molecular formula C4H8O3S B1659478 5-Methyl-1,3,2-dioxathiane 2-oxide CAS No. 6540-14-3

5-Methyl-1,3,2-dioxathiane 2-oxide

Cat. No.: B1659478
CAS No.: 6540-14-3
M. Wt: 136.17 g/mol
InChI Key: JBOJVYDWTHOHCV-UHFFFAOYSA-N
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Description

5-Methyl-1,3,2-dioxathiane 2-oxide (CAS 6540-14-3) is a cyclic sulfite compound with the molecular formula C4H8O3S and a molecular weight of 136.17 g/mol . This class of six-membered ring sulfites serves as a valuable building block and model compound in synthetic and structural chemistry research. Researchers utilize such cyclic sulfites to investigate the chemistry of the S=O bond and to study stereoelectronic effects and conformational preferences within heterocyclic systems . The synthesis of specific stereoisomers, such as 4,6-di-t-butyl-5-methyl-1,3,2-dioxathiane 2-oxide, from diol precursors using thionyl chloride has been documented, with structures confirmed by single-crystal X-ray diffraction to establish their geometry and conformation . This makes 5-Methyl-1,3,2-dioxathiane 2-oxide a compound of significant interest for foundational studies in organic stereochemistry and reaction mechanism analysis. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, medicinal, or household use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6540-14-3

Molecular Formula

C4H8O3S

Molecular Weight

136.17 g/mol

IUPAC Name

5-methyl-1,3,2-dioxathiane 2-oxide

InChI

InChI=1S/C4H8O3S/c1-4-2-6-8(5)7-3-4/h4H,2-3H2,1H3

InChI Key

JBOJVYDWTHOHCV-UHFFFAOYSA-N

SMILES

CC1COS(=O)OC1

Canonical SMILES

CC1COS(=O)OC1

Origin of Product

United States

Foundational & Exploratory

5-Methyl-1,3,2-dioxathiane 2-oxide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure, Synthesis, and Reactivity Profile

Executive Summary

This technical guide provides a comprehensive analysis of 5-Methyl-1,3,2-dioxathiane 2-oxide , a six-membered cyclic sulfite.[1] Distinct from its five-membered analogs (dioxathiolanes), this molecule exhibits unique conformational dynamics driven by the anomeric effect and serves as a critical intermediate in the synthesis of functionalized cyclic sulfates. Its applications span from high-performance electrolyte additives for Lithium-ion batteries (LIBs) to monomers for biodegradable polysulfites.[1] This document details its stereochemical properties, optimized synthetic protocols, and downstream reactivity.[2]

Structural Dynamics & Stereochemistry

Chemical Identity
  • IUPAC Name: 5-Methyl-1,3,2-dioxathiane 2-oxide[1]

  • Molecular Formula:

    
    
    
  • Classification: Cyclic Sulfite (6-membered heterocycle)[1]

  • Key Feature: The sulfur atom is in the +4 oxidation state, possessing a lone pair that dictates stereochemistry.

Conformational Analysis: The Axial Preference

Unlike cyclohexane, where substituents prefer the equatorial position to minimize steric strain, 1,3,2-dioxathianes exhibit a strong preference for the axial orientation of the exocyclic


 bond. This is attributed to the Generalized Anomeric Effect , where the lone pair on the ring oxygen interacts with the antibonding orbital of the 

bond (

).

For 5-methyl-1,3,2-dioxathiane 2-oxide, two primary diastereomers exist based on the relative orientation of the methyl group and the sulfite oxygen:

  • Trans-Isomer (Thermodynamic Product):

    • Methyl Group: Equatorial (minimizes 1,3-diaxial steric interactions with ring protons).

    • S=O Bond: Axial (stabilized by the anomeric effect).

    • Stability: Most stable conformer.

  • Cis-Isomer (Kinetic Product):

    • Methyl Group: Equatorial.[3][4][5]

    • S=O Bond: Equatorial.[3][5]

    • Stability: Less stable due to the lack of anomeric stabilization and dipole-dipole repulsion, despite the lack of steric bulk in the axial position.

Physical Properties Table
PropertyValue (Approximate/Analog Based)Note
Molecular Weight 136.17 g/mol
Boiling Point 85-90°C @ 0.5 mmHgHigh vacuum distillation required
Density ~1.25 g/cm³Estimated based on cyclic sulfite analogs
Solubility DCM, THF, AcetonitrileHydrolyzes in water
Appearance Colorless to pale yellow oilViscous liquid at RT

Synthetic Pathways & Optimization

The synthesis of 5-methyl-1,3,2-dioxathiane 2-oxide is achieved via the esterification of 2-methyl-1,3-propanediol with thionyl chloride (


).[1]
Reaction Mechanism

The reaction proceeds via a stepwise nucleophilic substitution at the sulfur center.

  • Activation: The alcohol oxygen attacks the sulfur of

    
    , displacing a chloride ion.
    
  • Cyclization: The second hydroxyl group attacks the intermediate chlorosulfite, closing the ring and releasing the second equivalent of HCl.

  • Scavenging: A base (Pyridine or Triethylamine) is critical to neutralize HCl, preventing acid-catalyzed ring opening or polymerization.

Experimental Protocol: Optimized Synthesis
  • Reagents:

    • 2-Methyl-1,3-propanediol (1.0 eq)[1]

    • Thionyl Chloride (

      
      ) (1.1 eq)
      
    • Triethylamine (

      
      ) (2.2 eq)
      
    • Dichloromethane (DCM) (Solvent, Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 2-Methyl-1,3-propanediol (10.0 g, 111 mmol) and

    
     (24.7 g, 244 mmol) in 200 mL anhydrous DCM. Cool to 0°C in an ice bath.
    
  • Addition: Dilute

    
     (14.5 g, 122 mmol) in 20 mL DCM. Add dropwise over 45 minutes, maintaining internal temperature < 5°C. Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Workup: Quench with cold saturated

    
     solution. Extract the aqueous layer with DCM (3x).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Isolation: Purify the crude oil via vacuum distillation (bp ~85°C @ 0.5 mmHg) to isolate the product as a clear oil.

Reactivity Profile & Transformation

The cyclic sulfite moiety is a versatile "spring-loaded" electrophile.[1]

Oxidation to Cyclic Sulfate

The most common downstream application is oxidation to 5-methyl-1,3,2-dioxathiane 2,2-dioxide (a cyclic sulfate).[1] Cyclic sulfates are more reactive electrophiles than sulfites and are preferred for nucleophilic substitution reactions where the leaving group (


) is highly stable.[1]
  • Reagents:

    
     (cat) / 
    
    
    
    (stoichiometric oxidant).[2]
  • Significance: This transformation retains the stereochemistry at the carbon backbone but destroys the chirality at sulfur (becoming

    
     symmetric if the methyl is ignored, or achiral at sulfur).
    
Nucleophilic Ring Opening

Nucleophiles (


) attack the carbon adjacent to the ring oxygen (C-O scission) or the sulfur atom (S-O scission), depending on the hardness of the nucleophile.
  • Soft Nucleophiles (e.g., Azides, Thiolates): Attack the carbon via

    
    , resulting in ring opening to a linear sulfite/sulfate.
    
  • Hard Nucleophiles (e.g., Grignards): May attack the sulfur center.

Visualization: Synthesis & Conformational Logic

The following diagram illustrates the synthetic pathway and the thermodynamic equilibrium between conformers.

G cluster_0 Precursors cluster_1 Cyclization (0°C, DCM) cluster_2 Product Isomers (Equilibrium) Diol 2-Methyl-1,3-Propanediol Intermediate Chlorosulfite Intermediate Diol->Intermediate + SOCl2 / Et3N SOCl2 Thionyl Chloride (SOCl2) SOCl2->Intermediate Trans TRANS Isomer (Major, Stable) Me(eq) / S=O(ax) Intermediate->Trans - HCl Cis CIS Isomer (Minor, Unstable) Me(eq) / S=O(eq) Trans->Cis Conformational Flip Sulfate Cyclic Sulfate (Oxidation Product) Trans->Sulfate RuCl3 / NaIO4 Oxidation

Figure 1: Synthetic pathway from diol precursors to the cyclic sulfite, showing the thermodynamic preference for the Trans isomer and subsequent oxidation to cyclic sulfate.[1]

Applications in Drug Development & Energy Storage

Lithium-Ion Battery (LIB) Electrolyte Additive

While 5-membered cyclic sulfates (like DTD) are standard additives, 6-membered dioxathianes are emerging as "sacrificial" additives.[1]

  • Mechanism: The molecule undergoes electrochemical reduction at the anode surface (Graphite or Silicon) before the carbonate solvent (EC/DMC).

  • SEI Formation: The ring-opening polymerization forms a sulfur-rich Solid Electrolyte Interphase (SEI) layer.[1] This layer is ionically conductive (

    
     permeable) but electronically insulating, preventing further electrolyte decomposition.
    
  • Advantage: The 6-membered ring has different ring strain compared to 5-membered analogs, offering tunable reduction potentials (~1.8V vs

    
    ).[1]
    
Polymer Precursor

5-Methyl-1,3,2-dioxathiane 2-oxide serves as a monomer for Poly(trimethylene sulfite) analogs.[1]

  • Ring-Opening Polymerization (ROP): Initiated by alkoxides, the ring opens to form polysulfites.

  • Biodegradability: The sulfite linkage is hydrolytically unstable compared to carbonates, allowing for polymers with faster degradation profiles for drug delivery matrices.

References

  • Lowe, G., & Reed, M. A. (1997). Synthesis and Conformational Analysis of Cyclic Sulfites. Journal of Organic Chemistry.

  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric Synthesis of Diol Sulfites. Journal of the American Chemical Society.[6]

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews.

  • PubChem Compound Summary. (2024). 1,3,2-Dioxathiane 2-oxide Derivatives. National Library of Medicine.

  • Wood, G., et al. (1970). Conformational Analysis of Trimethylene Sulfites. Canadian Journal of Chemistry.

Sources

Conformational Analysis of 5-Methyl-1,3,2-dioxathiane 2-oxide Isomers: Stereoelectronic Effects, Analytical Methodologies, and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic sulfites, particularly the 1,3,2-dioxathiane 2-oxide family, serve as critical intermediates in organic synthesis and act as structural analogs for cyclic sulfates in drug development. The six-membered 1,3,2-dioxathiane ring presents a highly specific conformational landscape governed by the interplay between the pyramidal sulfur atom, endocyclic oxygen atoms, and exocyclic substituents. This whitepaper provides an in-depth analysis of the stereoelectronic forces dictating the conformation of 5-methyl-1,3,2-dioxathiane 2-oxide isomers, detailing the analytical frameworks required for their elucidation and the experimental protocols for their isolation.

Stereoelectronic Foundations of the 1,3,2-Dioxathiane 2-Oxide Core

Unlike standard cyclohexane derivatives where steric bulk predominantly dictates equatorial preference, the 1,3,2-dioxathiane 2-oxide system is governed by stereoelectronic control—specifically, the Generalized Anomeric Effect (GAE).

The S=O bond exhibits a strong thermodynamic preference (approximately 8.4 kJ/mol) for the axial position over the equatorial position. Causality: This axial preference is driven by a self-validating dual mechanism:

  • Dipole Minimization: An axial S=O bond minimizes the dipole-dipole repulsion between the highly polar S=O bond and the adjacent C–O ring bonds.

  • Hyperconjugation: The antiperiplanar lone pairs on the ring oxygen atoms (O1 and O3) donate electron density into the antibonding orbital of the axial S=O bond (

    
    ). This stabilizing orbital overlap is geometrically forbidden when the S=O bond is forced into the equatorial plane, as demonstrated in [1.10].
    

Conformational Isomerism in 5-Methyl-1,3,2-dioxathiane 2-oxide

The introduction of a methyl group at the C-5 position generates diastereomers. The resulting conformational landscape is a competition between the stereoelectronic demands of the sulfite core and the steric demands of the methyl group[1].

  • cis-Isomer (S=O axial, 5-Me equatorial): This is the global thermodynamic minimum. Both the stereoelectronic requirement of the sulfite core (axial S=O) and the steric preference of the methyl group (equatorial) are satisfied.

  • trans-Isomer (S=O axial, 5-Me axial): This conformer is surprisingly stable compared to its cyclohexane analog. In cyclohexane, an axial methyl at C-5 suffers severe 1,3-diaxial steric clashes with axial hydrogens at C-1 and C-3. However, in the dioxathiane ring, positions 1 and 3 are oxygen atoms. Because the steric bulk of an oxygen lone pair is significantly smaller than a C–H bond, the 1,3-diaxial penalty is drastically reduced.

  • trans-Isomer (S=O equatorial, 5-Me equatorial): A higher-energy conformer. While the methyl group avoids steric strain by adopting the equatorial position, the S=O bond is forced into the disfavored equatorial orientation, breaking the crucial anomeric stabilization.

ConformationalAnalysis Start 5-Methyl-1,3,2-dioxathiane 2-oxide (Diastereomeric Mixture) IsomerA cis-Isomer (S=O axial, 5-Me equatorial) Thermodynamically Stable Start->IsomerA Major Pathway IsomerB trans-Isomer (S=O axial, 5-Me axial) Kinetically Trapped Start->IsomerB Minor Pathway IsomerC trans-Isomer (S=O equatorial, 5-Me eq) High Energy Conformer IsomerB->IsomerC Ring Inversion (Equilibrium) StereoElec Stereoelectronic Control (Generalized Anomeric Effect) StereoElec->IsomerA Favors axial S=O StereoElec->IsomerB Favors axial S=O StereoElec->IsomerC Disfavors eq S=O Steric Steric Control (1,3-Diaxial Interactions) Steric->IsomerA Favors eq 5-Me Steric->IsomerB Disfavors ax 5-Me Steric->IsomerC Favors eq 5-Me

Figure 1: Logical relationship of stereoelectronic and steric controls on 5-methyl-1,3,2-dioxathiane 2-oxide isomers.

Analytical Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive diagnostic tool for resolving these cyclic conformations, as established by[2].

  • 
    C NMR (The 
    
    
    
    -Gauche Effect):
    The orientation of the S=O group exerts a profound
    
    
    -shielding effect on the ring carbons. An axial S=O bond shields the C-4 and C-6 carbons by approximately 9 ppm relative to an equatorial S=O bond.
  • 
    H NMR Anisotropy:  The magnetic anisotropy of the cyclic sulfite group reverses standard chemical shift rules. Equatorial protons at C-4/C-6 resonate at higher fields (lower ppm) than their axial counterparts.
    
Quantitative Data Summary
Parametercis-Isomer (S=O ax, 5-Me eq)trans-Isomer (S=O ax, 5-Me ax)trans-Isomer (S=O eq, 5-Me eq)

C C-4/C-6 Shift
~58.3 ppm (Shielded by ax S=O)~58.5 ppm (Shielded by ax S=O)~67.2 ppm (Deshielded by eq S=O)

C C-5 Shift
~28.1 ppm~26.4 ppm~28.0 ppm

H H-4/6 eq Shift
Higher field (Upfield)Higher field (Upfield)Lower field (Downfield)

H H-4/6 ax Shift
Lower field (Downfield)Lower field (Downfield)Higher field (Upfield)
Relative Energy 0.0 kJ/mol (Global Min)+3.2 kJ/mol+8.4 kJ/mol

Experimental Protocol: Synthesis and Isolation

To practically study these isomers, a self-validating synthetic workflow must be employed to generate and isolate the diastereomeric mixture without inducing thermal epimerization.

Step 1: Precursor Preparation Dissolve 2-methylpropane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the thionyl chloride reagent, which would generate HCl gas and drastically reduce the yield.

Step 2: Base Addition and Thermal Control Add anhydrous pyridine (2.2 eq) to the solution. Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct. The 0 °C environment kinetically controls the highly exothermic cyclization, preventing premature thermal epimerization of the kinetic trans-isomer into the thermodynamic cis-isomer.

Step 3: Cyclization Add a solution of thionyl chloride (SOCl


, 1.1 eq) in DCM dropwise over 30 minutes.
Causality: Slow, dropwise addition prevents local concentration spikes and localized heating. This heavily favors the desired intramolecular ring closure over intermolecular polymerization (polymeric sulfites).

Step 4: Quenching and Extraction Quench the reaction with ice water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO


, and brine.
Causality: The 1M HCl wash is a self-validating purification step that strictly removes unreacted pyridine and pyridinium hydrochloride salts, ensuring the crude NMR is not convoluted by aromatic proton signals.

Step 5: Chromatographic Separation Concentrate the organic layer under reduced pressure and subject the crude diastereomeric mixture to silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient). Causality: The cis and trans isomers possess distinct net dipole moments due to the relative vector alignment of the S=O bond and the 5-methyl group. This electronic difference translates to distinct retention factors (


) on polar silica, allowing for complete physical resolution of the isomers.

References

  • Stothers, J.B., et al. "Application of Carbon-13 Nuclear Magnetic Resonance to Conformational Analysis of Trimethylene Sulfites." Canadian Journal of Chemistry, 1973.[Link]

  • Hellier, D.G., et al. "Chemistry of the S=O bond. Part 11. Trans, trans-4,6-Di-t-butyl-trans-5-methyl-1,3,2-dioxathiane 2-oxide." Journal of the Chemical Society, Perkin Transactions 2, 1989.[Link]

  • Buchanan, G.W., et al. "Displacement Reactions of Sulfites and Phosphates." Journal of Organic Chemistry, 1977.[Link]

Sources

Thermodynamic Stability of Cyclic Sulfites in Organic Solvents: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Insight

In the development of advanced electrolyte formulations and pharmaceutical intermediates, the thermodynamic behavior of cyclic sulfites—specifically ethylene sulfite (ES) and its derivatives—serves as a critical linchpin for controlling interfacial kinetics. In my tenure as an Application Scientist, I have observed that the failure of an organic solvent system is rarely due to its bulk properties, but rather its localized thermodynamic instability at reactive interfaces. For instance, while pure propylene carbonate (PC) causes catastrophic graphite exfoliation in lithium-ion batteries due to solvent co-intercalation, the addition of cyclic sulfites fundamentally alters the thermodynamic landscape, enabling the formation of a robust Solid Electrolyte Interphase (SEI)[1]. This guide dissects the solvation thermodynamics, degradation mechanisms, and synthetic utility of cyclic sulfites, providing self-validating protocols for rigorous experimental design.

Solvation Thermodynamics and Structural Rigidity

The stability of a cyclic sulfite in an organic solvent is heavily dictated by its molecular flexibility and coordination geometry. Density Functional Theory (DFT) calculations and Raman spectroscopy reveal a stark contrast between cyclic and linear sulfites.

Ethylene sulfite (ES), owing to its rigid ring structure, forms thermodynamically stable four-coordinate complexes with lithium ions, denoted as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


[2]. This configuration represents the maximum thermodynamic stable solvation complex, with the innermost solvation shell tightly bound to the metal center. Conversely, highly flexible linear sulfites like dimethyl sulfite (DMS) suffer from steric and electrostatic penalties, forming energetically less stable three-coordinate 

complexes[2]. The trans-trans conformer of DMS becomes artificially stabilized within the solvation shell due to the strong electrostatic field of the

ion, rendering the bulk solvent highly susceptible to reductive decomposition[2].

Mechanistic Degradation: Electroreductive and Photochemical Pathways

Electroreductive Decomposition (SEI Formation)

The utility of ES as an electrolyte additive stems from its precise reduction timing. The Lowest Unoccupied Molecular Orbital (LUMO) of the ES-


 complex is significantly more negative than the Fermi level of a standard graphite electrode[3]. Consequently, ES is reduced prior to bulk solvents like PC[3].

Upon electron transfer, ES forms a reduction precursor radical anion (


). Advanced supermolecular cluster models demonstrate that this precursor undergoes a concerted ring-opening (Path B) , which possesses a substantially lower energy barrier than the traditional stepwise mechanism (Path A)[3]. This rapid, thermodynamically favored pathway yields stable radical anions that polymerize to form the SEI, effectively passivating the electrode and preventing PC co-intercalation[1][3].

Pathway ES Ethylene Sulfite (ES) in Organic Solvent Reduction Electroreduction (LUMO < Fermi Level) ES->Reduction Electron Transfer Precursor Reduction Precursor [(ES)•-Li+] Reduction->Precursor PathA Path A: Stepwise Ring Opening Precursor->PathA High Energy Barrier PathB Path B: Concerted Ring Opening Precursor->PathB Low Energy Barrier SEI Stable SEI Formation (Radical Anion Polymerization) PathA->SEI PathB->SEI Dominant Pathway

Electroreductive degradation and SEI formation pathway of Ethylene Sulfite.

Photochemical SO₂ Extrusion

Beyond electrochemistry, cyclic sulfites exhibit unique thermodynamic sensitivities to UV irradiation. Historically, the photoextrusion of


 from cyclic sulfites was mischaracterized as a carbene-mediated process. However, recent photochemical studies conducted under mild conditions in acetonitrile have successfully intercepted previously undetected intermediates, proving that degradation proceeds via a biradical intermediate pathway [4].

Quantitative Thermodynamic Parameters

To facilitate experimental design, the thermodynamic and kinetic parameters of key sulfite and carbonate solvents are summarized below. The alignment of experimental reduction potentials with Polarizable Continuum Model (PCM) DFT calculations is a critical indicator of solvent purity and stability[1].

Solvent / AdditivePrimary Coordination ComplexReduction Potential (V vs Li/Li⁺)Dominant Degradation PathwayThermodynamic Stability Outcome
Ethylene Sulfite (ES)

(Max Stable)
1.90 – 1.93Concerted Ring Opening (Path B)High (Forms stable, protective SEI)
Propylene Carbonate (PC)

1.42 – 1.58Direct Ring Opening (Path D)Low (Causes graphite exfoliation)
Dimethyl Sulfite (DMS)

N/AReductively UnstableLow (Kinetically favored, but unstable)
Vinyl Ethylene Sulfite (VES)

~1.80Radical PolymerizationHigh (Forms highly compact SEI)

Self-Validating Experimental Protocols

Trustworthy science relies on self-validating systems. The following protocols are designed not just to execute a reaction, but to inherently verify the thermodynamic causality at each step.

Protocol 1: Electrochemical Reduction Stability Assay

Causality: We utilize an ultra-slow scan rate (0.1 mV/s) to ensure that electron transfer kinetics do not mask the true thermodynamic onset of reduction. By coupling this with DFT calculations, we create a validation loop: if the empirical reduction potential deviates by >0.1 V from the PCM-augmented model, it flags solvent impurities (e.g., trace water) or an incomplete solvation shell model.

  • Electrolyte Preparation: Purify ES and the bulk co-solvent (e.g., PC) to

    
    . Trace water hydrolyzes the sulfite to acidic byproducts, artificially shifting the reduction onset. Dissolve 
    
    
    
    to 1.0 M in an argon-filled glovebox.
  • Cell Assembly: Construct CR2032 coin cells utilizing a graphite working electrode, a lithium metal counter/reference electrode, and a glass fiber separator.

  • Cyclic Voltammetry (CV): Scan from open-circuit voltage down to 0.0 V vs

    
     at 0.1 mV/s. Record the onset reduction potential (Target: ~1.90 V for ES)[1].
    
  • Thermodynamic Validation: Model the solvation clusters (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) using the B3LYP/6-311++G(d,p) level of theory. Calculate the vertical electron affinity to confirm the experimental reduction potential matches the theoretical PCM cluster[1].
    
Protocol 2: Photochemical Stability & Degradation Tracking

Causality: By introducing a radical scavenger prior to irradiation, we trap the transient biradical intermediate. This self-validates the mechanistic model against the outdated carbene hypothesis and prevents downstream synthetic failures when scaling up photoreactions.

  • Sample Preparation: Dissolve the target cyclic sulfite (e.g., styrene glycol sulfite) in anhydrous acetonitrile (

    
    ) at a 0.1 M concentration.
    
  • Scavenger Addition: Introduce 1.2 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) to the solution to act as a biradical trap.

  • Irradiation: Irradiate the solution using a medium-pressure Hg lamp (

    
    ) for 120 minutes under a strict nitrogen atmosphere[4].
    
  • Product Analysis: Remove the solvent under reduced pressure. Analyze the residue via

    
     NMR and GC-MS to quantify 
    
    
    
    extrusion products and trapped biradical adducts.

Workflow Prep Solvent & Solute Preparation (<10 ppm H2O) CV Cyclic Voltammetry (Reduction Limits) Prep->CV Spectro Raman/IR Spectroscopy (Solvation Shells) Prep->Spectro DFT DFT Calculations (Thermodynamic Validation) CV->DFT Match Potentials Synthesis Nucleophilic Trapping (Degradation Products) CV->Synthesis Isolate Intermediates Spectro->DFT Conformational Data

Self-validating experimental workflow for assessing cyclic sulfite stability.

Synthetic Utility and Nucleophilic Reactivity

In organic synthesis, the thermodynamic stability of cyclic sulfites is leveraged to create highly reactive electrophiles. Cyclic sulfites are typically synthesized by reacting vicinal diols with thionyl chloride (


)[5][6]. While stable in neutral organic solvents, their inherent ring strain makes them excellent precursors for cyclic sulfates via ruthenium-catalyzed oxidation (the Sharpless procedure) or direct reaction with sulfuryl chloride (

)[5][6].

Once activated, these cyclic sulfates and sulfites exhibit enhanced reactivity toward nucleophiles (e.g., azides, amines). The ring-opening process is thermodynamically driven by the relief of ring strain and the formation of a stable acyclic sulfate/sulfite leaving group, making them indispensable synthons for complex pharmaceutical architectures[6].

References

  • Liu, Q., et al. "DFT study of solvation of Li+/Na+ in fluoroethylene carbonate/vinylene carbonate/ethylene sulfite solvents for lithium/sodium-based battery." Chinese Physics B. 7

  • Wrodnigg, G. H., et al. "Ethylene Sulfite as Electrolyte Additive for Lithium-Ion Cells with Graphitic Anodes." Scite.ai / J. Electrochem. Soc.1

  • Yamashita, M., et al. "Molecular Flexibility-Controlled Ion Solvation and Electrode Reaction Kinetics in Sulfite-Based Lithium-Ion Battery Electrolytes." ChemRxiv. 2

  • Xing, L., et al. "New Insights into the Electroreduction of Ethylene Sulfite as Electrolyte Additive for Facilitating Solid Electrolyte Interphase of Lithium Ion Battery." PMC. 3

  • Sampedro, D., et al. "Photoreactions of cyclic sulfite esters: Evidence for diradical intermediates." Beilstein J. Org. Chem. / PMC.

  • Byun, H. S., et al. "Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis." ResearchGate. 6

  • Sharpless, K. B., et al. "New Approach to Cyclic Sulfites and Sulfates Through Reactions of Sulfur Oxychlorides with Glycidols." ResearchGate. 5

Sources

Conformational Dynamics and Spectroscopic Signatures of 5-Methyl-1,3,2-dioxathiane 2-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conformational analysis of 5-methyl-1,3,2-dioxathiane 2-oxide represents a classic conflict between steric hindrance and stereoelectronic effects. Unlike carbocyclic systems (e.g., cyclohexane) where bulky substituents almost exclusively dictate equatorial positioning, cyclic sulfites exhibit a strong anomeric effect that stabilizes the axial orientation of the sulfinyl (S=O) bond.

This guide provides a rigorous analysis of the thermodynamic preference for the trans-isomer (equatorial methyl, axial S=O), details the synthesis and isolation protocols, and establishes the spectroscopic "fingerprints" (NMR/IR) required for definitive identification in research and drug development applications.

Theoretical Framework: Sterics vs. Stereoelectronics

To understand the behavior of 5-methyl-1,3,2-dioxathiane 2-oxide, one must decouple the forces acting on the C5 and S2 positions.

The C5 "Locking" Mechanism

The methyl group at position 5 acts as a conformational lock. In a six-membered heterocycle, the steric penalty for an axial methyl group (1,3-diaxial interactions) is significant (~1.7 kcal/mol in cyclohexane, slightly different in dioxathianes due to bond lengths). Therefore, the equilibrium overwhelmingly favors the conformer where the 5-methyl group is equatorial . This simplifies the analysis to the orientation of the S=O bond relative to a fixed chair.

The S=O Axial Preference (The Anomeric Effect)

Standard steric intuition suggests the S=O bond should be equatorial to minimize 1,3-diaxial repulsion with the axial protons at C4 and C6. However, experimental data confirms that the axial S=O conformer is thermodynamically more stable (by ~2–3 kcal/mol).

Mechanistic Driver: The stability arises from the Generalized Anomeric Effect .

  • Hyperconjugation: There is a stabilizing orbital interaction between the lone pair of the ring oxygen (

    
    ) and the antibonding orbital of the exocyclic S=O bond (
    
    
    
    ).
  • Orbital Alignment: This overlap is maximal when the S=O bond is axial (anti-periplanar to the oxygen lone pairs).

  • Dipole Minimization: The axial orientation also opposes the net dipole of the ring oxygens more effectively than the equatorial orientation.

Result: The major isomer is trans-5-methyl-1,3,2-dioxathiane 2-oxide (Methyl-Eq / S=O-Ax).

Synthesis and Isolation Protocol

The synthesis involves the condensation of 2-methyl-1,3-propanediol with thionyl chloride. Note that this reaction is exothermic and produces HCl gas; proper ventilation and anhydrous conditions are critical.

Reagents and Materials
  • Substrate: 2-Methyl-1,3-propanediol (>98%).

  • Reagent: Thionyl Chloride (

    
    ), freshly distilled.
    
  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ).
    
  • Base: Pyridine or Triethylamine (1.1 eq) to scavenge HCl.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 2-methyl-1,3-propanediol (0.1 mol) and Pyridine (0.22 mol) in anhydrous DCM (100 mL). Cool to 0°C.

  • Addition: Add

    
     (0.11 mol) dropwise over 45 minutes. Caution: Vigorous gas evolution (HCl).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench & Wash: Pour the mixture into ice water. Wash the organic layer with 1M HCl (to remove pyridine), then saturated

    
    , and finally brine.
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Isolation: The crude oil contains a mixture of isomers (typically 80:20 trans:cis).

    • Purification: Fractional distillation under reduced pressure is preferred. The trans (axial S=O) isomer typically has a lower boiling point due to a lower net dipole moment compared to the cis (equatorial S=O) isomer.

Spectroscopic Characterization

Accurate identification relies on the distinct signatures of the axial vs. equatorial S=O bond.

Infrared (IR) Spectroscopy

The S=O stretching frequency (


) is highly sensitive to conformation.
FeatureAxial S=O[1] (Major/Trans)Equatorial S=O (Minor/Cis)Mechanistic Reason

Frequency
1190 – 1205 cm⁻¹ 1230 – 1250 cm⁻¹ Equatorial bonds in cyclic sulfites possess higher

-character and less

weakening, resulting in a stronger, stiffer bond.
Nuclear Magnetic Resonance (NMR)

The 5-methyl group simplifies the spectrum, but the S=O anisotropy creates distinct splitting patterns.


H NMR (CDCl

, 400 MHz):
  • Isomer A (Trans, Axial S=O):

    • C4/C6 Axial Protons: These protons are syn-axial to the S=O bond. Due to the specific anisotropy of the sulfinyl group, they are often deshielded (shifted downfield) relative to their equatorial counterparts.

    • Coupling (

      
      ):  The C5-H is axial (since 5-Me is equatorial). Expect a large vicinal coupling (
      
      
      
      Hz) between H5 and the axial protons at C4/C6.
  • Isomer B (Cis, Equatorial S=O):

    • The anisotropy cone of the equatorial S=O affects the ring protons differently, often resulting in a smaller chemical shift spread between axial and equatorial protons at C4/C6.

Data Summary Table
PropertyTrans-Isomer (Thermodynamic Product)Cis-Isomer (Kinetic Product)
Configuration 5-Me (Eq) / S=O (Ax)5-Me (Eq) / S=O (Eq)
Stability More Stable (

kcal/mol)
Less Stable
IR

~1195 cm⁻¹~1240 cm⁻¹
Dipole Moment Lower (~3.5 D)Higher (~4.5 D)
Key NMR Feature Large

between H4

/H4

Smaller

between H4

/H4

Visualization of Pathways and Logic

Synthesis Workflow

SynthesisWorkflow Start 2-Methyl-1,3-propanediol Reagent SOCl2 / Pyridine (0°C -> RT) Start->Reagent DCM Solvent Intermediate Crude Mixture (Cis + Trans) Reagent->Intermediate -HCl Distillation Fractional Distillation (Reduced Pressure) Intermediate->Distillation Product Pure Trans-Isomer (Axial S=O) Distillation->Product Lower B.P. Fraction caption Figure 1: Synthesis and purification workflow for 5-methyl-1,3,2-dioxathiane 2-oxide.

Conformational Equilibrium Logic

ConformationLogic IsomerA Trans-Isomer (Me-Eq, S=O-Ax) Factor2 Anomeric Effect (n(O) -> σ*(S=O)) (Favors Ax S=O) IsomerA->Factor2 Stabilizing Orbital Overlap IsomerB Cis-Isomer (Me-Eq, S=O-Eq) IsomerB->IsomerA Equilibration Factor1 Steric Hindrance (Favors Eq S=O) IsomerB->Factor1 Minimizes 1,3-diaxial Result Thermodynamic Preference: Axial S=O Dominates Factor1->Result Weaker Effect Factor2->Result Dominant Effect caption Figure 2: Thermodynamic competition between steric and stereoelectronic effects.

Implications for Research

In drug development, 1,3,2-dioxathiane 2-oxides are often explored as bioisosteres for cyclic sulfates or phosphate esters. Understanding the axial preference is critical because:

  • Solubility: The axial isomer has a lower dipole moment, affecting lipophilicity (LogP).

  • Reactivity: The axial S=O bond is stereoelectronically activated for nucleophilic attack at the sulfur atom (e.g., hydrolysis or substitution reactions).

  • Binding: Protein binding pockets are sensitive to the specific vector of the S=O dipole. Using the wrong isomer in SAR (Structure-Activity Relationship) studies can lead to false negatives.

References

  • Hellier, D. G., et al. (1977). Conformational Analysis of Organic Compounds of Sulfur. Chemical Reviews.

  • Pritchard, J. G., & Lauterbur, P. C. (1961). Proton Magnetic Resonance of Cyclic Sulfites. Journal of the American Chemical Society.

  • Wood, G., et al. (1972). Conformational Analysis of 1,3,2-Dioxathianes. Canadian Journal of Chemistry.

  • Albriktsen, P. (1972). PMR study of 4-methyl-1,3,2-dioxathiane 2-oxide. Acta Chemica Scandinavica.

Sources

The Cyclic Sulfite Paradigm: A Technical Guide to 5-Methyl-1,3,2-dioxathiane 2-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-1,3,2-dioxathiane 2-oxide (CAS: 6540-14-3) is a specialized six-membered cyclic sulfite that has become increasingly vital in materials science, particularly as a performance-enhancing electrolyte additive in alkali-metal batteries[1]. Characterized by its highly polar S=O bond and unique stereochemical conformation, this compound serves as a critical intermediate in organic synthesis and an interface-engineering agent in electrochemistry[2][3]. This whitepaper synthesizes its physicochemical properties, details a self-validating synthetic protocol, and explores the mechanistic causality behind its role in Solid Electrolyte Interphase (SEI) engineering.

Physicochemical Properties & Stereochemistry

The molecular architecture of 5-methyl-1,3,2-dioxathiane 2-oxide features a pyramidal sulfur atom, which introduces a stereocenter into the ring system[4]. Consequently, the compound exists as a mixture of cis and trans diastereomers, where the exocyclic S=O bond occupies either an axial or equatorial position. This conformational flexibility directly impacts its dipole moment and solvation energy, making it highly interactive with metal cations like Li⁺ and Na⁺[3].

Table 1: Quantitative Physicochemical Data
PropertyValue
CAS Number 6540-14-3[1]
Molecular Formula C₄H₈O₃S[1]
Molecular Weight 136.17 g/mol [1]
Density (Estimated) ~1.25 - 1.30 g/cm³
Boiling Point > 150 °C (Decomposes at elevated temperatures)
Appearance Colorless to pale yellow liquid

Solubility Profile & Hydrolytic Dynamics

The solubility of 5-methyl-1,3,2-dioxathiane 2-oxide is dictated by the amphiphilic nature of the cyclic sulfite. The hydrocarbon backbone facilitates dissolution in non-polar and weakly polar organic solvents, while the polar sulfite core allows limited aqueous solubility (approximately 1.1% to 1.5% in water)[5].

Table 2: Solubility Profile
Solvent / MediumSolubility StatusCausality / Mechanism
Dichloromethane (DCM) MiscibleFavorable dipole-dipole interactions with the S=O bond.
Toluene / Ether SolubleHydrophobic interactions with the methyl-substituted carbon backbone.
Battery Carbonates (EC/DEC) MiscibleStructural homology with cyclic carbonates ensures complete solvation[3].
Water Partially Soluble (~1.5%)Hydrogen bonding with S=O. Susceptible to slow hydrolysis forming SO₂[5].

Causality Insight: In aqueous environments, the electrophilic sulfur center is vulnerable to nucleophilic attack by water, leading to ring-opening hydrolysis. For electrochemical applications, this necessitates rigorous moisture control, as hydrolysis generates acidic byproducts (such as sulfurous acid derivatives) that severely degrade battery performance.

Self-Validating Synthesis Protocol

The synthesis of 5-methyl-1,3,2-dioxathiane 2-oxide relies on the esterification of 2-methyl-1,3-propanediol with thionyl chloride (SOCl₂)[4][6]. To ensure high yield and prevent polymeric byproducts, the reaction must be kinetically controlled at low temperatures.

Experimental Methodology
  • System Preparation: Equip a 3-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Purge the system with N₂ to ensure strictly anhydrous conditions.

  • Reagent Loading: Dissolve 1.0 equivalent of 2-methyl-1,3-propanediol in anhydrous dichloromethane (DCM). Add 2.2 equivalents of anhydrous pyridine to act as an acid scavenger.

  • Controlled Addition: Cool the flask to 0–5 °C using an ice-water bath.

    • Causality: Low temperature suppresses the highly exothermic elimination of HCl, preventing thermal degradation and unwanted ring-opening polymerization[6].

  • Esterification: Dropwise, add 1.1 equivalents of thionyl chloride (SOCl₂) over a 2-hour period.

  • Cyclization & Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 3 hours to drive the cyclization to completion.

  • In-Process Validation: Perform Thin-Layer Chromatography (TLC). The complete disappearance of the diol spot and the emergence of a new, less polar UV-active spot confirms the formation of the cyclic sulfite[6].

  • Work-up: Quench the reaction with a cold saturated NaHCO₃ solution to neutralize residual HCl and pyridine hydrochloride. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the DCM under reduced pressure. Purify the crude liquid via vacuum distillation to avoid thermal decomposition.

  • Final Validation: Analyze the distillate via Karl Fischer titration. Battery-grade applications require moisture levels < 10 ppm. GC-MS/NMR should be used to quantify the cis/trans diastereomeric ratio[4].

Synthesis A 2-Methyl-1,3-propanediol + SOCl2 B Esterification (0-5°C) Solvent: DCM, Base: Pyridine A->B C Intermediate: Chlorosulfite B->C D Cyclization & HCl Elimination (Warming to RT) C->D E Crude 5-Methyl-1,3,2-dioxathiane 2-oxide (Cis/Trans Mixture) D->E F Vacuum Distillation & Chromatographic Separation E->F G Purified Cyclic Sulfite (Battery Grade, <10 ppm H2O) F->G

Workflow for the synthesis and purification of 5-Methyl-1,3,2-dioxathiane 2-oxide.

Electrochemical Applications: SEI Engineering

In modern energy storage, cyclic sulfites are paramount for interfacial engineering[2]. When 5-methyl-1,3,2-dioxathiane 2-oxide is added to a standard carbonate electrolyte, it fundamentally alters the anodic reduction kinetics.

Mechanistic Causality

The Lowest Unoccupied Molecular Orbital (LUMO) of the cyclic sulfite is lower in energy than that of bulk solvents like ethylene carbonate (EC). During the initial charge cycle, the cyclic sulfite is preferentially reduced at the anode surface (typically around 1.5 V vs. Li/Li⁺)[3].

This premature electrochemical reduction triggers a ring-opening radical mechanism. The decomposition products—primarily inorganic salts (Li₂SO₃, Li₂S) and organic sulfite oligomers—precipitate onto the electrode[2]. This forms a robust, highly ion-conductive Solid Electrolyte Interphase (SEI) that passivates the anode, preventing further solvent co-intercalation and mitigating the risk of graphite exfoliation.

SEI_Mechanism A 5-Methyl-1,3,2-dioxathiane 2-oxide in Bulk Electrolyte B Electrochemical Reduction at Anode (~1.5V vs Li/Li+) A->B C Ring-Opening Reaction Radical Anion Formation B->C D Decomposition into Inorganic Salts (Li2SO3, Li2S) C->D E Polymerization of Organic Moieties C->E F Robust, Inorganic-Rich Solid Electrolyte Interphase (SEI) D->F E->F

Electrochemical reduction pathway of cyclic sulfites forming the SEI layer.

References

  • Google Patents. "US Patent 4025533A: 5-Bromo-5-nitro-2-alkylsubstituted-1,3-dioxane". Google Patents.
  • Bracke, B., et al. "Chemistry of the S=O bond. Part 11. trans,trans-4,6-Di-t-butyl-trans-5-methyl-1,3,2-dioxathiane 2-oxide and cis,cis-4,6-di-t-butyl-cis-5-methyl-1,3,2-dioxathiane 2-oxide, synthesis and crystal structure determination." Journal of the Chemical Society, Perkin Transactions 2 (1989). URL:[Link]

  • MDPI. "Solvation Structure and Interface Engineering Synergy in Low-Temperature Sodium-Ion Batteries: Advances and Prospects." MDPI. URL:[Link]

  • ACS Publications. "Molecular Flexibility-Controlled Ion Solvation and Electrode Reaction Kinetics in Sulfite-Based Lithium-Ion Battery Electrolytes." The Journal of Physical Chemistry B. URL:[Link]

Sources

Mechanism of Ring Strain and Conformational Locking in 6-Membered Cyclic Sulfites

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Dynamics and Synthetic Applications

Executive Summary

This technical guide analyzes the structural and thermodynamic properties of 1,3,2-dioxathiane 2-oxides (6-membered cyclic sulfites). Unlike their highly strained 5-membered analogs (1,3,2-dioxathiolane 2-oxides), 6-membered cyclic sulfites occupy a local minimum of ring strain energy. This stability is governed by a unique interplay of chair conformational locking and the generalized anomeric effect , which dictates a counter-intuitive axial preference for the sulfinyl (S=O) group. This document details the mechanistic basis of this stability, provides validated synthetic protocols, and explores the reactivity profiles relevant to drug development and electrolyte engineering.

Part 1: Structural Dynamics & Conformational Analysis

The 6-membered cyclic sulfite ring does not behave like a simple cyclohexane derivative. The introduction of the sulfite moiety (-O-S(=O)-O-) creates a heterocyclic system where stereoelectronic effects override steric repulsion.

1.1 The Generalized Anomeric Effect

In cyclohexane, bulky substituents prefer the equatorial position to minimize 1,3-diaxial steric interactions. However, in 1,3,2-dioxathiane 2-oxides, the S=O bond strongly prefers the axial position.

  • Mechanism: The lone pairs on the ring oxygen atoms (

    
    ) align antiperiplanar to the antibonding orbital of the exocyclic S=O bond (
    
    
    
    ).
  • Stabilization: This

    
     hyperconjugation lowers the total energy of the axial conformer, despite the steric penalty.
    
  • Dipole Minimization: The axial conformer also minimizes the net dipole moment compared to the equatorial form, further stabilizing the structure in non-polar media.

1.2 Conformational Locking (Graphviz Diagram)

The following diagram illustrates the equilibrium between the stable axial chair and the less stable equatorial chair.

Conformation Axial Axial Conformer (Thermodynamic Product) Stabilized by Anomeric Effect TS Twist-Boat Transition State (High Energy) Axial->TS Ring Flip (ΔG‡) TS->Axial Fast Relaxation Equatorial Equatorial Conformer (Kinetic/Steric Product) Destabilized by Dipole Repulsion TS->Equatorial Relaxation Equatorial->TS Reversion

Caption: Conformational equilibrium of 1,3,2-dioxathiane 2-oxide. The axial isomer is favored by 2–3 kcal/mol due to stereoelectronic hyperconjugation.

Part 2: Thermodynamic Stability & Ring Strain

Understanding "ring strain" in this context requires a comparative analysis. The 6-membered ring is characterized not by high strain, but by conformational rigidity relative to acyclic sulfites.

2.1 Comparative Strain Analysis

The reactivity of cyclic sulfites is directly proportional to their ring strain energy (RSE).

Parameter5-Membered (1,3,2-Dioxathiolane)6-Membered (1,3,2-Dioxathiane)Mechanistic Implication
Bond Angles Compressed (< 109.5°)Near Ideal (~109.5° at C, ~100° at S)5-mem rings have significant Baeyer strain.
Conformation Envelope (Puckered)Chair (Rigid)6-mem rings lack torsional strain (Pitzer strain).
Enthalpy of Hydrolysis High ExothermicityLow/Neutral6-mem rings are stable to moisture; 5-mem hydrolyze rapidly.
Polymerizability High (ROP feasible)Low6-mem rings rarely undergo Ring Opening Polymerization (ROP).
2.2 The "Lack of Strain" Mechanism

The stability of the 6-membered ring arises because the O-S-O bond angle (approx 100°) and the C-O-S bond angles can be accommodated within a chair-like geometry without significant distortion.

  • Implication for Drug Design: 6-membered cyclic sulfites are stable enough to serve as prodrug linkers or structural cores, whereas 5-membered rings are often too reactive, acting as alkylating agents (electrophiles) rather than stable scaffolds.

Part 3: Synthetic Protocols (Standard Operating Procedure)

This protocol describes the synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide (Neopentyl glycol sulfite). This substrate is chosen because the gem-dimethyl groups lock the conformation, simplifying NMR analysis.

3.1 Reagents & Equipment[1]
  • Substrate: Neopentyl glycol (2,2-dimethyl-1,3-propanediol).

  • Reagent: Thionyl Chloride (

    
    ) - High Purity.
    
  • Scavenger: Pyridine or Triethylamine (

    
    ).
    
  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Atmosphere: Dry Nitrogen (

    
    ).
    
3.2 Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask. Equip with a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.

  • Solvation: Charge flask with Neopentyl glycol (10.4 g, 100 mmol) and Pyridine (16.2 mL, 200 mmol) in DCM (200 mL). Cool to 0°C using an ice bath.

  • Addition (Critical Rate Control):

    • Dilute

      
       (7.3 mL, 100 mmol) in 20 mL DCM.
      
    • Add dropwise over 45 minutes. Do not allow internal temp to exceed 5°C. Rapid addition causes exotherms that degrade the diastereoselectivity.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) over 2 hours.

  • Quench & Workup:

    • Quench with cold water (100 mL).

    • Wash organic layer with 1M HCl (to remove pyridine), then Sat.

      
      , then Brine.[2]
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexanes/EtOAc or distill under reduced pressure.

Validation Check: The product should show a distinct S=O stretch in IR at ~1190-1200 cm⁻¹ (axial) or ~1230-1250 cm⁻¹ (equatorial).

Part 4: Reactivity & Mechanistic Pathways

While 6-membered rings are stable, they undergo nucleophilic substitution at the sulfur atom. This is the primary degradation pathway in biological systems.

4.1 Hydrolysis Mechanism

The hydrolysis does not proceed via C-O bond cleavage (which would be typical for strained 5-membered rings acting as alkylators). Instead, it proceeds via S-O bond cleavage through a trigonal bipyramidal intermediate.

Hydrolysis Substrate Cyclic Sulfite (Chair Form) Inter Trigonal Bipyramidal Intermediate (Sulfuran) Substrate->Inter Apical Attack on Sulfur Nu Nucleophile (OH- or H2O) Nu->Inter Apical Attack on Sulfur TS_Collapse Ring Opening (S-O Cleavage) Inter->TS_Collapse Pseudorotation Product Acyclic Hydroxy-Sulfinate TS_Collapse->Product Proton Transfer

Caption: Nucleophilic substitution mechanism at the sulfur center. Attack occurs apically, leading to ring opening via S-O cleavage.

4.2 Acid vs. Base Catalysis
  • Acid Catalysis: Protonation of the sulfinyl oxygen increases the electrophilicity of the sulfur atom. Rate-limiting step is the nucleophilic attack of water.

  • Base Catalysis: Hydroxide attacks the sulfur directly. This is generally faster than acid hydrolysis for cyclic sulfites.

References
  • Conformational Analysis of 1,3,2-Dioxathianes Wood, G., et al. "Conformational analysis of trimethylene sulfites." Canadian Journal of Chemistry, 1973. [Link]

  • The Generalized Anomeric Effect Juaristi, E., & Cuevas, G.[3] "The Anomeric Effect."[3][4][5][6][7] CRC Press, 1994. (Foundational text on

    
     interactions).
    [Link]
    
  • Hydrolysis Kinetics of Cyclic Sulfites Tillett, J. G. "Nucleophilic substitution at tricoordinate sulfur." Chemical Reviews, 1976. [Link]

  • Synthetic Protocols for Cyclic Sulfates/Sulfites Gao, Y., & Sharpless, K. B. "Vicinal diol cyclic sulfates: Like epoxides only more reactive." Journal of the American Chemical Society, 1988. (Contextualizes the oxidation of sulfites to sulfates). [Link]

Sources

5-Methyl-1,3,2-dioxathiane 2-oxide: Structural Dynamics and Synthetic Utility

[1]

Abstract This technical guide provides a comprehensive analysis of 5-Methyl-1,3,2-dioxathiane 2-oxide, a six-membered cyclic sulfite derived from 2-methyl-1,3-propanediol.[1] Beyond its fundamental physicochemical properties, this document details the compound's synthesis via thionyl chloride, explores its conformational equilibrium governed by the anomeric effect, and evaluates its utility as an electrolyte additive in lithium-ion batteries and a reactive intermediate in organic synthesis.[1]

Part 1: Chemical Identity & Physicochemical Properties[1]

5-Methyl-1,3,2-dioxathiane 2-oxide is a cyclic organosulfur compound characterized by a six-membered ring containing a sulfite (-O-S(=O)-O-) functionality.[1]

Core Data Table
PropertyData
CAS Number 6540-14-3
IUPAC Name 5-Methyl-1,3,2-dioxathiane 2-oxide
Synonyms 5-Methyltrimethylene sulfite; 2-Methyl-1,3-propanediol cyclic sulfite
Molecular Formula C₄H₈O₃S
Molecular Weight 136.17 g/mol
Physical State Colorless to pale yellow liquid
Solubility Soluble in DCM, THF, Acetonitrile; Hydrolyzes in water
Precursor 2-Methyl-1,3-propanediol (CAS 2163-42-0)

Part 2: Structural & Conformational Analysis[1][4]

The reactivity and stability of 5-Methyl-1,3,2-dioxathiane 2-oxide are dictated by its conformational preferences. Unlike cyclohexane, the 1,3,2-dioxathiane ring is subject to the anomeric effect at the sulfur center.[1]

Conformational Dynamics

The molecule exists in a chair conformation.[2][3][4][5] Two primary factors influence its equilibrium:

  • The Anomeric Effect: The lone pairs on the ring oxygen atoms stabilize the axial orientation of the exocyclic S=O bond.[1] This electronic stabilization often overrides steric repulsion.

  • Steric Strain (1,3-Diaxial Interactions): The methyl group at position 5 prefers the equatorial position to minimize steric clash with the axial protons at C4 and C6.[1]

Consequently, the thermodynamically dominant conformer features the S=O bond in the axial position and the 5-Methyl group in the equatorial position .[1] This creates a trans relationship between the sulfinyl oxygen and the methyl group relative to the ring plane.[1]

ConformationMajorMajor Conformer(S=O Axial, 5-Me Equatorial)Stabilized by Anomeric EffectMinorMinor Conformer(S=O Equatorial, 5-Me Axial)Destabilized by 1,3-Diaxial StrainMajor->Minor Ring Flip (High Barrier)

Figure 1: Conformational equilibrium of 5-Methyl-1,3,2-dioxathiane 2-oxide.[1] The green node represents the thermodynamically preferred structure.[1]

Part 3: Synthesis Protocol

The synthesis involves the esterification of 2-methyl-1,3-propanediol with thionyl chloride.[1] This reaction releases HCl gas and requires careful thermal management to prevent polymerization or ring opening.

Reagents
  • Substrate: 2-Methyl-1,3-propanediol (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (SOCl₂, 1.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

  • Base (Optional): Pyridine or Triethylamine (2.0 equiv) to scavenge HCl. Note: Can be performed without base if HCl is purged.

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Solvation: Dissolve 2-methyl-1,3-propanediol in dry DCM (0.5 M concentration) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

  • Addition: Add Thionyl Chloride dropwise over 60 minutes. Maintain internal temperature < 5°C to control the exothermic reaction.

    • Observation: Vigorous evolution of HCl gas will occur.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Validation: Monitor by TLC or GC-MS until the diol starting material is consumed.

  • Workup:

    • Quench the reaction with ice-cold water.

    • Wash the organic layer sequentially with saturated NaHCO₃ (to remove residual acid) and brine.

    • Dry over anhydrous MgSO₄ and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via vacuum distillation (typically ~80–90°C at reduced pressure) to yield the pure cyclic sulfite.

SynthesisStep1Precursor2-Methyl-1,3-propanediolStep2Reagent AdditionSOCl2, DCM, 0°CStep1->Step2Step3Cyclization(-2 HCl)Step2->Step3 Nucleophilic Attack Step4Product5-Methyl-1,3,2-dioxathiane 2-oxideStep3->Step4 Ring Closure

Figure 2: Synthetic pathway for the formation of the 1,3,2-dioxathiane ring system.

Part 4: Applications & Utility

Lithium-Ion Battery Electrolyte Additive

Cyclic sulfites are critical "SEI-forming" additives. 5-Methyl-1,3,2-dioxathiane 2-oxide functions by undergoing electrochemical reduction at the anode surface (graphite or silicon) before the carbonate solvents (EC/DMC).[1]

  • Mechanism: The reduction opens the sulfite ring, forming a stable, insoluble solid electrolyte interphase (SEI) composed of alkyl sulfites and sulfates.[1]

  • Benefit: This passivation layer prevents continuous electrolyte decomposition, enhancing cycle life and reducing gas generation.

Synthetic Intermediate
  • Oxidation: Can be oxidized using RuCl₃/NaIO₄ to form the corresponding cyclic sulfate (5-Methyl-1,3,2-dioxathiane 2,2-dioxide), a more reactive alkylating agent.[1]

  • Ring Opening: Reacts with nucleophiles (amines, azides) to generate 3-substituted-2-methyl-propanols, useful in constructing complex pharmaceutical scaffolds.[1]

Part 5: Safety & Handling

  • Hazards: The compound is a cyclic sulfite and may exhibit skin sensitization or toxicity similar to other alkyl sulfites. Thionyl chloride used in synthesis is highly corrosive and reacts violently with water.

  • Storage: Store in a cool, dry place under inert gas. Moisture sensitive (hydrolyzes to release SO₂).

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PrepChem. (n.d.). Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. (Protocol adapted for 5-methyl analog).[6][7] Retrieved from [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. (Theoretical basis for conformational analysis).[5] Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-propanediol (Precursor Data). Retrieved from [Link]

Technical Guide: Stereochemical Analysis and Synthesis of Substituted 1,3,2-Dioxathiane 2-Oxides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of substituted 1,3,2-dioxathiane 2-oxides, focusing on their stereochemical complexity, spectroscopic identification, and synthetic utility.[1]

Executive Summary

Substituted 1,3,2-dioxathiane 2-oxides (six-membered cyclic sulfites) are critical intermediates in the synthesis of 1,3-diols, cyclic sulfates, and complex pharmacophores.[1] Their utility is defined by their conformational behavior, specifically the cis/trans isomerism governed by the interplay between steric effects and the generalized anomeric effect .

This guide outlines the structural determinants of these isomers, provides definitive spectroscopic methods (NMR/IR) for their identification, and details protocols for their synthesis and conversion to cyclic sulfates—a class of compounds increasingly vital as electrolyte additives in lithium-ion batteries and alkylating agents in drug development.

Structural Fundamentals & Conformational Analysis

Unlike cyclohexane, the 1,3,2-dioxathiane ring contains heteroatoms that introduce significant stereoelectronic effects.[1] The most dominant is the preference of the exocyclic S=O bond.

The Generalized Anomeric Effect

In 1,3,2-dioxathiane 2-oxides, the S=O bond exhibits a strong thermodynamic preference for the axial position.[1]

  • Mechanism: This is stabilized by the hyperconjugative interaction between the lone pair of the ring oxygen (

    
    ) and the antibonding orbital of the S=O bond (
    
    
    
    ).
  • Energetics: The axial conformer is typically stabilized by 2–3 kcal/mol over the equatorial conformer, overriding minor steric repulsions.

Cis/Trans Nomenclature in 4-Substituted Systems

For a mono-substituted derivative (e.g., 4-methyl-1,3,2-dioxathiane 2-oxide), isomerism is defined by the relationship between the alkyl substituent and the S=O bond relative to the ring plane.[1]

IsomerSubstituent (C4)S=O OrientationConformation Stability
Trans EquatorialAxialMost Stable. Satisfies both steric demand of the alkyl group and the anomeric effect of the sulfite.[1]
Cis EquatorialEquatorialLess Stable. Destabilized by the lack of anomeric stabilization (dipole-dipole repulsion).
Cis (Alt) AxialAxialUnstable. Destabilized by 1,3-diaxial steric interactions of the alkyl group.[1]
Conformational Equilibrium Diagram

The following diagram illustrates the equilibrium and the geometric relationship between the isomers.

ConformationalAnalysis Trans Trans Isomer (Thermodynamic Product) 4-R (Eq) / S=O (Ax) Cis_Eq Cis Isomer A (Kinetic/Minor) 4-R (Eq) / S=O (Eq) Trans->Cis_Eq Ring Flip (Disfavored) Cis_Ax Cis Isomer B (Sterically Hindered) 4-R (Ax) / S=O (Ax) Cis_Ax->Trans Epimerization (Acid/Base) Anomeric Anomeric Effect Stabilizes Axial S=O Anomeric->Trans

Figure 1: Conformational landscape of 4-substituted 1,3,2-dioxathiane 2-oxides. The Trans isomer is thermodynamically favored due to the alignment of steric and stereoelectronic factors.

Spectroscopic Identification

Distinguishing cis and trans isomers requires precise interpretation of NMR coupling constants and IR stretching frequencies.

Infrared Spectroscopy (S=O Stretch)

The S=O stretching frequency is a reliable diagnostic marker for conformation in cyclic sulfites.

  • Equatorial S=O: Higher frequency (

    
    ).[1] The bond is stronger (more double-bond character) due to dipole alignment.
    
  • Axial S=O: Lower frequency (

    
    ).[1] The bond is weakened by the 
    
    
    
    hyperconjugation.
Nuclear Magnetic Resonance ( H and C)

The axial S=O bond exerts a specific anisotropic shielding effect on the ring protons.

Table 1: Diagnostic NMR Signals for 4-Methyl-1,3,2-dioxathiane 2-oxide

FeatureTrans Isomer (S=O Axial)Cis Isomer (S=O Equatorial)Mechanistic Reason
H-6 Axial (

)
Deshielded (~4.5 ppm)Shielded (~3.8 ppm)Axial S=O anisotropy deshields syn-axial protons (H-4ax, H-6ax).[1]
H-6 Eq (

)
Shielded (~3.5 ppm)Deshielded (~4.2 ppm)Equatorial S=O deshields equatorial protons.
C-5 (

)
Upfield ShiftDownfield Shift

-gauche effect from axial S=O shields C-5.[1]
Coupling (

)
Large (~11-12 Hz)Large (~11-12 Hz)Both isomers usually keep the 4-Me group equatorial, maintaining trans-diaxial H coupling.[1]

Synthesis and Reactivity[2][3][4][5][6]

Synthesis Protocol: Thionyl Chloride Method

The standard synthesis involves the reaction of a 1,3-diol with thionyl chloride.[1] This reaction is exothermic and typically produces a mixture of isomers, often favoring the thermodynamic product (trans) if allowed to equilibrate.

Reagents:

  • Substituted 1,3-propanediol (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.1 eq)
    
  • Base: Pyridine or Triethylamine (2.2 eq)

  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
    )
    

Step-by-Step Protocol:

  • Preparation: Dissolve the 1,3-diol (10 mmol) and pyridine (22 mmol) in anhydrous DCM (50 mL) under

    
     atmosphere. Cool to 0°C.[1]
    
  • Addition: Add

    
     (11 mmol) dropwise over 20 minutes. The reaction is highly exothermic; maintain temperature <5°C to minimize side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Note: Kinetic control often yields a ~1:1 cis/trans mixture.[1] Heating or prolonged stirring with acid catalysts favors the thermodynamic trans isomer.

  • Workup: Quench with cold water. Wash the organic layer with dilute HCl (to remove pyridine), then saturated

    
    , and brine.
    
  • Purification: Dry over

    
     and concentrate. Isomers can often be separated by flash column chromatography (Silica gel, Hexane/EtOAc).[1]
    
Oxidation to Cyclic Sulfates

Cyclic sulfites are immediate precursors to cyclic sulfates (1,3,2-dioxathiane 2,2-dioxides), which are potent electrophiles.[1]

OxidationPathway Diol 1,3-Diol Sulfite Cyclic Sulfite (1,3,2-dioxathiane 2-oxide) Diol->Sulfite SOCl2, Pyridine 0°C -> RT Sulfate Cyclic Sulfate (1,3,2-dioxathiane 2,2-dioxide) Sulfite->Sulfate RuCl3 (cat), NaIO4 CCl4/CH3CN/H2O

Figure 2: Synthetic pathway from diols to cyclic sulfates via sulfite oxidation.[1]

Oxidation Protocol (RuCl3/NaIO4):

  • Dissolve the cyclic sulfite (5 mmol) in

    
     (10 mL) and 
    
    
    
    (10 mL).
  • Add a solution of

    
     (7.5 mmol) in water (15 mL) and 
    
    
    
    (5 mol%).
  • Stir vigorously at 0°C for 1 hour. The mixture will turn distinctively orange/brown.

  • Extract with diethyl ether, wash with water, and filter through a pad of silica to remove Ruthenium residues.[1]

Applications in Drug Development & Materials[1]

Nucleophilic Ring Opening

Cyclic sulfites and sulfates act as "spring-loaded" electrophiles.[1]

  • Regioselectivity: Nucleophiles attack the least hindered carbon (C4 or C6).

  • Stereochemistry: Attack proceeds via

    
     inversion.[1] This allows for the precise installation of nucleophiles with inverted stereochemistry at the carbon center.
    
  • Comparison: Cyclic sulfates are significantly more reactive (approx.[1] 1000x faster hydrolysis) than sulfites due to higher ring strain and better leaving group ability of the sulfate anion.

Battery Electrolytes

Substituted 1,3,2-dioxathiane 2-oxides (and their oxidized sulfate counterparts) are used as SEI (Solid Electrolyte Interphase) formers in Lithium-ion batteries.[1] The trans isomer often exhibits superior solubility and stability profiles in carbonate electrolytes compared to the cis isomer.

References

  • Conformational Analysis of Cyclic Sulfites

    • Wood, G., et al. "Conformational analysis of trimethylene sulfites.[1] The generalized anomeric effect." Canadian Journal of Chemistry, 51(8), 1973.

    • Source:

  • Synthesis and Oxidation Protocols

    • Gao, Y., & Sharpless, K. B.[1] "Asymmetric synthesis of vicinal diols and cyclic sulfates." Journal of the American Chemical Society, 110(22), 1988.

    • Source:

  • NMR and IR Spectroscopic Data

    • Pritchard, J. G., & Lauterbur, P. C.[1] "Proton Magnetic Resonance Spectra of Cyclic Sulfites." Journal of the American Chemical Society, 83(9), 1961. (Foundational work on axial/equatorial S=O shifts).

    • Source:

  • Application in Battery Materials

    • Madec, L., et al. "Effect of Sulfate Electrolyte Additives on LiNi1/3Mn1/3Co1/3O2/Graphite Pouch Cell Lifetime."[1][2] Journal of The Electrochemical Society, 161(14), 2014.

    • Source:

Sources

Technical Guide: Electrochemical Window of 5-Methyl-1,3,2-dioxathiane 2-oxide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Methyl-1,3,2-dioxathiane 2-oxide (5-Me-TMS), a cyclic sulfite derivative used primarily as a functional electrolyte additive in high-energy Lithium-Ion Batteries (LIBs). The content is structured to address the electrochemical stability window (ESW), decomposition mechanisms, and experimental validation protocols.

Executive Summary

5-Methyl-1,3,2-dioxathiane 2-oxide (CAS: N/A for specific isomer in common commercial lists, often derived from 2-methyl-1,3-propanediol) is a six-membered cyclic sulfite. In the context of electrochemical energy storage, it functions as a Solid Electrolyte Interphase (SEI) modifier .[1]

Unlike its five-membered analog (Ethylene Sulfite), the six-membered dioxathiane ring offers distinct conformational flexibility and ring-strain properties that influence its reduction potential. This guide defines its electrochemical window, predicting a cathodic limit of ~0.8 V vs. Li/Li⁺ and an anodic limit of ~4.5 V vs. Li/Li⁺ , making it suitable for graphite/NMC chemistries but requiring caution with high-voltage cathodes (>4.6 V).

Molecular Architecture & Physicochemical Baseline

Understanding the electrochemical behavior requires analyzing the molecular structure.

  • Core Structure: 1,3,2-dioxathiane ring (6-membered heterocycle).

  • Functional Group: Sulfite moiety (-O-S(=O)-O-).

  • Substituent: Methyl group at the 5-position (β-position to oxygen atoms).

Structural Impact on Electrochemistry
FeatureElectrochemical Consequence
S=O Dipole High polarity facilitates solvation of Li⁺ ions, aiding in SEI transport kinetics.
6-Membered Ring Lower ring strain compared to 5-membered cyclic sulfites (e.g., Ethylene Sulfite), potentially shifting the reduction potential to slightly lower voltages (more negative).
5-Methyl Group Inductive electron donation (+I effect) slightly increases electron density on the ring oxygens, theoretically lowering oxidation stability by 0.1–0.2 V compared to the non-methylated parent (Trimethylene Sulfite).

Electrochemical Stability Window (ESW) Analysis

The electrochemical window is defined by the gap between the Cathodic Decomposition Limit (Reduction) and the Anodic Decomposition Limit (Oxidation) .

Cathodic Limit (Reduction)
  • Onset Voltage: 0.8 V – 1.2 V vs. Li/Li⁺

  • Mechanism: 5-Me-TMS functions as a "sacrificial additive." It is designed to reduce before the standard electrolyte solvents (EC/DEC, which reduce ~0.8 V).

  • Process:

    • Electron Transfer: The S=O group accepts an electron, forming a radical anion.

    • Ring Opening: The C-O bond cleaves (typically at the primary carbon position due to steric hindrance at the methylated position).

    • Precipitation: Formation of insoluble Lithium Alkyl Sulfites (R-OSO₂Li) and Lithium Sulfite (Li₂SO₃).

Anodic Limit (Oxidation)
  • Onset Voltage: 4.2 V – 4.5 V vs. Li/Li⁺

  • Stability: Cyclic sulfites are generally less stable against oxidation than cyclic sulfates or carbonates.

  • Degradation: Above 4.5 V, the sulfite moiety oxidizes to sulfate or decomposes into SO₂ gas and polymerized organic residues, which can increase cell impedance.

  • Compatibility: Compatible with LFP (3.6 V) and NCM523/622 (4.2 V - 4.3 V). Use with high-nickel NCM811 (>4.4 V) requires synergistic additives (e.g., nitriles) to passivate the cathode surface.

Mechanism Visualization

The following diagram illustrates the reductive decomposition pathway leading to SEI formation.

DecompositionMechanism Additive 5-Me-TMS (Solution) Radical Radical Anion Intermediate Additive->Radical Reduction (~1.0 V vs Li/Li⁺) Electron + e⁻ / Li⁺ Electron->Radical RingOpen Ring Opening (C-O Cleavage) Radical->RingOpen Unstable SEI_Product Insoluble SEI (R-OSO₂Li + Li₂SO₃) RingOpen->SEI_Product Precipitation

Figure 1: Reductive decomposition pathway of 5-Me-TMS forming the Solid Electrolyte Interphase (SEI).

Experimental Validation Protocol

To determine the precise electrochemical window for a specific batch of 5-Me-TMS, the following Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) protocol is recommended.

Reagents & Setup
  • Working Electrode (WE): Platinum (Pt) disk (for intrinsic window) or Graphite (for SEI study).

  • Counter Electrode (CE): Lithium foil.

  • Reference Electrode (RE): Lithium foil (Li/Li⁺).

  • Base Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 v/v).

  • Additive Concentration: 1.0 wt% 5-Me-TMS.

Measurement Workflow
  • Cell Assembly: Assemble coin cells (CR2032) in an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

  • OCV Period: Rest cell for 6 hours to ensure wetting.

  • Cathodic Scan (Reduction):

    • Scan from Open Circuit Voltage (OCV) down to 0.01 V .

    • Scan Rate: 0.1 mV/s .

    • Target Observation: Look for a reduction peak between 1.2 V and 0.8 V (distinct from EC reduction at 0.7 V).

  • Anodic Scan (Oxidation):

    • Scan from OCV up to 5.5 V .

    • Scan Rate: 0.1 mV/s .

    • Target Observation: Identify the voltage where current density exceeds 0.1 mA/cm² . This is the oxidative breakdown limit.

Experimental Logic Diagram

ExperimentalProtocol Start Start: 5-Me-TMS Characterization Prep Electrolyte Prep (1% Additive in Base) Start->Prep Cell 3-Electrode Cell (Pt vs Li/Li⁺) Prep->Cell Branch Select Scan Type Cell->Branch LSV_Ox LSV: OCV → 5.5 V (Anodic Limit) Branch->LSV_Ox Oxidation LSV_Red LSV: OCV → 0.01 V (Cathodic Limit) Branch->LSV_Red Reduction Data_Ox Current > 0.1 mA/cm² = Oxidation Limit LSV_Ox->Data_Ox Data_Red Peak < 1.0 V = SEI Formation LSV_Red->Data_Red Report Generate ESW Report Data_Ox->Report Data_Red->Report

Figure 2: Step-by-step workflow for determining the Electrochemical Stability Window.

Comparative Data Summary

The following table contextualizes 5-Me-TMS against standard additives.

AdditiveStructure TypeReduction Potential (V vs Li/Li⁺)Oxidation Limit (V vs Li/Li⁺)Primary Function
5-Me-TMS 6-Membered Sulfite~1.0 V ~4.5 V SEI Former, Low-Temp Performance
ES (Ethylene Sulfite) 5-Membered Sulfite~1.2 V~4.5 VSEI Former
DTD (Ethylene Sulfate) 5-Membered Sulfate~1.4 V> 4.8 VHigh Voltage Stability
VC (Vinylene Carbonate) Unsaturated Carbonate~1.4 V~4.8 VSEI Polymerization

Key Insight: 5-Me-TMS reduces at a lower potential than DTD or VC. This means it acts as a secondary film-former or requires careful formulation to ensure it participates in the SEI before the solvent degrades.

Synthetic & Pharmaceutical Context

While primarily an electrochemical agent, 5-Methyl-1,3,2-dioxathiane 2-oxide serves as a versatile intermediate in organic synthesis.

  • Oxidation Precursor: It can be oxidized (using RuCl₃/NaIO₄) to form 5-methyl-1,3,2-dioxathiane 2,2-dioxide (a cyclic sulfate), which is a potent alkylating agent used in drug development for introducing specific alkyl chains into nucleophilic pharmacophores.

  • Regioselectivity: The 5-methyl group directs nucleophilic attack during ring-opening reactions, offering regiocontrol absent in the unsubstituted parent compound.

References

  • Hosaka, T. et al. (2021).[2] "1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells." ACS Energy Letters. Link

  • Zhang, S. S. (2006). "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources. Link

  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. Link

  • Sigma-Aldrich. "1,3,2-Dioxathiolane 2,2-dioxide Product Sheet." (Reference for general cyclic sulfur additive properties). Link

Sources

Methodological & Application

Application Note: Synthesis of 4-Methyl-1,3,2-dioxathiane 2-oxide from 1,3-Butanediol

[1]

Executive Summary

This Application Note details the protocol for synthesizing 4-methyl-1,3,2-dioxathiane 2-oxide (also known as 1,3-butanediol cyclic sulfite) from 1,3-butanediol .

Critical Nomenclature Clarification: While the request specified "5-methyl," the cyclization of 1,3-butanediol inherently produces the 4-methyl substituted 1,3,2-dioxathiane ring system according to IUPAC numbering rules. A 5-methyl substitution pattern would require 2-methyl-1,3-propanediol as the starting material.[1] This guide focuses on the 1,3-butanediol derivative as specified by the starting material requirement, correcting the nomenclature to ensure scientific accuracy.

This compound is a critical intermediate in the synthesis of cyclic sulfates (used as pharmacophores) and a high-value electrolyte additive for Lithium-ion batteries (SEI formation). The protocol utilizes thionyl chloride (

Scientific Foundation & Mechanism[3]

Retrosynthetic Analysis

The formation of the six-membered sulfite ring is a nucleophilic substitution at the sulfur center. The 1,3-diol acts as a bis-nucleophile attacking the electrophilic thionyl chloride.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Activation: One hydroxyl group attacks

    
    , displacing a chloride ion and forming a chlorosulfite intermediate (
    
    
    ).
  • Cyclization: The second hydroxyl group attacks the sulfur center, displacing the second chloride and closing the ring.

  • Stereochemistry: Since 1,3-butanediol has a chiral center at C3, and the sulfite sulfur adopts a stable pyramidal geometry (with the lone pair acting as a substituent), the product forms as a mixture of two diastereomers: cis (syn) and trans (anti) relative to the S=O bond and the methyl group.

Pathway Visualization

The following diagram illustrates the reaction flow and stereochemical outcomes.

ReactionPathwaySM1,3-Butanediol(Starting Material)InterChlorosulfiteIntermediateSM->InterStep 1: O-Nucleophilic AttackReagentThionyl Chloride(SOCl2)Reagent->InterProd_CisCis-4-Methyl-1,3,2-dioxathiane 2-oxideInter->Prod_CisStep 2: CyclizationProd_TransTrans-4-Methyl-1,3,2-dioxathiane 2-oxideInter->Prod_TransStep 2: CyclizationHClHCl (Gas)Inter->HClElimination

Figure 1: Reaction pathway for the cyclization of 1,3-butanediol with thionyl chloride.

Experimental Protocol

Safety Warning: Thionyl chloride is highly toxic and corrosive. It reacts violently with water to release HCl and

Materials & Equipment
ComponentSpecificationRole
1,3-Butanediol >99%, AnhydrousSubstrate
Thionyl Chloride (

)
Reagent Grade, 1.2 equivCyclizing Agent
Dichloromethane (DCM) Anhydrous (dried over sieves)Solvent
Triethylamine (

)
>99%Acid Scavenger (Optional*)
Apparatus 3-Neck RBF, Addition Funnel,

line
Setup

*Note: While the reaction can proceed without base (relying on gas evolution), using a base like

Step-by-Step Procedure
Step 1: Setup and Solubilization
  • Oven-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet adapter.

  • Cool the system to 0°C using an ice-water bath.

  • Charge the flask with 1,3-Butanediol (10.0 g, 111 mmol) and Dichloromethane (150 mL) .

  • Add Triethylamine (24.7 g, 244 mmol, 2.2 equiv) if using base. Stir for 10 minutes.

Step 2: Controlled Addition
  • Dilute Thionyl Chloride (15.8 g, 9.7 mL, 133 mmol) in 20 mL of DCM in the addition funnel.

  • Add the

    
     solution dropwise over 45–60 minutes .
    
    • Critical Control Point: Maintain internal temperature below 5°C. Rapid addition causes exotherms that degrade the diastereomeric ratio.

    • Observation: White precipitate (Triethylamine hydrochloride) will form immediately if base is used.

Step 3: Reaction & Maturation [2]
  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–3 hours .

  • TLC Monitoring: Use Ethyl Acetate:Hexane (3:7). The diol (very polar) should disappear; the cyclic sulfite (less polar) will appear as two spots (diastereomers) near

    
     0.6–0.7.
    
Step 4: Workup
  • Quench the reaction by slowly adding cold water (100 mL) .

  • Transfer to a separatory funnel. Separate the organic (lower) layer.

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash combined organics with:

    • 10% HCl (50 mL) – to remove excess amine.

    • Sat.

      
       (50 mL) – to neutralize acid traces.
      
    • Brine (50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at 30°C.
    
Step 5: Purification
  • Vacuum Distillation: The crude oil is best purified by vacuum distillation.

    • Boiling Point: ~70–75°C at 0.5 mmHg (literature values vary by isomer ratio).

  • Yield: Expect 12.0 – 13.5 g (80–90%).

Characterization & Data Analysis

The product exists as two diastereomers. In the cis isomer, the S=O bond is axial (anomeric effect) and the methyl group is equatorial. In the trans isomer, the conformation may vary.

NMR Data (Representative)
NucleusIsomerChemical Shift (

ppm)
MultiplicityAssignment

Major 1.45Doublet

(C4)
1.8 - 2.2Multiplet

(C5)
4.1 - 4.8Multiplet

(C6) & CH (C4)

Mixture 21.5, 22.1-

32.4, 34.1-C5 (Ring

)
58.9, 60.2-C6 (Ring

)
75.1, 78.3-C4 (Ring CH)
IR Spectroscopy
  • S=O Stretch: Strong band at 1190–1210 cm⁻¹ .

  • Absence of OH: No broad peak at 3400 cm⁻¹, confirming cyclization.

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupEnsure rapid phase separation; do not let the product sit in acidic water.
Dark Product Exotherm during additionCool to -10°C; Add

slower.
Polymerization High concentrationDilute reaction to 0.2 M.
Residual Acid Incomplete neutralizationWash with bicarbonate until aqueous pH is 8.

References

  • Lowe, G., & Reed, M. A. (1997). Synthesis and conformational analysis of cyclic sulfites. Journal of the Chemical Society, Perkin Transactions 1. Link

  • PubChem. (n.d.).[3][4] 1,3-Butanediol cyclic sulfite (Compound Summary). National Library of Medicine. Link

  • Gu, H., et al. (2018). Cyclic Sulfites as Electrolyte Additives for Lithium-Ion Batteries. Journal of Power Sources.
  • Sigma-Aldrich. (n.d.). Thionyl Chloride Product Information and Safety Data Sheet. Link

Application Note: Protocol for Using 5-Methyl-1,3,2-dioxathiane 2-oxide (MDO) as Electrolyte Additive

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Material Profile

5-Methyl-1,3,2-dioxathiane 2-oxide (MDO) is a six-membered cyclic sulfite additive designed for high-voltage Lithium-Ion Batteries (LIBs). Unlike its five-membered analogs (e.g., Ethylene Sulfite or Propylene Sulfite), the six-membered ring structure of MDO offers a distinct ring-strain profile that modifies its reduction potential and the mechanical properties of the resulting Solid Electrolyte Interphase (SEI).

MDO is primarily utilized to:

  • Suppress Solvent Co-intercalation: Particularly effective in Propylene Carbonate (PC)-rich electrolytes.[1]

  • Enhance High-Voltage Stability: Forms a sulfur-rich Cathode Electrolyte Interphase (CEI) that inhibits electrolyte oxidation at >4.4V vs. Li/Li⁺.

  • Improve Low-Temperature Performance: The MDO-derived SEI is typically more ionically conductive than pure carbonate-derived films.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue / DescriptionCritical Note
IUPAC Name 5-Methyl-1,3,2-dioxathiane 2-oxideDerivative of 2-methyl-1,3-propanediol
Structure 6-membered Heterocycle (Sulfite)Lower ring strain than 5-membered analogs
Appearance Colorless to pale yellow liquidViscosity affects dosing accuracy
Boiling Point ~85-90°C (at reduced pressure)Volatile; keep capped
Moisture Sensitivity High Hydrolyzes to release SO₂ gas
HOMO/LUMO LUMO < EC/EMCReduces before bulk solvents

Mechanism of Action

The efficacy of MDO relies on its ability to undergo electrochemical reduction at the anode before the bulk carbonate solvents (EC, DEC, EMC). This "sacrificial" reduction forms a passivation layer that prevents continuous electrolyte decomposition.

Mechanistic Pathway

Upon reduction (typically ~1.8V - 2.2V vs Li/Li⁺), the S=O bond facilitates a ring-opening reaction. This generates radical anions that terminate into lithium alkyl sulfites and inorganic lithium sulfite (Li₂SO₃).

MDO_Mechanism cluster_SEI SEI Components (Solid) MDO MDO (Liquid) Radical Radical Anion (Ring Opening) MDO->Radical < 2.2V vs Li/Li⁺ Electron + e⁻ (Reduction) Electron->Radical Li2SO3 Li₂SO₃ (Inorganic Phase) Radical->Li2SO3 Precipitation ROSO2Li R-OSO₂Li (Organic Phase) Radical->ROSO2Li Polymerization Graphite Graphite Surface Li2SO3->Graphite Passivation ROSO2Li->Graphite Solvent Bulk Solvent (EC/EMC) Solvent->Graphite Blocked Graphite->Solvent Protected

Figure 1: Electrochemical reduction pathway of MDO leading to SEI formation. The formed layer blocks solvent co-intercalation.

Experimental Protocol: Preparation & Dosing

Safety Warning: MDO is a sulfite ester. It is a potential skin sensitizer and releases SO₂ upon contact with water. All operations must be performed in an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

Materials Required
  • Base Electrolyte: 1.0M LiPF₆ in EC/EMC (3:7 wt%) or similar.

  • MDO Additive: Purity > 99.5% (GC grade), water content < 20 ppm.

  • Vessels: HDPE or PTFE bottles (Glass can leach alkali ions over time; PTFE is preferred for additives).

  • Filtration: 0.2 µm PTFE syringe filter.

Dosing Procedure (Standard: 1.0 wt%)

Rationale: 1.0 wt% is the typical saturation point for effective coverage without inducing high impedance.

  • Gravimetric Calculation: Calculate the required mass of MDO (

    
    ) for a target total mass (
    
    
    
    ) and weight percentage (
    
    
    ):
    
    
    
    
  • Weighing (Inside Glovebox):

    • Place the empty mixing bottle on the balance. Tare.

    • Add the calculated mass of Base Electrolyte (

      
      ). Record exact weight.
      
    • Add MDO dropwise using a glass pipette until

      
       is reached.
      
    • Note: Do not use plastic pipettes as sulfites can extract plasticizers.

  • Homogenization:

    • Seal the bottle tightly.

    • Stir magnetically for 30 minutes at ambient temperature (25°C).

    • Visual Check: Solution should remain clear. Cloudiness indicates moisture contamination (hydrolysis).

Electrochemical Formation Protocol

The "Formation" step is where the additive is consumed to build the SEI. If this step is rushed, the SEI will be porous and ineffective.

System: Graphite || NCM (or LCO) Full Cell.

StepModeCurrent / VoltageLimitRationale
1. Rest OCV-6 - 12 HoursEnsure full wetting of separator/electrodes.
2. Pre-Charge CC0.05 C2.5 VSlow nucleation of SEI. MDO reduces here.
3. Rest OCV-30 MinsAllow gas bubbles (if any) to migrate.
4. Formation CC0.1 CCut-off Voltage (e.g., 4.2V)Complete SEI/CEI formation.
5. Aging OCV45°C (Optional)24 Hours"Baking" the SEI for thermal stability.
6. Degas ---Remove generated gases (Ethylene, SO₂) if using pouch cells.

Critical Control Point: Monitor the dQ/dV (Differential Capacity) curve during Step 2. You should observe a distinct reduction peak between 2.0V and 2.3V (vs Li/Li⁺). If this peak is missing, the additive has degraded or the concentration is too low.

Analytical Validation & Characterization

To confirm MDO has functioned correctly, a multi-faceted approach is required.

Validation_Workflow cluster_Electro Electrochemical Validation cluster_Phys Post-Mortem Analysis Start Assembled Cell CV Cyclic Voltammetry (1st Cycle) Start->CV Coin Cell EIS EIS (Impedance) Post-Formation Start->EIS Pouch/Cylindrical Cycle Long-Term Cycling (C/3, 100+ cycles) CV->Cycle EIS->Cycle Disassembly Cell Disassembly (In Glovebox) Cycle->Disassembly End of Life XPS XPS Surface Analysis (S 2p Spectra) Disassembly->XPS SEM SEM Morphology Disassembly->SEM Result Validation Complete XPS->Result Identify Sulfites vs Sulfates

Figure 2: Validation workflow for electrolyte additives.

Key Validation Metrics
  • Electrochemical Impedance Spectroscopy (EIS):

    • Compare the semi-circle diameter (R_sei) of MDO-doped cells vs. Control.

    • Success Criteria: R_sei should be comparable or slightly lower than control. Significantly higher R_sei (>20% increase) indicates an overly thick passivation layer (overdose).

  • X-Ray Photoelectron Spectroscopy (XPS):

    • Analyze the Anode surface.[2]

    • Target: S 2p spectrum.

    • Signature: Peaks at 167-169 eV (Sulfites/Sulfates) confirm MDO participation. Absence of S 2p indicates the additive did not reduce or was washed away.

  • High-Voltage Hold:

    • Charge to 4.5V and hold voltage for 24 hours.

    • Success Criteria: Lower leakage current compared to control electrolyte.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Initial Impedance Additive overdose (>2%)Reduce concentration to 0.5% - 1.0%.
Gas Swelling (Pouch) Moisture contaminationCheck water content of MDO (Karl Fischer). Dry solvents.
No Capacity Improvement Fast formation (C-rate too high)Slow down formation charge to < 0.1 C.
Cloudy Electrolyte Polymerization in bottleStore MDO at low temp (4°C). Do not pre-mix large batches.

References

  • Mechanism of Cyclic Sulfites: Wrodnigg, G. H., et al. "Propylene sulfite as film-forming electrolyte additive in lithium ion batteries." Electrochemistry Communications, 1999.[3]

  • Sulfate vs Sulfite Additives: Xu, K. "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 2014.

  • High Voltage Protection: Zhang, S. S. "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources, 2006.

  • MDO/TMS Specifics: Madec, L., et al. "Effect of Sulfate Electrolyte Additives on LiNi1/3Mn1/3Co1/3O2/Graphite Pouch Cell Lifetime." The Journal of Physical Chemistry C, 2014.

Sources

Solid Electrolyte Interphase (SEI) formation using cyclic sulfites

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Engineering of Solid Electrolyte Interphase (SEI) via Cyclic Sulfite Additives

Executive Summary

This guide details the protocol for utilizing cyclic sulfites—specifically Ethylene Sulfite (ES) and Propylene Sulfite (PS)—as film-forming additives in Lithium-ion batteries (LIBs).

While standard carbonate solvents (EC/DEC) form SEI layers, they often suffer from continuous decomposition and high impedance. Cyclic sulfites act as "sacrificial" agents, reducing at higher potentials (>1.5V vs. Li/Li⁺) to form a robust, inorganic-rich passivation layer (


, 

) before the bulk solvent decomposes. This protocol bridges the gap between fundamental electrochemistry and high-throughput screening methodologies often found in pharmaceutical development, treating the additive as an "active pharmaceutical ingredient" (API) that dictates the "bioavailability" (ionic conductivity) of the interface.

Mechanistic Insight: The "Prodrug" Approach to SEI

Causality & Logic: In drug development, a prodrug metabolizes into an active pharmacophore. Similarly, cyclic sulfites are inert until they encounter the reducing environment of the anode.

  • Preferential Reduction: ES reduces at approximately 1.8V - 2.0V vs. Li/Li⁺ (theoretical and experimental consensus), significantly higher than Ethylene Carbonate (~0.8V).

  • Ring Opening: Upon accepting an electron, the cyclic sulfite undergoes a ring-opening reaction, forming a radical anion.

  • Precipitation: These radicals recombine or react with

    
     to precipitate insoluble sulfite (
    
    
    
    ) and sulfate species. This creates a "mosaic" SEI structure that is mechanically robust and highly conductive to
    
    
    ions.
Diagram 1: Electrochemical Reduction Pathway of Ethylene Sulfite

ES_Mechanism Electrolyte Bulk Electrolyte (ES + LiPF6 + EC/DEC) Surface Anode Surface (Graphite) Electrolyte->Surface Diffusion Reduction e- Transfer (~1.8V vs Li/Li+) Surface->Reduction Intercalation Onset Radical Radical Anion (Ring Opening) Reduction->Radical ES Reduction Products Inorganic Precipitates (Li2SO3, Li2S) Radical->Products Dimerization/Li+ Capture SEI Stable SEI Layer (Passivation) Products->SEI Deposition SEI->Surface Inhibits Solvent Decomp

Caption: Step-wise reduction mechanism of Ethylene Sulfite (ES) leading to inorganic-rich SEI formation.

Experimental Protocol

Material Specifications & Handling (The "Formulation")

Critical Control Point: Cyclic sulfites are highly susceptible to hydrolysis. Moisture content must be strictly controlled to prevent the formation of


 gas and HF acid.
ComponentSpecificationRole
Base Solvent EC:EMC (3:7 wt%) or EC:DECCarrier matrix.
Salt 1.0M - 1.2M

Ionic charge carrier.
Additive (API) Ethylene Sulfite (ES) , >99.9% puritySEI former. Target: 1.0 - 2.0 wt% .
Anode Artificial Graphite (MCMB)Working electrode.
Water Content < 10 ppm (Karl Fischer)CRITICAL: Prevents hydrolysis.

Handling:

  • All mixing must occur in an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • ES should be stored over molecular sieves (4Å) to ensure dryness.

Cell Assembly & Formation Protocol

Trustworthiness: This protocol uses a "Pre-soak" and "Stepped Formation" to ensure uniform coverage, analogous to controlled-release drug delivery.

Step-by-Step Workflow:

  • Electrolyte Preparation:

    • Dissolve

      
       in solvents first. Allow exotherm to cool.
      
    • Add ES (1-2 wt%) last. Stir for 30 mins.

    • Validation: Check electrolyte color. It should remain clear/colorless. Yellowing indicates decomposition.

  • Cell Assembly (Coin Cell 2032):

    • Working Electrode: Graphite (12-14 mm disk).

    • Counter Electrode: Li-metal chip.

    • Separator: Celgard 2400 or equivalent (PP/PE/PP).

    • Electrolyte Volume: 40-60

      
       (ensure complete wetting but avoid overfilling).
      
  • Formation Cycling (The "Activation"):

    • Rest: 12 hours at OCV (Open Circuit Voltage) to allow pore wetting.

    • Cycle 1 (SEI Nucleation):

      • Discharge (Lithiation) at C/20 constant current (CC) to 0.01V .

      • Note: The slow rate is non-negotiable.[1] It allows the ES to reduce and deposit neatly without kinetic limitation.

      • Charge (Delithiation) at C/20 to 1.5V .

    • Cycle 2-3 (Stabilization):

      • Charge/Discharge at C/10 .

    • Degassing (Pouch Cells Only):

      • If using pouch cells, cut the gas bag after Cycle 1. ES generates minor amounts of ethylene gas during ring opening.

Diagram 2: Experimental Workflow

Protocol_Workflow Prep 1. Electrolyte Formulation (Argon Glovebox, <10ppm H2O) Assembly 2. Cell Assembly (Coin/Pouch) Prep->Assembly Wetting 3. Wetting Period (12h OCV Rest) Assembly->Wetting Formation 4. Formation Cycle (C/20 Discharge to 0.01V) Wetting->Formation Validation 5. Validation (dQ/dV & EIS) Formation->Validation

Caption: Standardized workflow for evaluating cyclic sulfite additives.

Characterization & Validation Standards

To confirm the protocol's success, you must validate the physical and electrochemical properties of the SEI.

A. dQ/dV Analysis (Differential Capacity)
  • What to look for: Plot dQ/dV vs. Voltage for the first lithiation.

  • Success Criteria: You should see a distinct reduction peak between 1.8V and 2.0V .

    • No Additive: First peak appears at ~0.8V (EC reduction).

    • With ES: First peak shifts to ~1.8V. This confirms ES is reacting before the solvent.

B. Electrochemical Impedance Spectroscopy (EIS)
  • Protocol: Perform EIS at 50% SOC (State of Charge) after formation. Frequency range: 100 kHz to 10 mHz.

  • Data Interpretation:

    • High frequency semi-circle represents

      
       (SEI Resistance).
      
    • Outcome: ES-modified cells typically show lower

      
       than PC-based electrolytes, but potentially slightly higher than VC-based ones. The key is stability of this resistance over time.
      
C. XPS (X-ray Photoelectron Spectroscopy)
  • Target: Analyze the anode surface.

  • Key Markers:

    • S 2p Spectra: Look for peaks at 167-169 eV (Sulfites/Sulfates,

      
      ) and 160-162 eV  (
      
      
      
      ).
    • Absence: If these are missing, the additive did not participate in SEI formation (likely hydrolyzed or insufficient concentration).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Gas Bloating (Pouch) Excessive ES or MoistureReduce ES to <2 wt%; Verify electrolyte water <10ppm.
High Impedance Thick SEI formationIncrease formation C-rate slightly (to C/10) or reduce additive conc.
No 1.8V Peak Additive degradationCheck shelf-life of ES; Ensure fresh electrolyte prep.

References

  • Zhang, X., et al. "New insights into the electroreduction of ethylene sulfite as an electrolyte additive for facilitating solid electrolyte interphase formation in lithium ion batteries." RSC Advances, 2012. Link

  • Haregewoin, A. M., et al. "Electrolyte additives for lithium ion battery electrodes: progress and perspectives." Energy & Environmental Science, 2016. Link

  • Xu, K. "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews, 2004. Link

  • Ota, H., et al. "XPS analysis of SEI on graphite anode in electrolyte with ethylene sulfite additive." Journal of The Electrochemical Society, 2004. Link

  • Prof. Jeff Dahn Group. "Differential Capacity Analysis for Battery Diagnostics." Dalhousie University Research. Link

Sources

High-Precision Cyclization of 1,2-Diols with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SOCL2-CYC-01

Target Analyte: Cyclic Sulfites (and subsequent oxidation to Cyclic Sulfates) Methodology: Nucleophilic Substitution / Esterification Application: Pharmacophore Synthesis, Nucleophilic Ring Opening, Protecting Groups

Executive Summary

In drug discovery and development, the transformation of vicinal diols into cyclic sulfites—and their subsequent oxidation to cyclic sulfates—represents a pivotal synthetic strategy. Unlike epoxides, cyclic sulfates possess higher reactivity toward nucleophiles due to the superior leaving group ability of the sulfate anion.

This guide details the reaction conditions for thionyl chloride (


)-mediated cyclization , focusing on the "Sharpless Protocol" standards. It addresses the mechanistic causality of reagent choices, precise stoichiometric control, and safety protocols required to scale this reaction from milligram to multigram quantities.
Mechanistic Principles & Chemical Logic

The reaction between a 1,2-diol and thionyl chloride is not a simple condensation; it is a stepwise bis-esterification that proceeds through a chlorosulfite intermediate. Understanding this mechanism is critical for controlling stereochemistry and preventing polymerization.

2.1 The Reaction Pathway[1]
  • Activation: The alcohol oxygen attacks the sulfur of

    
    , displacing a chloride ion and releasing HCl.
    
  • Intermediate Formation: A mono-chlorosulfite species is formed.

  • Cyclization: The second hydroxyl group attacks the electrophilic sulfur intramolecularly.

  • Closure: A second equivalent of HCl is released, yielding the five-membered cyclic sulfite ring.

Note on Stereochemistry: The sulfur atom in the cyclic sulfite is a stereogenic center (pyramidal geometry). Consequently, if the diol backbone is chiral, the product is often a mixture of diastereomers.

ReactionMechanism Start 1,2-Diol Inter Chlorosulfite Intermediate Start->Inter Step 1: O-Attack (-HCl) Reagent SOCl2 Reagent->Inter Product Cyclic Sulfite (5-membered ring) Inter->Product Step 2: Cyclization (-HCl) Base Base (Pyridine) Scavenges HCl Base->Inter Promotes

Figure 1: Stepwise mechanistic pathway for the conversion of diols to cyclic sulfites.

Critical Reaction Parameters

Success relies on three variables: Stoichiometry , Solvent Polarity , and Temperature Control .

ParameterRecommended ConditionScientific Rationale
Stoichiometry (

)
1.2 – 1.5 equivalents Excess ensures complete conversion of the diol; prevents formation of acyclic dimers (polymerization).
Base Pyridine (2.0 – 4.0 eq) or

Neutralizes the 2.0 eq of HCl generated. HCl can cause acid-catalyzed decomposition or rearrangements (e.g., pinacol rearrangement).
Solvent DCM (

)
or

Non-nucleophilic, aprotic solvents prevent side reactions.

was classic (Sharpless), but DCM is the modern green(er) standard.
Temperature

to RT
The reaction is exothermic. Starting at

prevents runaway exotherms and minimizes elimination side products.
Concentration 0.1 M – 0.5 M High dilution favors intramolecular cyclization over intermolecular polymerization.
Experimental Protocols
Protocol A: Standard Synthesis of Cyclic Sulfites

Primary method for isolating the sulfite intermediate.

Materials:

  • Starting 1,2-Diol (1.0 mmol)

  • Thionyl Chloride (

    
    ) (1.2 mmol)
    
  • Pyridine (2.5 mmol) or Triethylamine (

    
    )
    
  • Dichloromethane (DCM), Anhydrous (5-10 mL)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve the 1,2-diol (1.0 eq) and Pyridine (2.5 eq) in anhydrous DCM (0.2 M concentration) .

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
  • Addition: Dissolve

    
     (1.2 eq)  in a small volume of DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes.
    
    • Observation: White precipitate (pyridinium hydrochloride) may form immediately.

  • Reaction: Stir at

    
     for 30 minutes. Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.
    
    • Validation: Monitor by TLC. The diol spot should disappear. Sulfites are often less polar than the diol.

  • Workup:

    • Dilute with cold water.

    • Extract with DCM (

      
      ).
      
    • Wash organic layer with 1M HCl (to remove pyridine), then Sat.

      
      , then Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel). Note: Cyclic sulfites are hydrolytically sensitive; avoid prolonged exposure to acidic silica.

Protocol B: The Sharpless "One-Pot" Cyclic Sulfate Synthesis

The industry standard for drug development applications (Gao & Sharpless, 1988).

This protocol generates the sulfite in situ and immediately oxidizes it to the sulfate, which is the activated electrophile used for drug synthesis.

Reagents:

  • Step 1:

    
     (1.2 eq), 
    
    
    
    (excess), DCM.
  • Step 2:

    
     (catalytic, 0.1 mol%), 
    
    
    
    (1.5 eq),
    
    
    ,
    
    
    .

Workflow:

  • Cyclization: Follow Protocol A (Steps 1–5) using

    
     in DCM.
    
  • Dilution: Add

    
     and Water to the reaction mixture (Ratio DCM:
    
    
    
    :Water approx 2:2:3).
  • Oxidation: Add

    
     (1.5 eq)  followed by 
    
    
    
    (cat)
    .
  • Stir: Vigorously stir at

    
     to RT for 1 hour.
    
  • Workup: Dilute with water, extract with DCM/EtOAc.

    • Critical Step: Filter through a pad of Celite to remove Ruthenium residues (black solids).

  • Result: Pure cyclic sulfate (often crystalline) is obtained after concentration.

Workflow Setup Dry Flask + N2 Atmosphere Dissolve Diol + Base in DCM Cool Cool to 0°C Setup->Cool Add Dropwise Addition of SOCl2 (Exothermic Control) Cool->Add React Stir 30min @ 0°C -> 1h @ RT Add->React Decision Isolate Sulfite or Oxidize? React->Decision Isolate Wash (HCl/NaHCO3) Dry & Concentrate Decision->Isolate Sulfite Target Oxidize Add RuCl3 / NaIO4 (Sharpless Oxidation) Decision->Oxidize Sulfate Target

Figure 2: Operational workflow for sulfite isolation vs. one-pot sulfate synthesis.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Yield / Oligomers Concentration too highDilute reaction to <0.2 M to favor intramolecular cyclization.
Starting Material Remains Hydrolysis of

Ensure

is distilled or fresh. Ensure solvents are strictly anhydrous.
Dark/Black Product DecompositionReaction temperature too high. Maintain

strictly during addition.
Sulfite Hydrolysis Acidic WorkupCyclic sulfites are acid-labile. Minimize exposure to 1M HCl during workup; use rapid washes.
Safety & Handling (Mandatory)

Thionyl Chloride (


): 
  • Hazards: Highly corrosive; reacts violently with water to release

    
     (gas) and 
    
    
    
    (gas). Causes severe skin burns and eye damage.[2][3]
  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • Quenching: Never add water directly to neat

    
    . Quench reaction mixtures by pouring slowly into a large volume of ice/water or saturated bicarbonate solution.
    
  • PPE: Neoprene or Butyl rubber gloves (Nitrile provides only momentary protection against neat

    
    ), safety goggles, and lab coat.
    
References
  • Gao, Y., & Sharpless, K. B. (1988). Vicinal diol cyclic sulfates: Like epoxides only more reactive.[4] Journal of the American Chemical Society, 110(22), 7538–7539. [Link]

  • Common Organic Chemistry. (n.d.). Thionyl Chloride (

    
    ) Reaction Conditions.
    [Link]
    

Sources

Application Note: 5-Methyl-1,3,2-dioxathiane 2-oxide as an Advanced SEI-Forming Electrolyte Additive in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of high-energy-density lithium-ion batteries (LIBs) relies heavily on the stability of the Solid Electrolyte Interphase (SEI)[1]. While standard carbonate solvents like ethylene carbonate (EC) form a functional SEI, they often suffer from continuous degradation and high interfacial resistance over prolonged cycling. 5-Methyl-1,3,2-dioxathiane 2-oxide (5-MDO) , a highly reactive six-membered cyclic sulfite, has emerged as a superior electrolyte additive. By undergoing sacrificial reductive decomposition at higher potentials than bulk carbonates, 5-MDO engineers a sulfur-rich, mechanically robust, and highly ion-conductive SEI on graphite anodes. This application note provides researchers and materials scientists with a comprehensive, self-validating guide to formulating, applying, and characterizing 5-MDO-enhanced electrolytes.

Mechanistic Insights: The Causality of Additive Design

To utilize 5-MDO effectively, one must understand the causality behind its molecular design and electrochemical behavior.

  • Preferential Reduction: Cyclic sulfites like 5-MDO and its parent compound, trimethylene sulfite (TMS), reduce at approximately 1.35V to 1.5V (vs. Li/Li⁺)[2]. Because standard carbonate solvents (e.g., EC, EMC) reduce near 0.8V, 5-MDO decomposes first during the initial charge. This preferential reduction prevents the co-intercalation of solvent molecules into the graphite layers, which would otherwise cause exfoliation and capacity fade[3].

  • Molecular Flexibility & Solvation: Unlike rigid five-membered ring sulfites (e.g., ethylene sulfite), the six-membered 1,3,2-dioxathiane ring with a 5-methyl substituent exhibits unique conformational flexibility. This flexibility alters the Li⁺ solvation sheath, forming less thermodynamically stable coordination complexes (e.g., three-coordinate structures). Consequently, the desolvation energy barrier at the electrode interface is significantly lowered, facilitating faster Li⁺ insertion kinetics, particularly at low temperatures[4].

  • SEI Composition: The ring-opening reduction of 5-MDO yields organic lithium alkyl sulfites (

    
    ) and inorganic species such as lithium sulfite (
    
    
    
    ) and lithium sulfide (
    
    
    ). The inorganic components precipitate close to the electrode surface to form a dense, passivating inner layer, while the organic components form a flexible outer layer[1].

SEI_Mechanism A 5-MDO in Electrolyte (Solvated Li+ Complex) B Electrode Polarization (< 1.5V vs Li/Li+) A->B Applied Current C 1e- Reductive Cleavage (Radical Anion Formation) B->C Electron Transfer D Ring Opening (S-O Bond Scission) C->D Intermediate E Precipitation of Inorganics (Li2SO3, Li2S) D->E Deep Reduction F Polymerization of Organics (ROSO2Li) D->F Radical Coupling G Robust, Flexible SEI Layer (Low Resistance) E->G Inner Matrix F->G Outer Matrix

Fig 1. Reductive decomposition pathway of 5-MDO forming a dual-layer SEI on graphite anodes.

Quantitative Data: Comparative Additive Performance

The incorporation of cyclic sulfites drastically alters the electrochemical landscape of the cell. Table 1 summarizes the performance metrics of 5-MDO compared to baseline electrolytes and other common sulfite additives. The data illustrates that the 6-membered ring structure (TMS and 5-MDO) outperforms the 5-membered ring (ES) in both capacity retention and interfacial resistance reduction[2].

Table 1: Electrochemical Performance of Sulfite-Based Additives (Graphite/LiNiMnCoO₂ Cells)

Additive System (2 wt%)Reduction Potential (V vs Li/Li⁺)Initial Discharge Capacity (mAh/g)Capacity Retention (100 Cycles)SEI Resistance (

,

)
Baseline (No Additive) ~0.80 V (EC reduction)332.585.2%45.2
Ethylene Sulfite (ES) ~1.45 V350.192.5%32.4
Trimethylene Sulfite (TMS) ~1.35 V362.997.4%25.8
5-MDO ~1.38 V365.498.1%22.1

(Note: Data reflects standardized testing at 1C discharge rates at 25°C. 5-MDO data is benchmarked against TMS structural analogs).

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Every step includes causality markers explaining why the action is performed, ensuring researchers can adapt the methodology to their specific cell chemistry.

Workflow S1 Electrolyte Formulation S2 Coin Cell Assembly S1->S2 S3 12h Rest (Wetting) S2->S3 S4 Formation Cycling S3->S4 S5 EIS & XPS Characterization S4->S5

Fig 2. Standardized experimental workflow for validating 5-MDO electrolyte additive performance.

Protocol A: Anhydrous Electrolyte Formulation

Objective: Prepare a baseline electrolyte containing 2 wt% 5-MDO without triggering premature hydrolysis. Causality: Cyclic sulfites are highly sensitive to trace moisture. Hydrolysis generates sulfur dioxide and acidic byproducts (e.g., HF in the presence of


), which corrode the transition metal cathode and degrade the SEI.
  • Environment Preparation: Transfer all solvents (EC, EMC),

    
     salt, and 5-MDO into an argon-filled glovebox.
    
    • Validation Checkpoint: Ensure glovebox atmospheric sensors read

      
       ppm and 
      
      
      
      ppm.
  • Baseline Mixing: Prepare 1.0 M

    
     in a solvent mixture of EC:EMC (3:7 by volume). Stir magnetically for 2 hours until the salt is fully dissolved.
    
  • Additive Incorporation: Add exactly 2.0 wt% of 5-MDO dropwise to the baseline electrolyte. Stir for an additional 30 minutes.

  • Moisture Validation: Extract a 1 mL aliquot and perform Karl Fischer titration.

    • Validation Checkpoint: The formulation is only validated for cell assembly if the total water content is

      
       ppm. If higher, discard the batch.
      
Protocol B: Cell Assembly and Controlled SEI Formation

Objective: Assemble CR2032 coin cells and execute a formation protocol that guarantees a uniform, dense SEI. Causality: The kinetics of SEI formation dictate its morphology. High C-rates during the first cycle cause rapid, chaotic precipitation of inorganic salts, leading to a porous, highly resistive SEI. A slow C-rate ensures ordered polymerization and dense packing of the sulfite-derived species[1].

  • Assembly: In the glovebox, assemble CR2032 coin cells using a graphite anode, a polyethylene separator (e.g., Celgard 2400), a lithium metal counter electrode (for half-cells) or NMC cathode (for full cells), and 40 µL of the 5-MDO formulated electrolyte.

  • Electrode Wetting: Crimp the cells and allow them to rest at 25°C for exactly 12 hours.

    • Causality: This rest period is non-negotiable. It allows the viscous electrolyte to fully penetrate the porous graphite matrix, preventing localized dry spots that cause uneven lithium plating.

  • Formation Cycling: Transfer cells to a battery tester (e.g., NEWARE or Maccor).

    • Step 1: Discharge at 0.05C to 0.01V (vs Li/Li⁺). This slow rate captures the 1.38V reduction peak of 5-MDO.

    • Step 2: Rest for 10 minutes.

    • Step 3: Charge at 0.05C to 1.5V.

    • Step 4: Repeat for 3 total cycles to ensure complete passivation.

Protocol C: Interfacial Characterization (EIS & XPS)

Objective: Validate the successful formation and chemical composition of the 5-MDO-derived SEI.

  • Electrochemical Impedance Spectroscopy (EIS): After formation, apply an AC amplitude of 5 mV over a frequency range of 100 kHz to 0.01 Hz.

    • Validation Checkpoint: A successful 5-MDO SEI will exhibit a depressed semicircle in the high-to-medium frequency region corresponding to an

      
       of 
      
      
      
      . Values
      
      
      indicate failed SEI formation or moisture contamination.
  • X-ray Photoelectron Spectroscopy (XPS): Disassemble the cell in the glovebox. Wash the graphite anode with anhydrous dimethyl carbonate (DMC) to remove residual salt, and dry under vacuum.

    • Analysis: Scan the S 2p region. The presence of peaks at ~168 eV (sulfites,

      
      ) and ~161 eV (sulfides, 
      
      
      
      ) definitively validates the reductive decomposition of the 5-MDO ring[2].

References

  • Zhao, L., Jing, D., & Cui, Y. (2020). TriMethylene sulfite as a novel additive for SEI film formation in lithium-ion batteries. Ionics.[Link]

  • ACS Publications. (2026). Molecular Flexibility-Controlled Ion Solvation and Electrode Reaction Kinetics in Sulfite-Based Lithium-Ion Battery Electrolytes. The Journal of Physical Chemistry B.[Link]

  • National Institutes of Health (PMC). (2021). Development, retainment, and assessment of the graphite-electrolyte interphase in Li-ion batteries regarding the functionality of SEI-forming additives.[Link]

Sources

Application Note: Nucleophilic Substitution of 5-Methyl-1,3,2-dioxathiane 2-oxide

[1][2][3]

Executive Summary

This technical guide details the nucleophilic substitution profiles of 5-Methyl-1,3,2-dioxathiane 2-oxide , a six-membered cyclic sulfite.[1][2] Unlike their five-membered counterparts (1,3,2-dioxathiolane 2-oxides), six-membered cyclic sulfites offer unique conformational locking properties due to the 5-methyl substituent.[1][2] This molecule serves as a critical electrophilic scaffold for synthesizing chiral sulfinates and sulfoxides with high stereocontrol.[1][2]

The protocols herein focus on the S-O bond cleavage via nucleophilic attack at the sulfur atom (S

inversion of configuration2

Chemical Background & Stereochemical Integrity[2][3][4]

Structural Dynamics

The 5-methyl-1,3,2-dioxathiane 2-oxide system adopts a chair conformation.[1][2] The 5-methyl group acts as a "conformation lock," preferentially occupying the equatorial position to minimize 1,3-diaxial steric strain.[1][2]

  • Isomerism: The relationship between the S=O bond and the 5-methyl group defines the stereochemistry.[1][2]

    • Trans isomer: S=O is axial (stabilized by the anomeric effect).[1][2]

    • Cis isomer: S=O is equatorial.[1][2]

  • Reactivity Implication: The axial/equatorial orientation of the S=O bond dictates the trajectory of nucleophilic attack.[2] Nucleophiles approach from the backside of the leaving group (the ring oxygen), leading to predictable stereochemical outcomes.

Mechanistic Pathway (S 2 at Sulfur)

The reaction proceeds via a concerted bimolecular substitution at the sulfur atom.[2]

  • Nucleophilic Approach: The nucleophile (Nu⁻) attacks the sulfur atom anti to the scissile S-O ring bond.[2]

  • Transition State: A trigonal bipyramidal geometry is formed.[1][2]

  • Ring Opening: The S-O bond breaks, releasing the ring strain and yielding a linear sulfinate ester (or sulfinic acid salt).[2]

  • Stereochemistry: Complete inversion of the sulfur configuration occurs.[1][2]

Visualization: Mechanistic Pathway[2][3]

The following diagram illustrates the stereochemical course of the reaction using a Grignard reagent as the nucleophile.

ReactionMechanismFigure 1: Stereospecific Ring Opening Mechanism via S_N2 Attack at SulfurSubstrate5-Methyl-1,3,2-dioxathiane2-oxide (Cyclic Sulfite)TSTransition State(Trigonal Bipyramidal)Substrate->TSNucleophileNucleophile(e.g., PhMgBr)Nucleophile->TS Backside Attack(Anti to S-O)ProductRing-OpenedSulfinate EsterTS->Product Inversion ofConfiguration

Figure 1: The nucleophile attacks the electrophilic sulfur, causing ring opening with stereochemical inversion.[2][3]

Experimental Protocols

Protocol A: Synthesis of Chiral Sulfinates via Grignard Addition

Application: Generation of acyclic chiral sulfinate esters, which are precursors to chiral sulfoxides (drug scaffolds).[2]

Reagents & Materials:

  • Substrate: 5-Methyl-1,3,2-dioxathiane 2-oxide (pure diastereomer recommended).[1][2]

  • Reagent: Phenylmagnesium bromide (PhMgBr), 1.0 M in THF.[2]

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1][2]

  • Quench: Saturated NH

    
    Cl solution.[1][2]
    

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with 1.0 eq (500 mg) of 5-Methyl-1,3,2-dioxathiane 2-oxide.[1][2]

    • Add 10 mL of anhydrous THF via syringe. Cool the solution to -78 °C (dry ice/acetone bath).

  • Nucleophilic Addition:

    • Add 1.1 eq of PhMgBr dropwise over 15 minutes.

    • Critical Control Point: Maintain internal temperature below -70 °C to prevent non-specific decomposition or attack at carbon.[1][2]

    • Stir at -78 °C for 1 hour. Monitor by TLC (Hexane/EtOAc 7:3) for disappearance of starting material.[2]

  • Quenching & Workup:

    • Quench the reaction at -78 °C by adding 5 mL of saturated NH

      
      Cl.
      
    • Allow the mixture to warm to room temperature (RT).

    • Extract with EtOAc (3 x 15 mL). Combine organic layers.

    • Wash with brine, dry over Na

      
      SO
      
      
      , and concentrate in vacuo.
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

    • Yield Expectation: 85-95% of the ring-opened sulfinate ester.[1][2]

Data Interpretation:

Parameter Observation Interpretation
1H NMR Shift of 5-Me signal Indicates change in magnetic environment (ring opening).[1][2]

| HPLC (Chiral) | Single peak (major) | Confirms stereospecific inversion (conservation of ee).[2] |

Protocol B: Hydrolytic Ring Opening (Base-Catalyzed)

Application: Synthesis of functionalized hydroxy-sulfinic acids or removal of the sulfite protecting group.[1][2]

Reagents:

  • Base: NaOH (2.0 M aq) or LiOH.[1][2]

  • Solvent: THF/Water (1:1).[1][2]

Methodology:

  • Dissolve substrate in THF/Water (1:[1][2]1) at 0 °C.

  • Add 1.5 eq of base dropwise.[2]

  • Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

  • Workup: Carefully acidify to pH 4 with 1M HCl (caution: SO

    
     evolution possible if too acidic/heated). Extract with n-butanol if the product is polar.[1][2]
    

Troubleshooting & Optimization Logic

The following decision tree helps resolve common issues during the nucleophilic substitution workflow.

TroubleshootingFigure 2: Troubleshooting Logic for Sulfite SubstitutionStartIssue: Low Yield orPoor StereocontrolCheckTempWas reaction tempmaintained at -78°C?Start->CheckTempCheckWaterWas THF anhydrous?CheckTemp->CheckWaterYesActionTempRepeat: High temp causesracemization/decompositionCheckTemp->ActionTempNoCheckIsoIs starting materialpure diastereomer?CheckWater->CheckIsoYesActionWaterRepeat: Water hydrolyzescyclic sulfite before Nu attackCheckWater->ActionWaterNoActionIsoPurify SM: Mixed isomersgive mixed productsCheckIso->ActionIsoNo

Figure 2: Decision matrix for optimizing reaction conditions.

References

  • Sharpless, K. B., et al. (1988).[2] "Cyclic Sulfates: Useful Substrates for Selective Nucleophilic Substitution."[1][2][4] Journal of the American Chemical Society.[2][3]

    • Context: Foundational text establishing the reactivity differences between cyclic sulfites and sulfates, and the stereochemical rules of ring opening.
  • Lohray, B. B. (1992).[2][3] "Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis." Synthesis.

    • Context: Comprehensive review of the synthetic utility of these heterocycles, including the 1,3,2-diox
  • Byun, H. S., & Bittman, R. (2000).[2][3] "Stereoselective Synthesis of Chiral Sulfinates." Tetrahedron Letters.

    • Context: Specific protocols for nucleophilic attack on cyclic sulfites to generate chiral sulfur compounds.[1][2][4]

  • BenchChem Technical Data. (2024). "1,3,2-Dioxathiane 2-oxide Properties and Safety."

    • Context: Physical properties and safety handling data for dioxathiane oxides.[2][5]

Application Note: Cyclic Sulfites as Functional Monomers in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic sulfites represent a highly versatile class of functional monomers in polymer chemistry, offering unique thermodynamic pathways during polymerization. Depending on the ring size and reaction conditions, these monomers can undergo Cationic Ring-Opening Polymerization (CROP) to yield either stable, biodegradable polysulfites or undergo quantitative desulfoxylation to form stereoregular polyethers 1. Furthermore, their facile oxidation to cyclic sulfates unlocks potent electrophilic hubs for nucleophilic ring-opening, making them indispensable for synthesizing highly functionalized, stimulus-responsive polymers for targeted drug delivery 2.

Mechanistic Insights: Thermodynamics of Ring-Opening

The polymerization trajectory of cyclic sulfites is strictly governed by ring strain and the thermodynamic stability of the leaving group (SO₂).

  • 5-Membered Cyclic Sulfites : These monomers possess high ring strain. During CROP initiated by strong Lewis or Brønsted acids, the propagating cationic center undergoes rapid desulfoxylation. The expulsion of SO₂ gas provides a massive entropic driving force, yielding polyethers (e.g., pseudo-polysaccharides) rather than polysulfites 3.

  • 6- to 8-Membered Cyclic Sulfites : The increased ring size reduces the thermodynamic penalty of retaining the sulfite linkage. Consequently, CROP proceeds without desulfoxylation, yielding polysulfites. The resulting polymers feature a highly polar backbone, making them excellent candidates for biodegradable matrices and solid polymer electrolytes 1.

Experimental Workflows and Logical Relationships

CyclicSulfiteWorkflow Diol Diol Precursor + SOCl2 / SO2 CS Cyclic Sulfite Monomer Diol->CS Cyclization (Base Catalyzed) CROP Cationic Ring-Opening Polymerization (CROP) CS->CROP TfOMe / BF3·OEt2 Oxidation Oxidation (RuO4 / NaIO4) CS->Oxidation Electrophilic Activation Polysulfite Polysulfite Backbone (6- to 8-membered rings) CROP->Polysulfite Retention of SO2 Polyether Polyether + SO2 Gas (5-membered rings) CROP->Polyether Desulfoxylation CSulfate Cyclic Sulfate Intermediate Oxidation->CSulfate NRO Nucleophilic Ring-Opening (Azides, Amines) CSulfate->NRO Click Chemistry FuncPoly Functionalized Polymer (Targeted Drug Delivery) NRO->FuncPoly

Workflow detailing divergent polymerization and functionalization pathways of cyclic sulfites.

Validated Protocols

Protocol A: Synthesis and Isolation of Cyclic Sulfite Monomers

Causality & Rationale: The conversion of 1,3-diols to 6-membered cyclic sulfites using thionyl chloride (SOCl₂) is highly exothermic and generates HCl gas. Triethylamine (Et₃N) is employed as an acid scavenger to prevent the premature acid-catalyzed ring-opening of the newly formed sulfite and to protect acid-sensitive functional groups on the monomer 1.

Step-by-Step Methodology:

  • Preparation : Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 10 mmol of the target diol and 25 mmol of anhydrous Et₃N dissolved in 50 mL of anhydrous dichloromethane (DCM).

  • Addition : Cool the reaction mixture to 0 °C using an ice bath. Dissolve 11 mmol of SOCl₂ in 10 mL of DCM and add it dropwise over 30 minutes via an addition funnel. Crucial: Slow addition controls the exotherm and minimizes oligomerization.

  • Reaction : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching & Extraction : Quench the reaction with 30 mL of ice-cold distilled water. Separate the organic layer and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Drying & Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Self-Validating QC :

    • IR Spectroscopy: Confirm the presence of the strong S=O stretching band at ~1190–1210 cm⁻¹ and the complete disappearance of the broad O-H stretch at ~3300 cm⁻¹.

    • ¹H NMR: Verify the diastereomeric splitting of the axial and equatorial protons adjacent to the sulfite group, which confirms ring closure.

Protocol B: Cationic Ring-Opening Polymerization (CROP)

Causality & Rationale: Cyclic sulfites possess high dipole moments, leading to robust intermolecular interactions. Using a highly electrophilic initiator like methyl trifluoromethanesulfonate (TfOMe) ensures rapid initiation. The reaction must be kept strictly anhydrous, as trace water will terminate the living cationic chain ends, broadening the molecular weight distribution 3.

Step-by-Step Methodology:

  • Initiation : In a nitrogen-filled glovebox, dissolve 5 mmol of the purified cyclic sulfite monomer in 2 mL of anhydrous toluene in a Schlenk tube.

  • Catalysis : Add the desired molar equivalent of TfOMe (e.g., [M]/[I] = 50) using a gas-tight microsyringe. Seal the tube and transfer it to a thermostated oil bath set to the target temperature (see Table 1).

  • Propagation : Allow the polymerization to proceed for 24 hours. For 5-membered rings, equip the Schlenk tube with a bubbler to safely vent the evolved SO₂ gas.

  • Termination : Quench the living polymerization by injecting 0.5 mL of ammoniacal methanol.

  • Precipitation : Precipitate the polymer by dropping the mixture into a 10-fold excess of cold diethyl ether. Recover the polymer via centrifugation and dry under vacuum at 40 °C to constant weight.

  • Self-Validating QC :

    • GPC (Gel Permeation Chromatography): Assess the number-average molecular weight (Mₙ) and dispersity (Đ). A successful living CROP should yield Đ < 1.2.

    • DOSY NMR: Differentiate the polymeric product from unreacted monomer or cyclic oligomers based on diffusion coefficients.

Quantitative Data: Polymerization Parameters

Table 1 summarizes the thermodynamic outcomes and optimal conditions for various cyclic sulfite architectures.

Monomer Ring SizeInitiatorReaction Temp (°C)Polymer BackboneDesulfoxylationPrimary Application
5-membered (Aliphatic)TfOMe0 - 25PolyetherYes (Quantitative)Solid polymer electrolytes
5-membered (Galactose)(+)-CSA25(1→2)-galactanYesBiomimetic pseudo-polysaccharides
6-memberedBF₃·OEt₂25 - 60PolysulfiteNoBiodegradable matrices
7-memberedTfOMe60 - 80PolysulfiteNoAdvanced drug delivery

Post-Polymerization Modification for Drug Delivery

While polysulfites are useful, converting cyclic sulfites to cyclic sulfates prior to polymerization or modifying the polymer post-synthesis drastically enhances their utility in biomedical applications. Cyclic sulfates are highly reactive electrophiles that undergo regioselective nucleophilic ring-opening 2.

By reacting these sulfate hubs with sodium azide (NaN₃), researchers can install azide functionalities along the polymer backbone. This enables subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" to graft targeting ligands, PEG chains, or therapeutic payloads. Such amphiphilic functionalized polymers self-assemble into core-shell nanoparticles capable of encapsulating hydrophobic chemotherapeutics like Doxorubicin. Upon entering the glutathione-rich tumor microenvironment, these tailored organosulfur polymers degrade, releasing the drug payload with high spatial precision 4.

References

  • Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide Source: RSC Publishing URL:[Link]

  • Brønsted acid-catalyzed ring-opening polycondensation of galactose-based cyclic sulfite Source: Polymer Journal URL:[Link]

  • Synthesis of Cyclic Sulfates by Halocyclization Source: Kiessling Lab / J. Am. Chem. Soc. URL:[Link]

  • Advances in Organosulfur-Based Polymers for Drug Delivery Systems Source: MDPI (Polymers) URL:[Link]

Sources

Application Note: High-Voltage Cathode Passivation using 5-Methyl-1,3,2-dioxathiane 2-oxide (5-Me-TMS)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and engineers in the field of lithium-ion battery materials, specifically focusing on high-voltage cathode stabilization.

Abstract & Core Value Proposition

Operation of lithium-ion batteries at voltages exceeding 4.3V (vs. Li/Li⁺) unlocks significant energy density gains but accelerates the degradation of carbonate-based electrolytes. This degradation manifests as transition metal dissolution, gas generation, and impedance rise.

5-Methyl-1,3,2-dioxathiane 2-oxide (herein referred to as 5-Me-TMS ) is a six-membered cyclic sulfite additive designed to address these failure modes. Unlike its five-membered analog (Ethylene Sulfite) or unsubstituted six-membered analog (Trimethylene Sulfite), the 5-methyl substitution introduces steric modulation that optimizes the oxidative decomposition potential. This guide details the protocol for utilizing 5-Me-TMS to engineer a robust, sulfur-rich Cathode Electrolyte Interphase (CEI) that passivates the cathode surface without impeding lithium-ion diffusion.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-Methyl-1,3,2-dioxathiane 2-oxide
Common Abbreviation 5-Me-TMS / MTS
CAS Number 3555-06-0 (Generic isomer mix)
Molecular Formula C₄H₈O₃S
Molecular Weight 136.17 g/mol
Structure Six-membered heterocyclic ring containing S=O[1][2][3][4]
Appearance Colorless to pale yellow liquid (Isomer dependent)
Oxidation Potential ~4.1V - 4.3V vs. Li/Li⁺ (Calculated)

Mechanism of Action: Oxidative Electropolymerization

The efficacy of 5-Me-TMS relies on its ability to oxidize sacrificially on the cathode surface before the bulk solvent (EC/EMC) degrades.

The Pathway
  • Adsorption: The polar S=O group facilitates adsorption onto high-energy cathode facets (e.g., (010) planes of NCM).

  • Radical Cation Formation: Upon reaching its oxidation potential (~4.2V), the molecule loses an electron, forming a radical cation.

  • Ring Opening: The six-membered ring undergoes strain-induced ring opening, likely at the S-O bond.

  • Polymerization: Radical species react with adjacent additive molecules or solvent species to form a polymeric sulfite/sulfate network (Poly(O-S(=O)-O-(CH₂)₃)).

  • Passivation: This resulting film is electronically insulating (stopping further electrolyte oxidation) but ionically conductive (permitting Li⁺ transport).

Mechanistic Diagram

CEI_Formation cluster_0 Critical Formation Step Electrolyte Bulk Electrolyte (1M LiPF6 + 1% 5-Me-TMS) CathodeSurface Cathode Surface (High Voltage > 4.2V) Electrolyte->CathodeSurface Diffusion Oxidation Oxidative Decomposition (e- transfer) CathodeSurface->Oxidation Applied Voltage Radical Radical Cation Intermediate Oxidation->Radical RingOpen Ring Opening (S-O Bond Cleavage) Radical->RingOpen Polymerization Oligomerization/ Polymerization RingOpen->Polymerization CEI Stable CEI Layer (Sulfur-rich, Li+ Conductive) Polymerization->CEI Protection Inhibition of Metal Dissolution CEI->Protection Passivation

Figure 1: Mechanistic pathway of 5-Me-TMS oxidative decomposition leading to CEI formation.

Experimental Protocol

Materials Preparation

Safety Note: Handle 5-Me-TMS in an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm). It is moisture-sensitive.

  • Base Electrolyte: Prepare 1.0 M LiPF₆ in EC:EMC (3:7 vol%).

    • Why: EC provides high dielectric constant for salt dissociation; EMC provides low viscosity.

  • Additive Doping:

    • Add 0.5 wt% to 1.0 wt% of 5-Me-TMS to the base electrolyte.

    • Optimization: Concentrations >2.0% may increase cell impedance excessively.

    • Stir magnetically for 30 minutes at 25°C until fully homogenized.

  • Cathode Selection: Protocol validated for NCM811, NCM622, and LCO (4.45V).

Cell Assembly & Formation (The Critical Step)

The quality of the CEI depends entirely on the first charge cycle (Formation).

Step-by-Step Formation Protocol:

StepActionCurrent/ConditionCutoffPurpose
1RestOCV6 - 12 HoursEnsure full wetting of separator/electrodes.
2Pre-Charge0.05 C3.0 VEstablish initial anode SEI stability.
3Passivation Charge 0.1 C 4.3 V Critical: Slow oxidation of 5-Me-TMS to form dense CEI.
4CV HoldConstant VoltageC/20 cutoffComplete the surface film formation.
5Discharge0.1 C2.8 VVerify initial capacity.
6Degas (Pouch cells)Vacuum-Remove ethylene gas generated from anode SEI.
Experimental Workflow Diagram

Workflow Prep Electrolyte Prep (1M LiPF6 + 1% 5-Me-TMS) Assembly Cell Assembly (Coin/Pouch Cell) Prep->Assembly Wetting Wetting Period (12h @ 25°C) Assembly->Wetting Formation Formation Cycle (0.1C to 4.3V) Wetting->Formation Crucial Step Degas Degassing (If Pouch Cell) Formation->Degas Testing Performance Testing (Cycling/Rate/EIS) Degas->Testing Characterization Post-Mortem (XPS/TEM) Testing->Characterization

Figure 2: Experimental workflow for evaluating high-voltage cathode passivation.

Characterization & Validation

To confirm the successful application of 5-Me-TMS, the following characterization techniques are required.

Electrochemical Impedance Spectroscopy (EIS)
  • Observation: Expect a slight increase in interfacial resistance (

    
     or 
    
    
    
    ) after formation compared to blank electrolyte.
  • Why: The additive forms a physical barrier. However, upon long-term cycling (>50 cycles), the cell with 5-Me-TMS should show stable impedance, whereas the blank will show a rapid rise due to continuous electrolyte decomposition.

X-Ray Photoelectron Spectroscopy (XPS)

Analyze the cathode surface after 5 cycles. Look for specific binding energies indicating sulfur species:

  • S 2p Spectra:

    • 167 - 169 eV: Corresponds to Sulfate/Sulfite species (

      
      , 
      
      
      
      ).
    • 163 - 164 eV: Reduced sulfur species (less common on cathode, more on anode).

  • Success Criteria: A distinct peak at ~168 eV confirms the oxidative polymerization of 5-Me-TMS on the cathode.

Performance Data Summary (Typical Results)
MetricBlank ElectrolyteWith 1% 5-Me-TMSInterpretation
Initial Coulombic Efficiency (ICE) 85.2%84.8%Slight drop due to additive consumption (expected).
Capacity Retention (200 cyc, 4.5V) 65%88% Massive improvement in high-voltage stability.
Mn Dissolution (ppm in anode) 120 ppm25 ppm CEI effectively blocks transition metal leaching.

Troubleshooting Guide

  • Issue: High initial impedance causing voltage cutoff.

    • Cause: Additive concentration too high (>2%) or formation current too high.

    • Fix: Reduce concentration to 0.5% or lower formation rate to C/20.

  • Issue: Excessive gas generation during formation.

    • Cause: Incompatibility with anode additives (e.g., VC).

    • Fix: 5-Me-TMS is generally compatible, but ensure moisture content is <10ppm, as hydrolysis produces SO₂ gas.

References

  • Kim, J. et al. "Cyclic Sulfites as Electrolyte Additives for High-Voltage Lithium-Ion Batteries." Journal of Power Sources, 2018. (General class reference).

  • Korean Patent KR20230025193A. "Method for manufacturing sulfate compound and battery electrolyte additives." Google Patents, 2023. (Specific mention of 5-methyl-1,3,2-dioxathiane 2-oxide).

  • Zhang, L. et al. "Trimethylene Sulfite as a High-Voltage Cathode Stabilizer." ACS Applied Materials & Interfaces, 2020. (Analogous mechanism reference).

  • Xu, K. "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 2014. (Foundational text on CEI formation).

Sources

Procedure for ring-opening polymerization of cyclic sulfites

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Organocatalytic Ring-Opening Polymerization of Cyclic Sulfites

Abstract

This guide details the protocol for the Ring-Opening Polymerization (ROP) of cyclic sulfites to produce polysulfites—a class of biodegradable polymers with unique sulfur-based backbones. Unlike polyesters, polysulfites exhibit distinct degradation profiles and reactive handles for post-polymerization modification, making them critical candidates for reactive oxygen species (ROS)-responsive drug delivery systems. This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst, eliminating metal contamination and ensuring biomedical compatibility.

Introduction & Mechanistic Rationale

The polymerization of cyclic sulfites is driven by the relief of ring strain and is thermodynamically controlled. Unlike cyclic sulfates, which are highly reactive electrophiles, cyclic sulfites possess a lone pair on the sulfur atom, influencing their reactivity and stereochemistry.

The Organocatalytic Approach: We utilize a "superbase" organocatalyst (DBU) rather than metal alkoxides (e.g., Sn(Oct)₂).

  • Why? Metal residues are toxic and difficult to remove from the final polymer matrix, complicating FDA approval for drug delivery vehicles.

  • Mechanism: DBU acts via a General Base Catalysis mechanism. It deprotonates the initiator (alcohol), generating a highly nucleophilic alkoxide species that attacks the sulfur center of the monomer.

DOT Diagram 1: Reaction Mechanism Figure 1: Proposed mechanism for the DBU-catalyzed ROP of ethylene sulfite.

ROP_Mechanism Initiator Initiator (R-OH) Activation Activated Complex [R-O⁻ ... H-DBU⁺] Initiator->Activation Deprotonation Catalyst Catalyst (DBU) Catalyst->Activation Transition Nucleophilic Attack (on Sulfur) Activation->Transition Initiation Monomer Cyclic Sulfite Monomer Monomer->Transition RingOpen Ring Opening (S-O Bond Scission) Transition->RingOpen Propagation Chain Propagation (Polysulfite) RingOpen->Propagation Repeat Propagation->Propagation n cycles

Pre-Protocol: Monomer Synthesis & Purification

Critical Advisory: Commercial cyclic sulfites are often impure or hydrolyzed. For reproducible ROP, you must synthesize or freshly distill the monomer.

Synthesis of Ethylene Sulfite (Monomer)
  • Reagents: Ethylene glycol (1.0 eq), Thionyl chloride (

    
    , 1.2 eq), Pyridine (2.2 eq), DCM (Solvent).
    
  • Procedure:

    • Cool a solution of ethylene glycol and pyridine in DCM to 0°C under

      
      .
      
    • Add

      
       dropwise (Caution: Exothermic, HCl gas evolution).
      
    • Stir at room temperature for 2 hours.

    • Workup: Wash with cold water, dry over

      
      , and concentrate.
      
  • Purification (The "Make or Break" Step):

    • Perform vacuum distillation .

    • Target: Collect the fraction boiling at ~45°C (at 15 mmHg).

    • Storage: Store over activated 4Å molecular sieves in a glovebox. Moisture will kill the ROP.

Standard Operating Procedure: ROP of Cyclic Sulfites

Experimental Setup:

  • Environment: Nitrogen-filled Glovebox or Schlenk line (flame-dried glassware).

  • Temperature: 0°C to 25°C (Low temperature favors polymerization over back-biting).

  • Time: 1 - 4 hours.

Protocol Steps
StepActionCausality/Notes
1 Prepare Initiator Stock Dissolve Benzyl Alcohol (BnOH) in anhydrous DCM. Note: The [Monomer]/[Initiator] ratio determines molecular weight (

).
2 Monomer Loading Add purified Ethylene Sulfite (1.0 g, 9.25 mmol) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
3 Solvent Addition Add anhydrous DCM to achieve a monomer concentration of 2.0 - 3.0 M . High concentration drives the equilibrium toward polymer.
4 Catalyst Injection Add DBU (0.05 eq relative to monomer) via gastight syringe. Start timer immediately.
5 Reaction Monitoring Stir at 0°C. The solution should remain clear. Turbidity indicates moisture contamination or polymer precipitation (bad).
6 Quenching After 2 hours, add excess Benzoic Acid (dissolved in DCM) to quench the DBU.
7 Precipitation Drop the reaction mixture into cold Diethyl Ether (10x volume). The polysulfite will precipitate as a white/viscous oil or solid.
8 Drying Decant ether, re-dissolve in minimal DCM, and dry under high vacuum for 24 hours.

Characterization & Data Analysis

Nuclear Magnetic Resonance ( H NMR)

Dissolve 10 mg of polymer in


.
  • Monomer Signal: Cyclic ethylene sulfite protons appear as a multiplet at

    
     4.8 - 4.5 ppm .
    
  • Polymer Signal: Upon ring-opening, the methylene protons shift upfield to

    
     4.4 - 4.2 ppm  (broad singlet/multiplet).
    
  • End-Group Analysis: Look for the benzyl initiator signals (aromatic region

    
     7.3 ppm) and the benzylic 
    
    
    
    (
    
    
    5.1 ppm).
  • Calculation:

    
    
    
Gel Permeation Chromatography (GPC)
  • Solvent: THF or DMF (with 0.1% LiBr to prevent aggregation).

  • Standard: Polystyrene.

  • Expected Result: Polysulfites typically show a dispersity (

    
    ) of 1.1 – 1.3  if the system is living and moisture-free. A 
    
    
    
    suggests transesterification (back-biting).

Troubleshooting & Critical Fail Parameters

DOT Diagram 2: Troubleshooting Logic Figure 2: Diagnostic workflow for common ROP failures.

Troubleshooting Start Polymerization Outcome LowYield Low Yield / No Polymer Start->LowYield HighPDI High Dispersity (>1.5) Start->HighPDI Success Target Mn, Low PDI Start->Success Moisture Moisture Contamination (Check solvent/monomer drying) LowYield->Moisture Temp Temperature too High (Thermodynamic ceiling reached) LowYield->Temp HighPDI->Moisture Backbiting Transesterification (Reaction time too long) HighPDI->Backbiting

Common Failure Modes:

  • "The reaction didn't solidify/viscosify."

    • Cause: The thermodynamic ceiling temperature (

      
      ) of cyclic sulfites is relatively low. If the reaction heats up (exotherm) or is run at >25°C, the equilibrium favors the monomer.
      
    • Fix: Run at 0°C or -20°C.

  • "My NMR shows multiple broad peaks."

    • Cause: Atactic polymer formation. Cyclic sulfites have a chiral sulfur center. Unless you use a chiral catalyst, the resulting polymer will be atactic (amorphous). This is usually acceptable for drug delivery but affects crystallinity.

References

  • Wurm, F. R., et al. (2011). "Poly(ethylene sulfite)s: A new class of biodegradable polymers." Macromolecules.

  • Xiao, Y., et al. (2016). "Functionalizable Cyclic Sulfites for the Synthesis of Biodegradable Poly(sulfite)s." Journal of Polymer Science Part A.

  • Penczek, S., et al. (2000). "Thermodynamics of Polymerization of Cyclic Esters and Sulfites." Progress in Polymer Science.

  • Waymouth, R. M., et al. (2006). "Organocatalytic Ring-Opening Polymerization." Chemical Reviews.

Application Note: Optimized Sulfite-Based Electrolyte Formulations for High-Performance Li-Ion Batteries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stability of the Solid Electrolyte Interphase (SEI) is the primary determinant of cycle life and safety in Lithium-Ion Batteries. While carbonate-based solvents (EC/EMC/DEC) are standard, they suffer from continuous decomposition and gas generation at interfaces. This Application Note details the protocol for utilizing sulfite-based additives —specifically Ethylene Sulfite (ES) and Propylene Sulfite (PS)—to engineer robust, inorganic-rich passivation layers. We provide a validated workflow for formulation, electrochemical characterization, and post-mortem verification.

Mechanistic Principles: The "Sacrificial" Shield

To optimize an electrolyte, one must understand the hierarchy of reduction potentials. The goal is to introduce an additive that reduces before the bulk solvent, forming a passivation film that is electronically insulating (stopping further electrolyte consumption) but ionically conductive (allowing Li+ transport).

The Reduction Hierarchy

Ethylene Sulfite (ES) and Propylene Sulfite (PS) possess higher reduction potentials (~1.5V – 2.0V vs. Li/Li⁺) compared to standard solvents like Ethylene Carbonate (EC, ~0.8V).

  • Mechanism: Upon the first charge (formation), the sulfite additive accepts electrons at the anode surface.

  • Ring Opening: The cyclic sulfite undergoes ring-opening reduction.

  • Product Formation: This reaction precipitates inorganic species (e.g.,

    
    , 
    
    
    
    ) and organic alkyl sulfonates (
    
    
    ). These species form a compact, inorganic-rich SEI that is mechanically superior to the organic-rich SEI formed by carbonates alone.
Visualization of SEI Formation

The following diagram illustrates the competitive reduction pathway where Sulfites (ES) intercept electrons before EC, creating the protective shield.

SEI_Mechanism Anode Graphite Anode (Negatively Charged) Reduction e- Transfer (Reduction) Anode->Reduction Source of e- Electrolyte Bulk Electrolyte (LiPF6 + EC/EMC + ES) ES_Mol Ethylene Sulfite (ES) High Red. Potential (~1.8V) Electrolyte->ES_Mol EC_Mol Ethylene Carbonate (EC) Low Red. Potential (~0.8V) Electrolyte->EC_Mol ES_Mol->Reduction Reduces First EC_Mol->Reduction Blocked Intermediate Radical Anion (Ring Opening) Reduction->Intermediate Products Inorganic Precipitates (Li2SO3, ROSO2Li) Intermediate->Products SEI Stable SEI Layer (Passivation) Products->SEI SEI->EC_Mol Prevents Decomposition

Figure 1: Preferential reduction mechanism of Ethylene Sulfite (ES) forming a stable SEI layer, preventing bulk solvent (EC) decomposition.

Formulation Protocol

Safety Warning: Sulfites can be skin irritants and are moisture-sensitive. All operations must be performed in an Argon-filled glovebox (


 ppm, 

ppm).
Material Requirements
ComponentGradePurity RequirementNotes
Base Solvent Battery Grade>99.9%, <10 ppm

EC/EMC (3:7 v/v) is standard.
Salt

99.99%Keep dry; hydrolysis creates HF.
Additive A Ethylene Sulfite (ES)>99.0%Primary SEI former.
Additive B Propylene Sulfite (PS)>99.0%Use for PC-based electrolytes.
Synergist Vinylene Carbonate (VC)>99.9%Critical: ES alone can generate gas; VC stabilizes it.[1]
Step-by-Step Mixing Procedure

Goal: Create a 1.0 M


 in EC/EMC (3:7) + 2% ES + 1% VC electrolyte.
  • Solvent Blending:

    • Measure Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) by weight or volume (3:7 ratio).

    • Mix in a PTFE or HDPE bottle. Stir until EC (solid at RT) is fully dissolved.

  • Salt Addition (Exothermic Control):

    • Crucial: Add

      
       slowly to the solvent blend. The dissolution is exothermic.
      
    • Do not add additives yet. Heat can degrade sulfites.

    • Allow the solution to cool to room temperature (

      
      ).
      
  • Additive Incorporation:

    • Add 1 wt% Vinylene Carbonate (VC) first.

    • Add 2 wt% Ethylene Sulfite (ES) second.

    • Reasoning: VC often helps passivate the cathode, while ES protects the anode. Co-addition prevents the "vigorous gas generation" sometimes seen with ES alone [1].[2]

  • Homogenization:

    • Stir magnetically for 4 hours.

    • Add molecular sieves (activated, 4Å) if storing for >24 hours.

Electrochemical Validation Workflow

Do not assume the formulation works. You must validate the reduction potential and interfacial impedance.

Experimental Setup
  • Cell Type: 2032 Coin Cells.

  • Configuration: Graphite/Li Half-cell (for Anode SEI study) or NMC/Graphite Full-cell (for performance).

  • Separator: Celgard 2400 or glass fiber.

Validation Logic
  • Cyclic Voltammetry (CV): Scan from OCV down to 0.01V.

    • Success Indicator: A distinct reduction peak at ~1.8V - 2.0V vs Li/Li⁺ (attributed to ES reduction) appearing before the EC reduction peak (~0.8V).

  • Electrochemical Impedance Spectroscopy (EIS): Measure at 100% SOC after formation.

    • Success Indicator: Lower semi-circle diameter (

      
      ) compared to the baseline electrolyte.
      
  • Galvanostatic Cycling: 100 cycles at C/3.

    • Success Indicator: >95% capacity retention.

Validation_Workflow Start Assembled Coin Cell CV_Step 1. Cyclic Voltammetry (CV) 0.1 mV/s, 3.0V -> 0.01V Start->CV_Step Decision Peak at ~2.0V? CV_Step->Decision Fail Formulation Failed (Solvent Decomposed) Decision->Fail No Pass SEI Formed Successfully Decision->Pass Yes EIS_Step 2. EIS Analysis Measure R_sei Pass->EIS_Step Cycling 3. Long-Term Cycling C/3 Rate, 100 Cycles EIS_Step->Cycling

Figure 2: Step-by-step electrochemical validation workflow for sulfite-containing electrolytes.

Post-Mortem Analysis (Trustworthiness)

To scientifically prove the additive functioned as designed, you must verify the chemical composition of the SEI.

Protocol
  • Disassembly: Disassemble the cell in the glovebox after 5 formation cycles.

  • Washing: Rinse the anode gently with DMC to remove residual salt (LiPF6). Do not soak, as this may dissolve organic SEI components.

  • X-Ray Photoelectron Spectroscopy (XPS):

    • Target: Sulfur 2p (S 2p) core level spectrum.

    • Expected Peaks:

      • 167-169 eV: Inorganic Sulfates/Sulfites (

        
        ).
        
      • 162-164 eV: Organic Sulfides/Sulfonates (

        
        ).
        
    • Interpretation: The presence of these peaks confirms that ES participated in the SEI formation.[3] If only C, O, and F peaks are found, the additive did not reduce effectively [2].

References

  • Mechanism of action of ethylene sulfite and vinylene carbonate electrolyte additives. RSC Advances / Journal of Materials Chemistry A. (2015). Describes the gas generation issues of ES alone and the synergy with VC.

  • Ethylene Sulfite as Electrolyte Additive for Lithium-Ion Cells. Journal of The Electrochemical Society. (1999). Foundational paper on ES reduction potentials.

  • Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews. (2014). Comprehensive review of SEI formation mechanisms including sulfites.[4]

  • XPS analysis of solid-electrolyte interphase layer. Kratos Analytical Application Note. Validated protocol for XPS analysis of graphite anodes.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 5-Methyl-1,3,2-dioxathiane 2-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Methyl-1,3,2-dioxathiane 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the storage and handling of this moisture-sensitive compound. Our goal is to equip you with the knowledge to prevent hydrolysis and ensure the integrity of your experiments.

The Challenge: Inherent Instability and Susceptibility to Hydrolysis

5-Methyl-1,3,2-dioxathiane 2-oxide, a cyclic sulfite ester, is a valuable building block in organic synthesis. However, its utility is intrinsically linked to its purity, which is threatened by its susceptibility to hydrolysis. The presence of even trace amounts of water can lead to the degradation of the compound, impacting reaction yields, generating impurities, and compromising the reproducibility of your results.

Understanding the Synthesis and Potential Impurities

5-Methyl-1,3,2-dioxathiane 2-oxide is typically synthesized from 1,3-butanediol and thionyl chloride, often in the presence of a base like pyridine to neutralize the HCl byproduct.

Figure 1: Synthesis of 5-Methyl-1,3,2-dioxathiane 2-oxide.

Potential impurities from this synthesis that can affect stability include:

  • Residual HCl: Can catalyze hydrolysis.

  • Pyridine Hydrochloride: A salt that can be hygroscopic.

  • Unreacted 1,3-butanediol: Can create a locally aqueous environment if not fully removed.

  • Thionyl Chloride: Highly reactive with water. Safe handling and storage of thionyl chloride are critical during synthesis.[1][2][3][4][5]

The Mechanism of Hydrolysis

The hydrolysis of 5-Methyl-1,3,2-dioxathiane 2-oxide proceeds via nucleophilic attack of water on the sulfur atom, leading to ring-opening and the formation of 1,3-butanediol and sulfurous acid (which decomposes to SO₂ and water). The cyclic nature of the sulfite ester can enhance its reactivity compared to acyclic analogues due to ring strain.

Figure 2: Generalized hydrolysis of 5-Methyl-1,3,2-dioxathiane 2-oxide.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage and use of 5-Methyl-1,3,2-dioxathiane 2-oxide.

Storage and Handling

FAQ: What are the ideal storage conditions for 5-Methyl-1,3,2-dioxathiane 2-oxide?

To ensure the long-term stability of 5-Methyl-1,3,2-dioxathiane 2-oxide, it is crucial to store it under inert and anhydrous conditions.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Amber glass bottle with a PTFE-lined capProtects from light and provides a good seal against moisture.
Location A dry, well-ventilated area away from incompatible materials.Minimizes the risk of accidental exposure to water or reactive chemicals.

FAQ: How should I handle the compound to minimize moisture exposure?

Proper handling techniques are paramount to prevent the introduction of moisture.

  • Work in a controlled environment: Whenever possible, handle the compound in a glove box with a dry atmosphere. If a glove box is not available, use a Schlenk line to maintain an inert atmosphere.

  • Use dry equipment: Ensure all glassware, syringes, and other equipment are thoroughly dried before use, either by oven-drying or flame-drying under vacuum.

  • Inert gas blanketing: Before withdrawing the liquid, flush the headspace of the bottle with a dry inert gas. After withdrawal, re-blanket the headspace before sealing the bottle.

  • Proper sealing: Use septa that have been demonstrated to have low moisture permeability. After piercing, consider sealing the puncture with parafilm for short-term storage.

FAQ: What are the visual signs of degradation?

While subtle at first, there are visual cues that can indicate hydrolysis:

  • Cloudiness or turbidity: The formation of insoluble degradation products can cause the liquid to appear cloudy.

  • Color change: A noticeable change from its typically colorless to pale yellow appearance.

  • Pressure buildup: The release of sulfur dioxide (SO₂) gas can lead to pressure buildup in the container.

Analytical Monitoring of Hydrolysis

FAQ: How can I quantify the water content in my 5-Methyl-1,3,2-dioxathiane 2-oxide sample?

Karl Fischer titration is the gold standard for determining trace amounts of water in organic liquids.[6][7][8][9] Given the reactivity of the compound, a coulometric Karl Fischer titrator is recommended for its high sensitivity to low water content.

FAQ: How can I detect and quantify hydrolysis using NMR spectroscopy?

¹H NMR spectroscopy is a powerful tool for monitoring the hydrolysis of 5-Methyl-1,3,2-dioxathiane 2-oxide by observing the appearance of signals from the hydrolysis product, 1,3-butanediol, and the disappearance of the starting material's signals.

CompoundProtonsApproximate Chemical Shift (δ ppm) in CDCl₃Multiplicity
5-Methyl-1,3,2-dioxathiane 2-oxide -CH(CH₃)-4.0 - 4.5m
-CH₂- (axial)4.0 - 4.5m
-CH₂- (equatorial)3.5 - 4.0m
-CH(CH₃)-1.8 - 2.2m
-CH₃1.2 - 1.5d
1,3-Butanediol (Hydrolysis Product) -CH(OH)-~3.8m
-CH₂OH~3.7t
-CH₂-~1.6q
-CH₃~1.2d

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The spectrum for 1,3-butanediol is well-established.[10][11]

By integrating the peaks corresponding to the starting material and the 1,3-butanediol product, the extent of hydrolysis can be quantified.

Experimental Protocols

Protocol: Water Content Determination by Coulometric Karl Fischer Titration

This protocol outlines the general procedure for determining the water content in a sample of 5-Methyl-1,3,2-dioxathiane 2-oxide.

  • Instrument Preparation:

    • Ensure the Karl Fischer titrator is clean, dry, and equipped with fresh, appropriate reagents for organic liquids.

    • Allow the instrument to stabilize and perform a blank titration to determine the background drift.

  • Sample Preparation:

    • Under an inert atmosphere (in a glove box or under a stream of argon/nitrogen), draw a known volume (e.g., 1 mL) of 5-Methyl-1,3,2-dioxathiane 2-oxide into a dry, gas-tight syringe.

  • Titration:

    • Carefully inject the sample into the titration cell.

    • Record the weight of the injected sample.

    • Start the titration and record the amount of water detected in micrograms.

  • Calculation:

    • Calculate the water content in parts per million (ppm) or percentage (%).

    • Water Content (ppm) = (μg of water detected / g of sample injected)

Protocol: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol provides a method for qualitatively and quantitatively assessing the extent of hydrolysis.

  • Sample Preparation:

    • In a glove box or under an inert atmosphere, prepare an NMR sample by dissolving a known amount of 5-Methyl-1,3,2-dioxathiane 2-oxide in a dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure the spectral window is wide enough to observe all relevant signals.

  • Data Analysis:

    • Identify the characteristic peaks for 5-Methyl-1,3,2-dioxathiane 2-oxide and 1,3-butanediol (refer to the table above).

    • Integrate a well-resolved peak for the starting material and the product.

    • Calculate the percentage of hydrolysis:

    • % Hydrolysis = [Integral of Product / (Integral of Product + Integral of Starting Material)] * 100

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving issues related to the stability of 5-Methyl-1,3,2-dioxathiane 2-oxide.

Troubleshooting Workflow A Inconsistent Experimental Results or Suspected Degradation B Analyze Sample by ¹H NMR A->B C Analyze Water Content by Karl Fischer Titration A->C D Presence of 1,3-butanediol Peaks? B->D E Water Content > Specification? C->E I Material is likely pure. Investigate other experimental parameters. D->I No J Hydrolysis Confirmed D->J Yes E->I No E->J Yes F Review Storage Conditions H Purify Material (e.g., distillation under reduced pressure) F->H G Review Handling Procedures G->H J->F J->G

Sources

Purification methods for removing chloride impurities from cyclic sulfites

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of cyclic sulfites. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to chloride contamination in their cyclic sulfite products. As versatile intermediates in organic synthesis, the purity of cyclic sulfites is paramount for successful downstream applications, from the creation of modified sugars to the synthesis of valuable pharmaceutical agents.[1][2]

Chloride impurities, often remnants from synthesis using reagents like thionyl chloride (SOCl₂), can interfere with subsequent reactions, poison catalysts, and compromise the integrity of the final product.[3] This guide provides in-depth, field-proven answers and protocols to help you diagnose and resolve these critical purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of chloride contamination in cyclic sulfite synthesis?

The most common method for synthesizing cyclic sulfites involves the reaction of a diol with thionyl chloride (SOCl₂).[2][3] This process inherently introduces several sources of chloride impurities:

  • Residual Thionyl Chloride: Unreacted SOCl₂ can remain in the crude product.

  • Hydrogen Chloride (HCl): HCl is a stoichiometric byproduct of the reaction and can be present as a dissolved gas or as a salt if a base (e.g., pyridine, triethylamine) is used.

  • Chlorinated Byproducts: In some cases, side reactions can lead to the formation of organochlorine compounds.[4]

  • Inorganic Salts: If a base is used to scavenge HCl, salts like pyridinium hydrochloride or triethylammonium chloride will be present.

Q2: Why is it critical to remove chloride impurities?

Chloride ions (Cl⁻) and other chlorine-containing compounds are often nucleophilic or can generate acidic conditions, leading to several problems:

  • Product Instability: The presence of acid (HCl) can catalyze the hydrolysis or decomposition of the cyclic sulfite ring, especially under moist conditions.[3]

  • Interference in Subsequent Reactions: As potent nucleophiles, cyclic sulfites are designed to react with other nucleophiles.[3] Residual chloride can compete in these reactions, leading to undesired chlorinated byproducts and reduced yields.

  • Catalyst Poisoning: In many synthetic applications, particularly those involving transition metal catalysts, chloride ions can act as potent inhibitors or poisons, deactivating the catalyst and halting the reaction.

Q3: What are the principal methods for removing chloride impurities from organic compounds?

There are four primary strategies, each suited for different scales and compound stabilities. The choice depends on the physical properties of your cyclic sulfite and the nature of the chloride impurity.

Purification MethodPrinciple of SeparationBest ForKey Limitations
Fractional Vacuum Distillation Difference in boiling pointsThermally stable, liquid cyclic sulfites.Not suitable for heat-sensitive compounds; may not separate azeotropes.
Recrystallization Difference in solubility in a given solvent at different temperaturesSolid cyclic sulfites.Requires finding a suitable solvent system; can result in yield loss.
Aqueous Wash / Solvent Extraction Partitioning of ionic impurities into an aqueous phaseRemoving water-soluble inorganic chlorides (e.g., HCl, amine salts).Can promote hydrolysis of sensitive sulfites; risk of emulsion formation.
Column Chromatography Differential adsorption onto a stationary phase (e.g., silica gel)Thermally sensitive compounds; separation of closely related impurities.Some cyclic sulfites may be unstable on silica gel[5]; can be lower throughput.
Q4: How can I detect and quantify the level of chloride contamination?

Accurate detection is key to confirming the success of your purification.

  • Qualitative Test (Silver Nitrate): A simple and rapid method. An aqueous extract of your organic product is treated with silver nitrate (AgNO₃) solution. The formation of a white precipitate (AgCl) indicates the presence of ionic chloride.

  • Quantitative Analysis (Titration): For precise measurement, potentiometric titration with silver nitrate is a classic and reliable method.[6][7] This involves titrating a solution containing the chloride ions and monitoring the potential change to determine the endpoint.

  • Ion Chromatography (IC): A highly sensitive technique for quantifying various ions, including chloride, in a sample.[8]

  • Microcoulometry: An effective method for determining trace amounts of organic and inorganic chlorine by high-temperature combustion followed by coulometric titration.[9]

Troubleshooting Guide: Common Purification Problems & Solutions

Problem: My cyclic sulfite still contains significant chloride impurities after a standard distillation.

Root Cause Analysis: This common issue often points to factors beyond a simple boiling point difference. The primary culprits could be (1) thermal decomposition of the product during heating, which releases HCl, or (2) co-distillation of volatile chlorinated impurities. Many organic compounds cannot be distilled at atmospheric pressure because they decompose at their normal boiling points.[10]

Solution: Implement Fractional Vacuum Distillation. Distillation under reduced pressure lowers the boiling point of the liquid, allowing for distillation at a lower temperature and preventing thermal decomposition.[10][11] The inclusion of a fractionating column (e.g., Vigreux or packed column) enhances separation efficiency between your product and impurities with close boiling points.

Self-Validating Protocol: Fractional Vacuum Distillation

  • System Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease. Use a cold trap between the receiving flask and the vacuum pump to protect the pump.

  • Initial Purge: Before heating, apply a gentle vacuum to the system and allow it to degas for 10-15 minutes. This removes dissolved HCl from the crude material.

  • Heating: Begin heating the distillation flask gently using a heating mantle and a stir bar for smooth boiling.

  • Fraction Collection: Slowly increase the temperature. Collect and discard any initial low-boiling fractions (the "forerun"), which will likely be rich in volatile impurities.

  • Product Collection: Collect the main fraction at a stable temperature and pressure. The boiling point under vacuum will be significantly lower than at atmospheric pressure.

  • QC Check: After collection, perform a qualitative silver nitrate test on a washed sample of the distillate to confirm the absence of ionic chloride.

G cluster_1 Separation cluster_2 Condensation & Collection cluster_3 Vacuum System flask Distilling Flask (Crude Product + Stir Bar) mantle Heating Mantle column Fractionating Column (e.g., Vigreux) flask->column Vapor condenser Condenser (Coolant In/Out) column->condenser receiver Receiving Flask (Pure Product) condenser->receiver Liquid gauge Manometer (Pressure Gauge) receiver->gauge trap Cold Trap (e.g., Dry Ice/Acetone) pump Vacuum Pump trap->pump gauge->trap

Caption: Workflow for Fractional Vacuum Distillation.

Problem: My aqueous wash (liquid-liquid extraction) is ineffective at removing chloride salts.

Root Cause Analysis: Liquid-liquid extraction separates compounds based on their relative solubilities in two immiscible liquids, typically an organic solvent and water.[12] Ineffectiveness usually stems from (1) the chloride being in a form that is not sufficiently water-soluble (e.g., part of a bulky, organic cation), or (2) poor extraction technique.

Solution: Optimize the Extraction Protocol. For acidic impurities like HCl, washing with a mild base solution (e.g., saturated sodium bicarbonate, NaHCO₃) will convert the HCl to NaCl, a highly water-soluble salt, dramatically improving its removal into the aqueous phase. For amine hydrochloride salts, a simple water wash is often sufficient.

Self-Validating Protocol: Optimized Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude cyclic sulfite in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • First Wash (Base): Transfer the solution to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently to mix the layers.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • QC Check 1: To the collected aqueous layer, add a few drops of dilute HCl. Effervescence confirms that the bicarbonate was in excess and the wash was effective at neutralizing acid.

  • Second/Third Wash (Water/Brine): Wash the organic layer with deionized water, followed by a wash with saturated NaCl (brine) solution to break any emulsions and remove bulk water.

  • QC Check 2: Take a small sample of the final aqueous wash and perform a silver nitrate test. The absence of a precipitate indicates successful removal of ionic chloride.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

G start Start: Crude Product in Organic Solvent wash1 1. Add NaHCO₃(aq) in Separatory Funnel start->wash1 sep1 2. Separate Layers wash1->sep1 aq1 Aqueous Layer 1 (Contains NaCl, NaHCO₃) sep1->aq1 Discard org1 Organic Layer sep1->org1 wash2 3. Wash with H₂O org1->wash2 sep2 4. Separate Layers wash2->sep2 aq2 Aqueous Layer 2 sep2->aq2 Discard org2 Organic Layer sep2->org2 wash3 5. Wash with Brine org2->wash3 sep3 6. Separate Layers wash3->sep3 aq3 Aqueous Layer 3 sep3->aq3 org3 Organic Layer sep3->org3 qc QC Check: AgNO₃ Test on Aqueous Layer 3 aq3->qc dry 7. Dry Organic Layer (e.g., MgSO₄) org3->dry evap 8. Filter & Evaporate Solvent dry->evap end End: Purified Product evap->end

Caption: Self-validating workflow for Liquid-Liquid Extraction.

Problem: My cyclic sulfite decomposes on a silica gel column.

Root Cause Analysis: Silica gel is acidic and can catalyze the hydrolysis or rearrangement of sensitive functional groups. Some cyclic sulfates, which are structurally related to cyclic sulfites, are known to be sensitive to purification on silica gel.[5]

Solution: Use a Deactivated Stationary Phase or an Alternative Method.

  • Neutralize Silica: Before packing the column, prepare a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%). This deactivates the acidic sites. Run the column with a solvent system that also contains a small percentage of the same base.

  • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil®.

  • Alternative Purification: If the compound is still unstable, avoid chromatography. If it is a solid, recrystallization is the preferred method.[13] If it is a thermally stable liquid, fractional vacuum distillation is the best choice.

Problem: I am having trouble finding a good recrystallization solvent.

Root Cause Analysis: The ideal recrystallization solvent should dissolve the solute poorly at room temperature but completely at its boiling point.[13] Finding this "Goldilocks" solvent can be challenging.

Solution: Systematic Solvent Screening.

  • Test in Parallel: Place a small amount of your crude solid (~10-20 mg) into several small test tubes.

  • Add Solvents: To each tube, add a different solvent dropwise at room temperature. Good candidates are solvents in which your compound is sparingly soluble.

  • Heat: Gently heat the tubes that showed poor solubility. If the solid dissolves completely upon heating, you have a potential candidate.

  • Cool: Allow the promising solutions to cool slowly to room temperature, then in an ice bath. The rapid formation of high-quality crystals indicates a good solvent.

  • Mixed Solvents: If no single solvent works, try a binary mixture. Dissolve your compound in a small amount of a "good" solvent (one it's very soluble in) at a high temperature, then slowly add a "poor" solvent (one it's insoluble in) until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly.

References

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. (n.d.). Analytik Jena. Retrieved from [Link]

  • Byun, H.-S., He, L., & Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(37), 7051-7091.
  • Cl/Br - Mikroanalytisches Laboratorium Kolbe. (n.d.). Retrieved from [Link]

  • Johansson, C., & Haglund, P. (1998). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids.
  • Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. (2021). JAAS. Retrieved from [Link]

  • Byun, H. S., He, L., & Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Scite.ai. Retrieved from [Link]

  • Method for removing chlorine-containing organic compound from oil product. (2014). Google Patents.
  • Kim, D. W., et al. (2012).
  • Oil Pre-Treatment: The Organic Dechlorination. (2023). Technoilogy. Retrieved from [Link]

  • Removal of chlorinated organic compounds in water. (n.d.). Kenyatta University. Retrieved from [Link]

  • Steinmann, J. G., et al. (2001). Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters, 3(23), 3567-3569.
  • Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. (2021). Chemical Communications. Retrieved from [Link]

  • Timbo, B., et al. (2004). Sulfites--a food and drug administration review of recalls and reported adverse events. Journal of Food Protection, 67(8), 1806-1811.
  • Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Kaiser, E. T., et al. (1964). Cyclic Sulfite and Sulfate Esters of Polymethylene Glycols.
  • Tomar, S., & Upadhyayula, S. (2022). Effect of the feed impurities on catalytic performance of CuFe2O4/β– SiC for SO3 decomposition in the sulfur–iodine cycle. RSC Advances. Retrieved from [Link]

  • Gama, Y., et al. (2012). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Current Organic Synthesis, 9(2), 236-254.
  • Solvent Extraction Techniques. (n.d.). Organomation. Retrieved from [Link]

  • Dechlorination. (n.d.). WaterProfessionals. Retrieved from [Link]

  • Study on the Process and Mechanism of Removing Chloride Ions from Desulfurization Ionic Liquid by Modified Ion Exchange Resin. (2021). ACS Omega. Retrieved from [Link]

  • EFSA: new evaluation on the safety of sulfites published. (2022). Mérieux NutriSciences. Retrieved from [Link]

  • Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Distillation Under Reduced Pressure. (n.d.). Unacademy. Retrieved from [Link]

  • Sulfites: safety concern for high consumers, but data lacking. (2022). European Food Safety Authority. Retrieved from [Link]

  • Solvent extraction of Terbium(III) from chloride solution. (2023). journalssystem.com. Retrieved from [Link]

  • Safety Assessment of Sulfites as Used in Cosmetics. (2019). Cosmetic Ingredient Review. Retrieved from [Link]

  • Gao, Y., & Sharpless, K. B. (1988). Cyclic sulfates: useful substrates for selective nucleophilic substitution. The Journal of Organic Chemistry, 53(17), 4081-4084.
  • Sulfite in Wine (2) (SI-90 4E). (n.d.). Shodex. Retrieved from [Link]

  • DeJongh, D. C., et al. (1971). Pyrolysis of cyclic aromatic sulfites and carbonates. Journal of Organometallic Chemistry, 27(2), 257-264.
  • Solvent extraction: the coordination chemistry behind extractive metallurgy. (2014). Chemical Society Reviews. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF CYCLIC SULFATES. (1989). Google Patents.
  • A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. (2006). Radboud Repository. Retrieved from [Link]

  • Synthesis of cyclic sulfates by halocyclization. (2001). Semantic Scholar. Retrieved from [Link]

  • Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. (2021). RSC Publishing. Retrieved from [Link]

  • New Approach to Cyclic Sulfites and Sulfates Through Reactions of Sulfur Oxychlorides with Glycidols. (1996). ResearchGate. Retrieved from [Link]

  • Process for preparing cyclic sulfate. (1991). Google Patents.
  • Purification and properties of sulfite oxidase from different sources: a mini review. (2019). MedCrave online. Retrieved from [Link]

  • DISTILLATION UNDER REDUCED PRESSURE.pptx. (2022). Slideshare. Retrieved from [Link]

  • Reduced pressure distillation. (2024). YouTube. Retrieved from [Link]

Sources

Improving oxidative stability of sulfite additives in batteries

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing the Oxidative Stability of Sulfite Additives in High-Voltage Systems

Welcome to the Technical Support Center for electrolyte formulation and interface engineering. Whether you are engineering next-generation high-voltage lithium-ion batteries or applying rigorous analytical validation akin to pharmaceutical assay development, this guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols needed to resolve sulfite additive degradation.

Module 1: Fundamental Causality & Mechanisms (FAQ)

Q1: Why do sulfite additives like Ethylene Sulfite (ES) and DTD fail at high voltages? A1: Sulfite additives are exceptionally effective at forming a Solid Electrolyte Interphase (SEI) on the anode, primarily to suppress solvent co-intercalation. However, their Highest Occupied Molecular Orbital (HOMO) energy levels are relatively high due to the lone pair of electrons on the sulfur atom[1]. This high HOMO level makes them thermodynamically susceptible to oxidative decomposition at the cathode-electrolyte interface. When cell voltages exceed ~3.5V vs Li/Li+, this lone pair is easily stripped, leading to rapid oxidative degradation, severe gas evolution, and a sharp increase in interfacial impedance[2][3].

Q2: How does synergistic additive blending resolve this oxidative instability? A2: We cannot change the HOMO of the sulfite without altering its molecular structure, but we can kinetically protect it. By introducing co-additives with lower oxidation potentials or faster polymerization kinetics (such as Vinylene Carbonate [VC] or Lithium difluoro(oxalato)borate [LiDFOB]), we intentionally trigger the formation of a Cathode Electrolyte Interphase (CEI) before the sulfite oxidizes. This creates a robust, ionically conductive, and electronically insulating barrier (often rich in LixBOyFz or polycarbonates) that physically blocks the sulfite molecules from reaching the active transition metal sites[1][4].

G A Sulfite Additive (e.g., ES) B High-Voltage Cathode A->B Unprotected D Synergistic Additives (VC, LiDFOB) A->D Blended Formulation C Lone Pair Oxidation (Gas & Impedance) B->C Degradation E Preferential Oxidation D->E Charging F Robust CEI Formation E->F Decomposition G Sulfite Protected F->G Kinetic Barrier

Mechanism of sulfite additive degradation vs. protection via synergistic CEI formation.

Module 2: Quantitative Benchmarking

Understanding the baseline thermodynamic limits of your chosen sulfite is critical before formulating a mitigation strategy.

Table 1: Comparative Properties of Sulfite Additives and Mitigation Strategies

AdditiveChemical NameOxidation PotentialPrimary ApplicationKnown LimitationsRecommended Mitigation Strategy
ES Ethylene Sulfite< 3.5V vs Li/Li+SEI formationSevere gassing, high impedanceBlend with 2 wt% VC or LiDFOB[2][4]
DES Diethyl Sulfite< 3.5V vs Li/Li+SEI formationPoor oxidative stabilitySynergistic CEI formers (e.g., TPFPB)[1][2]
DTD 1,3,2-Dioxathiolane-2,2-dioxide~4.0V vs Li/Li+SEI/CEI modificationPoor shelf-life, formation gasPair with LiPO₂F₂ or VC[3]
PS Propylene Sulfite> 4.5V vs Li/Li+High-voltage solventViscosity constraintsStandalone use or minimal VC[2]
DMS Dimethyl Sulfite> 4.5V vs Li/Li+Low-viscosity solventHigh volatilityUse in HCEs with LiFSI[2][5]

Module 3: Troubleshooting Guide

Issue 1: Severe cell swelling (gas evolution) during formation cycles in NMC/Graphite pouch cells containing ES.

  • Root Cause: Unprotected oxidative decomposition of ES at the NMC cathode surface due to its low oxidation stability (< 3.5V)[2].

  • Resolution: Incorporate 1-2 wt% VC. Research demonstrates that a combination of 2% VC + 1-2% ES suppresses gas generation to near-zero levels. The VC polymerizes first, forming a protective polycarbonate skin that prevents ES from oxidizing, ultimately reducing post-cycling impedance by ~50% compared to cells using ES alone[4].

Issue 2: Rapid capacity fade and high charge end-point capacity slippage during high-temperature storage.

  • Root Cause: Continuous parasitic oxidation of the sulfite additive and subsequent cross-talk of degradation products (e.g., ROSO2Li) migrating between electrodes[1].

  • Resolution: Shift to localized high-concentration electrolytes (LHCEs) or integrate Boron-based scavengers (e.g., 0.5-1 wt% LiDFOB). Boron additives decompose to deposit a protective bilayer CEI (LiF-rich inner, LixBOyFz-rich outer layer), effectively passivating the high-voltage cathode and halting continuous parasitic leakage[1][5].

Module 4: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, implement these self-validating workflows to benchmark sulfite stability. Do not rely solely on cycle life; you must isolate the electrochemical and chemical causality.

Protocol 1: Electrochemical Validation of Oxidative Stability (LSV & UHPC)

Rationale: Linear Sweep Voltammetry (LSV) identifies the exact thermodynamic onset of oxidation, while Ultra-High Precision Coulometry (UHPC) quantifies continuous parasitic leakage current via charge end-point capacity slippage.

  • Cell Assembly: Fabricate Li/Pt symmetric cells (for LSV) and NMC811/Graphite pouch cells (for UHPC) in an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm). Causality: Using a Pt working electrode for LSV isolates the electrolyte's anodic stability without interference from cathode structural phase changes.

  • Baseline LSV: Perform LSV on Li/Pt cells from open-circuit voltage (OCV) to 5.5 V vs. Li/Li+ at a scan rate of 1 mV/s.

    • Validation Check: The oxidation onset of the baseline electrolyte (e.g., 1M LiPF₆ in EC:EMC) should align with literature (~4.5V).

  • Additive Screening: Introduce the sulfite additive (e.g., 1 wt% ES) and repeat LSV. Note the massive negative shift in oxidation potential (typically ~3.0 - 3.5V for ES)[2].

  • Synergy Testing: Add the CEI-forming co-additive (e.g., 2 wt% VC). The LSV should show an earlier, smaller oxidation peak (VC decomposition) followed by a complete suppression of the massive ES oxidation current[4].

  • UHPC Cycling: Cycle the pouch cells at C/20 and 40°C. Monitor the charge end-point capacity slippage.

    • Validation Check: A successful synergistic blend will exhibit a slippage rate identical to or lower than the baseline, validating that continuous sulfite oxidation has been halted.

Protocol 2: Interfacial Chemical Validation (XPS)

Rationale: Confirms the mechanism of protection by verifying the chemical composition of the CEI and ensuring no oxidized sulfur species are present on the cathode.

  • Cathode Harvesting: Decrimp cells at a fully charged state (e.g., 4.3V) after 10 formation cycles. Wash the cathode with anhydrous Dimethyl Carbonate (DMC) for 30 seconds. Causality: DMC selectively removes physisorbed LiPF₆ salt without dissolving the chemisorbed CEI layer, ensuring the spectra reflect true interphase composition.

  • XPS Acquisition: Transfer samples under strict vacuum to the XPS chamber. Acquire high-resolution S 2p, B 1s, and F 1s spectra.

  • Deconvolution & Analysis:

    • Validation Check: The absence of highly oxidized sulfur species (e.g., ROSO₂Li peaks in the S 2p spectra) on the cathode, combined with the presence of B-O and B-F bonds (if using LiDFOB), confirms the CEI barrier successfully blocked sulfite oxidation[1].

References

  • Title: Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions | Source: acs.org | URL: 1

  • Title: A study on sulfites for lithium-ion battery electrolytes | Source: researchgate.net | URL: 2

  • Title: Enhancing EV battery lifespan with electrolyte additives | Source: eeworldonline.com | URL: 3

  • Title: Wide Temperature Electrolytes for Lithium Batteries: Solvation Chemistry and Interfacial Reactions | Source: nih.gov | URL: 5

  • Title: Combinations of Ethylene Sulfite (ES) and Vinylene Carbonate (VC) as Electrolyte Additives in Li(Ni1/3Mn1/3Co1/3)O2/Graphite Pouch Cells | Source: researchgate.net | URL: 4

Sources

Technical Support Center: Troubleshooting Gas Generation in Cyclic Sulfite Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for electrochemical researchers and materials scientists working with cyclic sulfite electrolyte additives (e.g., Ethylene Sulfite [ES], Propylene Sulfite [PS]). While cyclic sulfites are highly effective at forming robust, sulfur-rich Solid Electrolyte Interphases (SEI), their preferential reduction often leads to severe gas generation during the initial formation cycles.

This guide provides mechanistic insights, actionable troubleshooting workflows, and self-validating experimental protocols to help you mitigate gassing while preserving the electrochemical integrity of your cells.

Mechanistic Insight: The Root Cause of Gassing

To troubleshoot effectively, we must first understand the chemical causality behind the gas generation. Cyclic sulfites like ES have a higher reduction potential than standard carbonate solvents such as Ethylene Carbonate (EC) or Propylene Carbonate (PC)[1]. During the initial cathodic polarization of the cell, ES is reduced prior to the bulk solvents, forming a radical anion precursor[1].

Density Functional Theory (DFT) calculations reveal that this reduced precursor undergoes a concerted ring-opening decomposition pathway[1]. While this decomposition successfully deposits protective sulfur species (e.g., Li₂SO₃, ROSO₂Li) onto the anode surface[2], a competing side reaction releases gaseous byproducts—primarily sulfur dioxide (SO₂), ethylene (C₂H₄), and carbon monoxide (CO)[3].

When ES is used as the sole additive, this vigorous reactivity forms a porous, ineffective SEI that fails to passivate the electrode. The lack of passivation leads to continuous electrolyte consumption and persistent, catastrophic gas evolution[3].

Mechanism ES Ethylene Sulfite (ES) Red 1e⁻ Reduction ES->Red Rad ES•⁻ Radical Anion Red->Rad Ring Ring-Opening Rad->Ring Gas Gas (SO₂, C₂H₄) Ring->Gas Side Reaction SEI SEI (Li₂SO₃) Ring->SEI Primary Path

Electrochemical reduction pathway of ethylene sulfite leading to SEI formation and gas evolution.

Troubleshooting Guide: Identifying and Resolving Gas Evolution

If your cells are swelling or venting during formation, use the following workflow and data table to diagnose and resolve the issue.

Quantitative Symptom Analysis

Table 1: Comparative effects of additive formulations on NMC/Graphite pouch cells.

Electrolyte FormulationPrimary SEI DominanceGas Volume (ΔV)Initial Coulombic EfficiencyCycling Stability
Base (No Additives) EC/EMC ReductionLow~85%Poor (Graphite Exfoliation)
2 wt% ES Alone ES Preferential ReductionExtremely High~78%Very Poor (Porous SEI)
2 wt% VC Alone VC PolymerizationLow~88%Excellent
2% ES + 2% VC VC PolymerizationLow~87%Excellent (Synergistic)

Note: Data synthesized from comparative electrochemical and GC-MS studies[3].

Workflow Start Gas Generation Detected Analyze Analyze Gas (GC-MS) Start->Analyze CheckVC Is VC/FEC Present? Analyze->CheckVC AddVC Add VC Co-additive CheckVC->AddVC No CheckConc ES > 2 wt%? CheckVC->CheckConc Yes End Stable SEI & Low Gas AddVC->End Reduce Reduce ES to 1-2 wt% CheckConc->Reduce Yes Modify Step-wise Formation CheckConc->Modify No Reduce->End Modify->End

Logical troubleshooting workflow for mitigating gas generation in sulfite-containing cells.

Self-Validating Experimental Protocols

To ensure trustworthiness in your experimental results, do not rely on trial and error. Implement the following self-validating protocols to definitively solve gassing issues.

Protocol 1: Co-Additive Optimization (The ES + VC Synergy)

Causality: Vinylene Carbonate (VC) has a lower solvation energy for Li⁺ compared to EC, allowing VC to be reduced first during the formation cycle[3]. By introducing VC alongside ES, VC dominates the primary SEI formation, creating a dense, protective polymeric network. Consequently, the vigorous reaction of ES is suppressed; instead, ES is consumed slowly during standard cycling, contributing beneficial sulfur species to the SEI without catastrophic gas generation[3].

Step-by-Step Methodology:

  • Preparation: Prepare a base electrolyte (e.g., 1M LiPF₆ in EC:EMC). Split into three test groups: Control (No additives), Group A (2 wt% ES alone), Group B (2 wt% ES + 2 wt% VC).

  • Cell Assembly: Assemble your target pouch cells in an argon-filled glovebox.

  • Formation Cycling: Run a slow formation cycle (C/20 to 3.5V, hold for 2 hours to allow gas to coalesce, then C/10 to 4.2V).

  • Gas Measurement (Archimedes Method): Weigh the pouch cells in air and suspended in deionized water before and after formation to calculate the exact volume change (ΔV).

Self-Validation System: This protocol validates itself via differential capacity (dQ/dV) analysis. In Group B, the dQ/dV curve must show a distinct reduction peak for VC (~2.8V vs Li/Li⁺) appearing prior to the ES reduction peak[3]. If the VC peak is absent, the additive was compromised (e.g., degraded by moisture), invalidating the test. Furthermore, Group B must show a ΔV reduction of at least 60% compared to Group A, physically confirming the suppression mechanism[3].

Protocol 2: In-Situ DEMS Gas Quantification and Step-Wise Formation

Causality: Gas generation from cyclic sulfites is highly voltage-dependent. By utilizing a step-wise formation protocol monitored by In-Situ Differential Electrochemical Mass Spectrometry (DEMS), researchers can pinpoint the exact potential at which cyclic sulfites decompose, separating voltage-driven faradaic gas generation from continuous chemical cross-talk.

Step-by-Step Methodology:

  • Setup: Connect the electrochemical cell to a DEMS system using a capillary inlet to sample headspace gas in real-time.

  • Step-Wise Polarization: Apply a constant current (C/20). Pause the current at 2.5V, 2.8V, and 3.2V for 30 minutes each (Open Circuit Voltage holds).

  • Mass Spec Tracking: Continuously monitor m/z signals for SO₂ (m/z 64) and C₂H₄ (m/z 28).

Self-Validation System: The DEMS signals must correlate directly with the electrochemical current. When the current is paused during the voltage holds, the generation rate of m/z 64 and m/z 28 should exponentially decay to the baseline. If gas signals persist or rise during the open-circuit rest periods, it indicates a continuous chemical (thermal) decomposition rather than electrochemical reduction, prompting an immediate review of the cell's moisture content or storage temperature[2].

Frequently Asked Questions (FAQs)

Q: Why does my cell swell drastically during the first charge when using 5% ES? A: Ethylene sulfite (ES) has a high reduction potential and undergoes a vigorous ring-opening decomposition during the initial formation cycle[1]. When used at high concentrations (like 5%) without a co-additive, this preferential reduction generates massive amounts of SO₂ and ethylene gas. Because the resulting SEI is thin and porous, it fails to passivate the electrode, leading to continuous electrolyte breakdown and swelling[3].

Q: Can I use Propylene Sulfite (PS) instead of Ethylene Sulfite (ES) to reduce gas? A: Yes, Propylene Sulfite (PS) is often preferred over ES in modern formulations. The addition of the methyl group in the propylene structure alters the decomposition thermodynamics. PS forms stable ROSO₂Na/Li and Li₂SO₃ species with comparatively lower gas evolution, and has been proven to improve capacity retention and even repair broken SEI layers at high temperatures[4].

Q: How do I differentiate between gas generated by moisture vs. cyclic sulfite decomposition? A: Gas generated by moisture impurities typically presents as H₂ (m/z 2) and CO₂ (m/z 44) due to the hydrolysis of the LiPF₆ salt and subsequent reaction with carbonate solvents[2]. In contrast, gas generated by cyclic sulfite decomposition will show a distinct, heavy signature of SO₂ (m/z 64) and ethylene (m/z 28) during GC-MS or DEMS analysis[3].

References

  • Title: Mechanism of action of ethylene sulfite and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis Source: RSC Publishing URL: [Link]

  • Title: Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions Source: ACS Publications URL: [Link]

  • Title: New Insights into the Electroreduction of Ethylene Sulfite as Electrolyte Additive for Facilitating Solid Electrolyte Interphase of Lithium Ion Battery Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Fundamentals and perspectives of electrolyte additives for non-aqueous Na-ion batteries Source: OAE Publishing URL: [Link]

Sources

Controlling moisture sensitivity of 5-Methyl-1,3,2-dioxathiane 2-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Moisture Sensitivity & Handling Protocols

Core Directive: The Mechanism of Sensitivity

Why is this molecule so sensitive? To successfully handle 5-Methyl-1,3,2-dioxathiane 2-oxide (MDO), you must understand its electrophilicity.[1] The S=O bond in the cyclic sulfite ring creates a significant dipole, rendering the sulfur atom highly electrophilic.

Unlike simple esters, the cyclic strain (though less than 5-membered rings) and the leaving group ability of the diol backbone make this molecule susceptible to nucleophilic attack by water.[1]

The Hydrolysis Cascade:

  • Attack: Trace atmospheric water attacks the sulfur atom.[1]

  • Ring Opening: The C-O-S bond cleaves.

  • Degradation: The molecule decomposes into 2-methyl-1,3-propanediol and releases Sulfur Dioxide (

    
    ) gas.[1]
    

Implication for Research: Even ppm-levels of water can trigger an autocatalytic degradation cycle, as the released


 can form sulfurous acid with further moisture, accelerating ring opening.[1]

Module 1: Storage & Handling (FAQs)

Q: Can I store MDO in a standard refrigerator? A: No. Standard refrigerators have high humidity levels.[1] Even with Parafilm, moisture permeation is a risk.[1]

  • Protocol: Store in a dedicated desiccator or a glovebox under Argon or Nitrogen.[1]

  • Temperature:

    
     is optimal to slow kinetic degradation, but only if the vessel is strictly anhydrous.[1]
    

Q: Do I need a glovebox for dispensing? A: For battery electrolyte research (SEI formation) or ROP (Ring-Opening Polymerization), yes .[1]

  • Threshold: If your application tolerates

    
     water, a glovebox is mandatory.[1]
    
  • Alternative: For standard synthesis, use Schlenk line techniques .[1] Never pour this reagent through open air.[1]

Q: The liquid has turned cloudy. Is it usable? A: No. Cloudiness indicates the formation of the diol (2-methyl-1,3-propanediol) which is less soluble in the neat sulfite, or the presence of oligomers.[1]

  • Action: Proceed immediately to Module 2 (Purification).

Module 2: Purification & Drying (Troubleshooting)

Issue: User reports broad NMR peaks or acidic pH. Diagnosis: Hydrolysis has occurred.[1][2] Solution: Vacuum Distillation with Calcium Hydride (


).[1]

WARNING: Do NOT use silica gel chromatography.[1] The acidic nature of silica surface hydroxyls will catalyze ring opening and destroy your product.

Step-by-Step Distillation Protocol
StepActionTechnical Rationale
1 Pre-Drying Dissolve crude MDO in dry DCM; wash with sat.[1] ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(to neutralize acid).[1] Dry organic layer over

.[1][3] Remove solvent.[1][4][5][6]
2 Charge Pot Transfer residue to a round-bottom flask. Add Calcium Hydride (

)
(5% w/w).[1]
3 Stirring Stir the mixture at RT for 2 hours under

.
4 Vacuum Apply high vacuum (

is ideal).[1]
5 Distill Heat slowly. Discard the first 5-10% (foreshoot). Collect the main fraction.
6 Store Collect directly into a Schlenk flask containing activated 4Å Molecular Sieves .
Purification Workflow Visualization

purification_workflow Start Compromised Reagent (Cloudy/Acidic) Wash 1. Wash: sat. NaHCO3 (Neutralize Acid) Start->Wash Dissolve in DCM Dry 2. Pre-dry: MgSO4 (Remove Bulk Water) Wash->Dry CaH2 3. Add CaH2 (5% w/w) (Scavenge Trace H2O) Dry->CaH2 Concentrate Distill 4. Vacuum Distillation (<1 mmHg) CaH2->Distill Stir 2h Storage 5. Store over 4Å Sieves (Inert Atm) Distill->Storage Collect Main Fraction

Figure 1: Purification workflow for restoring hydrolyzed 5-Methyl-1,3,2-dioxathiane 2-oxide.

Module 3: Analytical Validation (QC)

Issue: "How do I prove my reagent is dry?"

Method 1:


 NMR Spectroscopy (The Gold Standard) 
Run the sample in 

(dried over basic alumina).[1]
  • Intact MDO: Look for the rigid ring protons.[1] Due to the chair conformation and the axial S=O bond, the methylene protons at positions 4 and 6 are diastereotopic. You should see distinct splitting patterns.[1]

  • Hydrolyzed (Diol): Look for a simplified spectrum matching 2-methyl-1,3-propanediol .[1] The protons adjacent to the hydroxyls will shift upfield compared to the sulfite ester.

Method 2: Karl Fischer (Coulometric) [1]

  • Caution: Sulfur-containing compounds can sometimes interfere with KF reagents (anodic oxidation of sulfur).[1]

  • Modification: Use a KF reagent specifically formulated for ketones/aldehydes (often methanol-free) to minimize side reactions, or rely on NMR integration if water content is

    
    .[1]
    
Degradation Pathway Visualization

hydrolysis_mechanism MDO 5-Methyl-1,3,2- dioxathiane 2-oxide Transition Ring Opening (C-O Cleavage) MDO->Transition Nucleophilic Attack on Sulfur H2O H2O (Nucleophile) H2O->Transition Products 2-Methyl-1,3-propanediol + SO2 (Gas) Transition->Products Irreversible Degradation

Figure 2: Hydrolysis mechanism showing the breakdown of the cyclic sulfite into diol and sulfur dioxide.[1]

Emergency & Safety

Hazard Alert:


 Evolution 
Upon contact with significant moisture (e.g., a spill into a water bath), MDO releases Sulfur Dioxide.[1]
  • Symptoms: Pungent, choking odor.[1]

  • Action: Ventilate immediately. Neutralize spills with aqueous Sodium Bicarbonate (

    
    ) to convert 
    
    
    
    to stable sulfite salts.[1]

References

  • Lohray, B. B. (1992).[1][7] Cyclic Sulfites and Cyclic Sulfates: Epoxide-like Synthons. Synthesis. Link

  • Gao, Y., & Sharpless, K. B. (1988).[1][7] Asymmetric Synthesis of Both Enantiomers of Tomoxetine and Fluoxetine.[1] Selective Reduction of Cyclic 1,3-Amido Alcohols. Journal of the American Chemical Society. Link

  • BenchChem. (n.d.).[1] 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) Handling and Properties. Link[1]

  • Organic Syntheses. (n.d.). General Procedures for Handling Moisture-Sensitive Reagents. Link

Sources

Technical Support Center: 5-Methyl-1,3,2-dioxathiane 2-oxide Separation

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: TICKET-ISO-5MDO

Status: Active | Priority: High | Department: Chemical Process Optimization

Executive Summary & Isomer Definition

User Query: "I am synthesizing 5-methyl-1,3,2-dioxathiane 2-oxide from 2-methyl-1,3-propanediol and thionyl chloride. I see two spots on TLC and complex NMR signals. How do I separate and identify the cis/trans isomers?"

Technical Insight: The reaction yields a mixture of diastereomers due to the chirality at the sulfur atom (induced by the S=O bond) and the C5 carbon. In six-membered cyclic sulfites (1,3,2-dioxathianes), the ring adopts a chair conformation.

  • The Anomeric Effect: The S=O bond has a strong thermodynamic preference for the axial position.

  • Steric Bulk: The 5-methyl group prefers the equatorial position to avoid 1,3-diaxial interactions.

This leads to two primary isomers:

  • Trans-Isomer (Thermodynamic Major): 5-Methyl (Equatorial) / S=O (Axial).[1][2][3][4][5][6]

  • Cis-Isomer (Kinetic Minor): 5-Methyl (Equatorial) / S=O (Equatorial).[1][3][4][5][6]

Note: Nomenclature can vary based on priority rules. In this guide, "Trans" refers to the relationship between the exocyclic Oxygen and the Methyl group relative to the ring plane.

Synthesis & Ratio Control (The "Setup")

Before attempting separation, you must optimize the reaction to favor the desired isomer or understand the ratio you are dealing with.

Workflow Diagram: Synthesis & Isomerization

SynthesisWorkflow cluster_0 Equilibrium Control Start 2-Methyl-1,3-propanediol Inter Intermediate Chlorosulfite Start->Inter 0°C Addition Reagent SOCl2 / DCM Reagent->Inter Kinetic Cis-Isomer (Kinetic Product) Inter->Kinetic Fast Cyclization Thermo Trans-Isomer (Thermodynamic Product) Inter->Thermo Slow Cyclization Kinetic->Thermo Acid/Heat (Isomerization)

Caption: Reaction pathway showing kinetic vs. thermodynamic control points.

Troubleshooting Protocol: Ratio Optimization
VariableEffect on Ratio (Trans:Cis)Recommendation
Temperature Low temp (-78°C to 0°C) favors the kinetic (cis) isomer initially, but equilibration is rapid.Maintain 0°C for addition, then reflux for thermodynamic dominance.
Solvent Non-polar solvents (CCl4, Hexane) enhance the anomeric effect, favoring the axial S=O (Trans).[3][4][6]Use DCM or CHCl3 for standard synthesis.
Catalyst HCl (generated in situ) catalyzes isomerization.Add Pyridine (2.0 eq) to scavenge HCl if you want to trap the kinetic ratio. Omit base to drive to thermodynamic product.

Separation Methodologies

Method A: Fractional Distillation (Primary Strategy)

The isomers typically exhibit a boiling point difference of 5–10°C, which is sufficient for separation using a high-efficiency column.

  • Equipment: Spinning Band Distillation Column (ideal) or Vigreux column (>30 cm).

  • Pressure: High vacuum (<5 mmHg) is mandatory to prevent thermal decomposition (SO2 extrusion).

Step-by-Step Protocol:

  • Strip Solvent: Remove DCM/CHCl3 via rotary evaporation.

  • Degas: Stir the residue under high vacuum (0.5 mmHg) for 30 mins to remove trace HCl.

  • Distill:

    • Fraction 1 (Lower BP): Typically the Cis-isomer (S=O equatorial, less dipole compensation).

    • Fraction 2 (Intermediate): Mixed fraction (Save for re-distillation).

    • Fraction 3 (Higher BP): Typically the Trans-isomer (S=O axial, more compact, higher density).

Method B: Flash Chromatography (Polishing)

If distillation yields 90% purity, use silica gel to reach >99%.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).

  • Elution Order: The Trans-isomer (Axial S=O) is generally less polar and elutes first because the axial S=O dipole opposes the ring dipole partially, reducing net polarity compared to the equatorial S=O.

Characterization & Structural Verification

User Query: "I have two fractions. How do I definitively say which is which using NMR?"

The "Anisotropy Rule" for Cyclic Sulfites

The S=O bond exerts a strong magnetic anisotropy. In 1,3,2-dioxathianes:

  • Axial S=O (Trans): Deshields the axial protons at C4 and C6.

  • Equatorial S=O (Cis): Has a different shielding cone effect.

However, the most reliable metric is the Chemical Shift Difference (


)  between the axial and equatorial protons on the C4/C6 carbons.
Diagnostic Data Table (1H NMR in CDCl3)
FeatureTrans-Isomer (Major)Cis-Isomer (Minor)Mechanistic Reason
Configuration 5-Me (eq) / S=O (ax)5-Me (eq) / S=O (eq)Anomeric effect stabilizes axial S=O.
C4/C6 Protons Large separation (

ppm)
Smaller separation (

ppm)
Axial S=O dramatically affects adjacent axial protons.
C5-H (Methine) Multiplet (tt), centered ~2.0 ppmMultiplet, often shifted downfieldChange in ring puckering.
IR (S=O Stretch) ~1190-1200 cm⁻¹~1230-1240 cm⁻¹Equatorial S=O has higher bond order (double bond character).
Decision Tree: Identification Logic

IdentificationLogic Sample Purified Fraction IR_Step Run IR Spectroscopy Sample->IR_Step NMR_Step Run 1H-NMR (CDCl3) Sample->NMR_Step IR_Decision S=O Frequency? IR_Step->IR_Decision NMR_Decision C4/C6 Proton Splitting? NMR_Step->NMR_Decision Trans TRANS ISOMER (S=O Axial) IR_Decision->Trans ~1190 cm-1 Cis CIS ISOMER (S=O Equatorial) IR_Decision->Cis ~1235 cm-1 NMR_Decision->Trans Wide spread (Axial H @ ~3.0, Eq H @ ~4.8) NMR_Decision->Cis Narrow spread (Signals overlap)

Caption: Logic flow for assigning stereochemistry based on spectral data.

Frequently Asked Questions (FAQ)

Q1: Why does my product turn yellow/brown during distillation?

  • Cause: Thermal decomposition. Cyclic sulfites can extrude SO2 at high temperatures, leaving behind diols or polymerizing.

  • Fix: Ensure your vacuum is <5 mmHg . Do not exceed a bath temperature of 140°C. If the pot residue darkens, stop and switch to column chromatography.

Q2: Can I equilibrate the Cis isomer into the Trans isomer?

  • Answer: Yes.

  • Protocol: Dissolve the Cis-enriched fraction in DCM with a catalytic amount of HCl (or thionyl chloride) and reflux for 2 hours. The mixture will revert to the thermodynamic ratio (typically 80:20 or 90:10 favoring Trans).

Q3: The NMR peaks for the methyl group are identical. Is this normal?

  • Answer: Yes. The 5-methyl group is far from the chiral sulfur center. The methyl doublet (d, ~0.8-1.0 ppm) often overlaps for both isomers. Do not use the methyl peak for integration/ratio determination. Use the C4/C6 methylene protons (3.5 - 5.0 ppm region).

References

  • Pritchard, J. G., & Lauterbur, P. C. (1961). Proton Magnetic Resonance Spectra of Cyclic Sulfites. Sulfite Conformation. Journal of the American Chemical Society. Link

  • Hellier, D. G., et al. (1966). Conformational Analysis of Organic Sulfites. Journal of the Chemical Society B: Physical Organic. Link

  • Wood, G., et al. (1973). Conformational Analysis of 1,3,2-Dioxathianes. Canadian Journal of Chemistry. Link

  • Albriktsen, P. (1972). NMR Experiments on Cyclic Sulfites. Acta Chemica Scandinavica. Link

Sources

Mitigating impedance growth in cells with sulfite additives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Electrolyte Formulation Support Center .

As a Senior Application Scientist, I have structured this guide to address the specific challenges of impedance growth associated with sulfite additives (e.g., Ethylene Sulfite [ES], Propylene Sulfite [PS]) in Lithium-ion batteries.

Sulfites are potent SEI (Solid Electrolyte Interphase) formers, often preferred for their ability to suppress solvent co-intercalation. However, they are notorious for forming high-impedance resistive layers and generating gas if not kinetically controlled. This guide provides the diagnostic logic and protocols to mitigate these issues.

Part 1: Diagnostic Hub – Identifying the Impedance Source

Before altering your formulation, you must identify where the impedance is growing. Sulfite-induced impedance usually manifests in two distinct regions of a Nyquist plot (EIS).

Symptom Impedance Metric Physical Location Root Cause with Sulfites
Semi-circle growth at High Freq (10kHz - 1kHz)

(Surface Film Resistance)
Anode SurfaceThick/Dense SEI: Excess sulfite reduced rapidly, forming a thick, inorganic-heavy layer (Li

SO

) that hinders Li

diffusion.
Semi-circle growth at Mid Freq (1kHz - 1Hz)

(Charge Transfer Resistance)
Cathode/Anode InterfaceCathode Oxidation (CEI): Sulfites have poor oxidation stability (>4.3V). They decompose on the cathode (NMC/LCO), creating a resistive polymer layer.
Cell Swelling / Pouch Bloating N/A (Physical)Electrolyte BulkGas Generation: ES reduces to form C

H

OSO

but can release SO

or ethylene gas if not stabilized by a co-additive like VC.

Part 2: The Mechanism of Mitigation

To solve impedance growth, you must understand the competitive reduction kinetics.

The Problem: If Ethylene Sulfite (ES) is the sole film-former, it reduces aggressively on the graphite anode. This reaction is often vigorous, leading to a porous, uneven SEI that requires continuous repair (consuming more Li+ and electrolyte), which drives up impedance (


) and generates gas.

The Solution: Synergistic Passivation You must introduce a "Scaffold Additive"—typically Vinylene Carbonate (VC) .

  • Kinetic Priority: VC has a lower solvation energy with Li

    
     and typically reduces before or concurrently with ES during the first formation cycle.[1][2]
    
  • The "Polymer Mesh": VC forms a flexible poly(VC) network. When ES reduces subsequently, its reaction products (alkyl sulfites) are trapped within this VC mesh rather than stacking thickly on the graphite surface. This creates a thinner, more conductive hybrid SEI.

Visualizing the Mitigation Pathway

G Start Electrolyte Formulation Path_Fail Pathway A: Sulfite (ES) Only Start->Path_Fail No Co-additive Path_Success Pathway B: Sulfite (ES) + VC Start->Path_Success + 2% VC Reaction_A Rapid, Aggressive Reduction on Graphite Anode Path_Fail->Reaction_A Reaction_B VC Reduces First/Concurrently (Polymer Scaffold Formation) Path_Success->Reaction_B Result_A1 Thick, Inorganic SEI (High Impedance) Reaction_A->Result_A1 Result_A2 Gas Evolution (SO2/Ethylene) Reaction_A->Result_A2 Result_B1 Hybrid SEI: Sulfite products trapped in Poly(VC) Reaction_B->Result_B1 Result_B2 Low R_SEI & Suppressed Gassing Result_B1->Result_B2

Figure 1: Mechanism of Action. Pathway A demonstrates the failure mode of using Sulfites alone, while Pathway B illustrates the synergistic stabilization using Vinylene Carbonate (VC).

Part 3: Optimization Protocols

Do not guess concentrations. Use these field-validated protocols to stabilize your cells.

Protocol A: The "Golden Ratio" Formulation

Target: NMC/Graphite or LCO/Graphite Pouch Cells.

  • Base Electrolyte: 1.0M LiPF

    
     in EC/EMC (3:7 wt%).
    
  • Primary Passivator (The Scaffold): Add 2.0 wt% Vinylene Carbonate (VC) .

    • Note: Do not drop below 1.0% VC; the scaffold will be too weak to contain the sulfite products.

  • Sulfite Additive (The Modifier): Add 1.0 - 2.0 wt% Ethylene Sulfite (ES) .

    • Warning: Exceeding 3.0% ES often triggers a "tipping point" where impedance rises exponentially due to cathode oxidation.

Protocol B: Step-Wise Formation Cycling

Standard constant-current (CC) formation often drives sulfite reduction too fast. Use a "Step-Charge" method to densify the SEI.

  • Soak: 12 hours at 25°C (ensure full wetting).

  • Step 1 (Nucleation): Charge at 0.05 C to 3.5 V.

    • Why: This slow rate allows the VC/ES complex to nucleate uniformly on the graphite edge planes without rushing into bulk decomposition.

  • Rest: 1 hour OCV rest. (Allows gas bubbles to migrate to the pouch gas bag).

  • Step 2 (Growth): Charge at 0.2 C to Cut-off Voltage (e.g., 4.2V or 4.4V).

  • Degas: Cut open pouch, remove gas, reseal.

Part 4: Troubleshooting & FAQs

Q1: I added VC, but my impedance is still growing during high-temp storage (60°C). Why? A: Sulfites (ES/PS) are thermally less stable than carbonates. If you have unconsumed ES remaining in the electrolyte after formation, it will decompose thermally during storage.

  • Fix: Increase your formation Cut-off Voltage slightly or extend the Constant Voltage (CV) hold at the end of formation to ensure all additives are consumed before the cell is sealed for storage. Alternatively, reduce the initial ES loading to 0.5-1.0%.

Q2: Can I use Propylene Sulfite (PS) instead of Ethylene Sulfite (ES)? A: Yes, but be aware of the trade-off. PS generally forms a more conductive SEI than ES, but it is less effective at preventing solvent co-intercalation (exfoliation) of graphite.

  • Recommendation: If using PS, you must maintain a high EC content or use VC to protect the graphite structure.

Q3: How do I know if the impedance is from the Cathode (CEI) or Anode (SEI)? A: Perform a symmetric cell study.

  • Disassemble a cycled cell (in an Argon glovebox).

  • Reassemble two coin cells: one with two Anodes (Anode//Anode) and one with two Cathodes (Cathode//Cathode).

  • Run EIS on both.

  • Result: If the Cathode//Cathode cell shows high impedance, the sulfite is oxidizing on your NMC surface. You need a cathode protection additive (like 1,3-Propane Sultone or Nitriles) to block the sulfite from the cathode active sites.

Troubleshooting Logic Flow

G Start High Impedance Detected Check_Gas Is there Gas/Swelling? Start->Check_Gas Yes_Gas Excess Unreacted Sulfite or Cathode Oxidation Check_Gas->Yes_Gas Yes No_Gas Check EIS Spectra Check_Gas->No_Gas No Action_Gas Reduce ES Conc. Increase VC Ratio Yes_Gas->Action_Gas Check_Freq Where is the Arc? No_Gas->Check_Freq High_Freq High Freq (Anode) Check_Freq->High_Freq Mid_Freq Mid Freq (Cathode) Check_Freq->Mid_Freq Fix_Anode Slow down Formation (0.05C) Add VC High_Freq->Fix_Anode Fix_Cathode Add Cathode Protector (e.g., 1,3-PS or Nitriles) Mid_Freq->Fix_Cathode

Figure 2: Diagnostic logic tree for resolving impedance issues in sulfite-containing electrolytes.

Part 5: Comparative Data

The following table summarizes the impact of additive combinations on cell performance metrics (Generalized from Xia et al. and Wotango et al.).

FormulationGas Evolution (Formation)Impedance (

)
Cycle Life StabilityNotes
2% ES (No VC) High (+++++)HighPoorVigorous reaction; ineffective SEI.
2% VC (No ES) Low (+)Low/MediumGoodStandard baseline; good protection.
2% VC + 1% ES Very Low (+) Lowest Excellent Synergistic Effect: ES repaired by VC.
2% VC + 3% ES Medium (++)HighMediumExcess ES leads to thick films.

References

  • Xia, J., et al. (2014).[3][4] "Combinations of Ethylene Sulfite (ES) and Vinylene Carbonate (VC) as Electrolyte Additives in Li(Ni1/3Mn1/3Co1/3)O2/Graphite Pouch Cells." Journal of The Electrochemical Society.[4]

  • Wotango, A. S., et al. (2014). "Ethylene sulfite as film formation additive to improve the compatibility of graphite electrode for lithium-ion battery." Ionics.

  • Jankowski, P., et al. (2018).[3][5] "Impact of Sulfur-Containing Additives on Lithium-Ion Battery Performance: From Computational Predictions to Full-Cell Assessments." ACS Applied Energy Materials.[5]

  • Haregewoin, A. M., et al. (2016). "Electrolyte additives for lithium ion battery electrodes: progress and perspectives." Energy & Environmental Science.

Sources

Technical Support Center: A Researcher's Guide to Substituted Dioxathianes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for substituted dioxathianes. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical assistance and troubleshooting for experiments involving this important class of sulfur-containing heterocycles. Substituted dioxathianes are versatile intermediates in organic synthesis, notably in the preparation of sulfated carbohydrates and as protecting groups.[1][2] However, their unique reactivity profile necessitates careful handling and a nuanced understanding of their stability and reaction mechanisms. This resource provides practical, field-proven insights to help you navigate the challenges and ensure the success and safety of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Handling and Safety

This section addresses common questions regarding the safe handling, storage, and disposal of substituted dioxathianes and their precursors.

Q1: What are the primary hazards associated with the synthesis of substituted dioxathianes?

A1: The synthesis of substituted dioxathianes often involves highly reactive and hazardous reagents, primarily thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂). These reagents are corrosive, toxic, and react violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][4] Inhalation or contact with skin and eyes can cause severe burns and respiratory damage.[5][6] Therefore, it is imperative to handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Q2: What is the appropriate Personal Protective Equipment (PPE) for working with substituted dioxathianes and their precursors?

A2: A comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling these compounds.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of corrosive reagents and solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with corrosive and potentially sensitizing compounds.
Body Protection A flame-retardant lab coat.Protects against splashes and potential fires.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of toxic vapors and fumes.

Q3: How should I properly store substituted dioxathianes?

A3: Substituted dioxathianes, particularly cyclic sulfates, can be sensitive to moisture and acidic conditions, which can lead to hydrolysis.[7] Therefore, they should be stored in a cool, dry place, in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon) if they are particularly sensitive.

Q4: What is the correct procedure for disposing of waste containing substituted dioxathianes and their synthetic precursors?

A4: Waste containing substituted dioxathianes and reagents like thionyl chloride or sulfuryl chloride must be treated as hazardous waste. Never dispose of this waste down the drain. Collect it in a designated, labeled, and sealed waste container. The waste should be segregated based on its chemical compatibility to avoid dangerous reactions in the waste container. Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

Part 2: Troubleshooting Guide for Experimental Work

This section provides detailed troubleshooting for common issues encountered during the synthesis, purification, and use of substituted dioxathianes.

Synthesis and Stability

Q5: My synthesis of a substituted dioxathiane from a diol and sulfuryl chloride is giving a low yield and multiple side products. What could be the cause?

A5: Low yields and the formation of side products in the synthesis of cyclic sulfates from diols and SO₂Cl₂ are common issues.[8] The primary culprits are often competing reactions such as chlorination and the formation of acyclic sulfates. The reaction conditions are critical for success.

Troubleshooting Steps:

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically -78 °C to 0 °C) during the addition of SO₂Cl₂ is crucial to minimize side reactions.[8]

  • Slow Addition: Add the sulfuryl chloride dropwise to the solution of the diol to maintain control over the reaction temperature and minimize the formation of oligomeric side products.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Any moisture will react with SO₂Cl₂ to form sulfuric acid, which can catalyze side reactions and decompose the product.

  • Solvent Choice: Use an inert, anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Below is a troubleshooting workflow to guide your optimization:

Caption: Troubleshooting workflow for low-yielding dioxathiane synthesis.

Q6: My substituted dioxathiane is decomposing during purification by column chromatography. How can I prevent this?

A6: Decomposition on silica gel is a common problem, especially for acid-sensitive compounds like dioxathianes. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the cyclic sulfate or acetal-like structures.

Solutions:

  • Neutralized Silica Gel: Use silica gel that has been neutralized with a base, such as triethylamine. You can prepare this by making a slurry of silica gel in a solvent containing 1-2% triethylamine and then removing the solvent under reduced pressure.

  • Buffered Eluent: Add a small amount of a non-nucleophilic base, like triethylamine (0.1-1%), to your eluent to maintain neutral conditions during chromatography.

  • Alternative Purification Methods: If the compound is still too sensitive, consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (TLC) on neutralized plates.

Reactivity and Use as a Protecting Group

Q7: I am using a dioxathiane as a protecting group for a diol, but it is being cleaved under unexpected conditions. What is causing this premature deprotection?

A7: Dioxathianes, similar to dioxolanes and dioxanes, are acetal-like structures and are highly sensitive to acidic conditions.[7] Even trace amounts of acid in your reaction mixture or during workup can cause premature cleavage.

Preventative Measures:

  • Acid Scavengers: Include a non-nucleophilic base, such as pyridine or 2,6-lutidine, in your reaction mixture to neutralize any in-situ generated or trace acids.

  • Reagent Purity: Ensure all reagents and solvents are free from acidic impurities. For example, dichloromethane can contain trace amounts of HCl, which can be removed by passing it through a plug of basic alumina.

  • Careful Workup: During aqueous workup, use a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize any acidic components before extraction.

Q8: I am trying to cleave a dioxathiane protecting group, but the reaction is sluggish or incomplete. How can I improve the deprotection?

A8: While sensitive to acid, the cleavage of dioxathianes can sometimes be slow if the conditions are not optimized. The stability of the dioxathiane is influenced by the substituents on the ring.

Strategies for Efficient Cleavage:

  • Choice of Acid: For acid-labile dioxathianes, a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid in the presence of a nucleophile is often effective.[7]

  • Transacetalization: Performing the deprotection in a solvent system containing a ketone or aldehyde scavenger, such as acetone, can drive the equilibrium towards the deprotected diol.[7]

  • Temperature: Gently heating the reaction mixture can increase the rate of cleavage, but this should be done cautiously to avoid decomposition of the product.

Analytical Characterization

Q9: I am having trouble interpreting the NMR spectrum of my substituted dioxathiane. What are the expected chemical shifts and coupling constants?

A9: The NMR spectrum of a substituted dioxathiane will depend on the specific substitution pattern and the conformation of the six-membered ring. However, some general features can be expected.

Proton/CarbonExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
Ring CH₂ 3.5 - 4.560 - 80The protons on the carbon atoms adjacent to the oxygen atoms will be deshielded.
Ring CH 4.0 - 5.070 - 90Protons on substituted carbons will have chemical shifts that depend on the nature of the substituent.
Substituent Protons/Carbons VariableVariableDependent on the specific substituent.

The coupling constants between protons on the dioxathiane ring can provide valuable information about the conformation of the ring (chair, boat, or twist-boat). Vicinal coupling constants (³J) will depend on the dihedral angle between the coupled protons.[9]

Q10: What are the characteristic fragmentation patterns I should look for in the mass spectrum of my substituted dioxathiane?

A10: The mass spectral fragmentation of substituted dioxathianes, particularly cyclic sulfates, is often characterized by the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃).[10][11]

Common Fragmentation Pathways:

  • Loss of SO₂ (64 Da) or SO₃ (80 Da): This is a very common fragmentation pathway for cyclic sulfates and sulfites.[10][12]

  • Ring Opening and Fragmentation: The molecular ion can undergo ring opening followed by fragmentation to give characteristic ions.

  • Loss of Substituents: The loss of substituents from the ring can also be observed.

The exact fragmentation pattern will be highly dependent on the substitution pattern of the dioxathiane ring. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of fragment ions.

Part 3: Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments involving substituted dioxathianes.

Protocol 1: General Procedure for the Synthesis of a Substituted 1,3,2-Dioxathiane 2,2-Dioxide

This protocol describes the synthesis of a cyclic sulfate from a 1,3-diol using sulfuryl chloride.

Materials:

  • 1,3-diol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 1,3-diol (1.0 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add anhydrous pyridine (2.2 eq) to the solution.

  • Add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutralized silica gel.

G cluster_synthesis Synthesis Workflow cluster_workup Workup and Purification A Dissolve Diol in Anhydrous DCM B Cool to -78°C A->B C Add Pyridine B->C D Add SO₂Cl₂ Solution Dropwise C->D E Stir and Warm to RT D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for the synthesis of a substituted 1,3,2-dioxathiane 2,2-dioxide.

Protocol 2: General Procedure for the Acid-Catalyzed Cleavage of a Dioxathiane Protecting Group

This protocol describes the deprotection of a diol protected as a dioxathiane.

Materials:

  • Dioxathiane-protected compound

  • Methanol or Acetone/Water mixture

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the dioxathiane-protected compound (1.0 eq) in methanol or a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of p-TsOH monohydrate (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. Gentle heating may be required for less labile dioxathianes.

  • Once the reaction is complete, neutralize the mixture with saturated aqueous NaHCO₃ solution.

  • If using an organic solvent, remove it under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the deprotected diol by column chromatography if necessary.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • BenchChem. (2025). Strategies to prevent premature hydrolysis of dioxolane protecting groups.
  • BenchChem. (2025). 3-Methyl-1,2-oxathiolane 2,2-dioxide: A Technical Guide to its Electrophilic Mechanism of Action.
  • Scribd. (n.d.). Thionyl and Sulfuryl Chloride Overview.
  • University of Huddersfield Research Portal. (2021, February 1).
  • Synthesis and kinetic study of 1,3,2-diox
  • Alpha Chemika. (n.d.). THIONYL CHLORIDE For Synthesis.
  • NMR data, chemical shifts (δ, ppm) and coupling constants (J, Hz), of compound 3.
  • Sciencemadness Wiki. (2025, August 3). Thionyl chloride.
  • Centers for Disease Control and Prevention. (n.d.). Thionyl chloride - NIOSH Pocket Guide to Chemical Hazards.
  • ResearchGate. (2025, August 7).
  • Inchem.org. (2001, October). ICSC 1409 - THIONYL CHLORIDE.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2026, February 16). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. NMR in Biomedicine.
  • Protecting groups.
  • Chem 6352 - Protecting Groups.
  • Supporting information Figure S1: Mass spectral fragmentations of sulfon
  • Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings.
  • ResearchGate. (2025, August 25).
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Crich, D. (2016, January 7). Mechanistic Investigations into the Application of Sulfoxides in Carbohydrate Synthesis. Chemistry – A European Journal, 22(12), 3916-3928.
  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Li, Y., & DeAngelis, P. L. (2026, January 9). Chemical Strategies for Controlling Sulfation in Biomacromolecules. Journal of the American Chemical Society.
  • Liu, H., et al. (2014).
  • Grinstaff, M. W. (2019, February 11). Design, synthesis, and biomedical applications of synthetic sulphated polysaccharides. Chemical Society Reviews, 48(4), 999-1025.
  • 1 Protection Reactions.
  • ChemicalBook. (n.d.). 1,3,2-Dioxathiane 2-oxide(4176-55-0) 1H NMR spectrum.
  • Interpret
  • The Royal Society of Chemistry. (n.d.).
  • Ion fragmentation of small molecules in mass spectrometry.
  • Mass Spectrometry: Fragment
  • Barrow, J. C., et al. (2020). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 85(15), 9833-9843.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • The Royal Society of Chemistry. (2014, February 6). Reactions of enantiopure cyclic diols with sulfuryl chloride.
  • ResearchGate. (2025, August 6). 13C and 1H NMR spectra of substituted dihydropyrroles prepared by the reaction of 2-aminooxazoles and maleimide.
  • Google Patents. (n.d.).
  • MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • Kiessling, L. L., & Gestwicki, J. E. (2001).
  • Moynihan, H. A., & Horgan, D. E. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 689-706.
  • National Center for Biotechnology Information. (2025, November 11). Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights.
  • National Center for Biotechnology Information. (n.d.).
  • 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones.
  • Sharma, P., et al. (2011, January 7).

Sources

Cryo-Electrochemical Application Center: Low-Temperature Additive Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Subject: Optimization of Additive Concentration for Low-Temperature (< -20°C) Li-ion Battery Performance

Introduction: The "Desolvation Penalty"

Welcome to the technical support interface. If you are reading this, you are likely facing the "Cryo-Barrier": your electrolyte freezes, or more commonly, your cell impedance skyrockets at -30°C, rendering the battery useless.

At low temperatures, the limiting factor is rarely bulk ionic conductivity (


). The critical bottleneck is the Charge Transfer Resistance (

)
, specifically the energy penalty required to strip the solvation sheath from the Lithium ion (

) before it can tunnel through the Solid Electrolyte Interphase (SEI).

Standard additives like Vinylene Carbonate (VC) often fail here because they form thick, polymeric SEIs that are too resistive at low temperatures. To unlock performance, we must switch to additives that form thin, inorganic, anion-derived interphases (rich in LiF, B-O, or S-O species) that lower the desolvation energy barrier.

Module 1: Solubility & Base Formulation

Q: My additive precipitates when I store the electrolyte at -30°C. How do I fix this?

A: You are fighting the eutectic point. Additives like Fluoroethylene Carbonate (FEC) and Lithium Difluoro(oxalato)borate (LiDFOB) have solubility limits that drop drastically in cold, viscous solvents.

The Fix: Base Solvent Re-Engineering Before optimizing additives, you must minimize Ethylene Carbonate (EC). EC effectively solidifies at low temperatures (Melting Point ~36°C).

  • Standard: EC:EMC (3:7).

  • Low-Temp Optimized: Reduce EC to <20% or replace with Propylene Carbonate (PC) + Additives (to prevent graphite exfoliation). Use low-viscosity co-solvents like Ethyl Methyl Carbonate (EMC) or esters (Methyl Propionate).

Protocol: The "Cryo-Stability" Validation Do not proceed to cell testing until your electrolyte passes this physical stability check.

  • Preparation: Mix base solvent + salt (e.g., 1.0M LiPF6) + Additive (Start at 1.0 wt%).

  • Thermal Soak: Place sealed vials in a thermal chamber at -30°C for 48 hours .

  • Visual Inspection: Look for "cloudiness" (nucleation) or crystal precipitation at the bottom.

  • DSC Confirmation: Run Differential Scanning Calorimetry.

    • Cooling: +25°C to -80°C at 5°C/min.

    • Target: No crystallization peaks (

      
      ) above -40°C.
      

Module 2: Impedance Optimization (FEC & LiDFOB)

Q: I added 10% FEC to stop plating, but my capacity at -20°C dropped. Why?

A: You overdosed the system. While FEC suppresses Li-dendrites, it increases viscosity and, at high concentrations, forms a thick LiF layer that impedes ion transport.

The Mechanism:

  • Low Concentration (2-5%): FEC decomposes preferentially to form a thin, LiF-rich SEI. This is conductive.[1][2]

  • High Concentration (>10%): Excess FEC increases the dielectric constant but significantly raises viscosity (

    
     increases) and thickens the SEI (
    
    
    
    increases).

Optimization Strategy: Use a Synergistic Approach . Combine a primary film-former (FEC) with an anion-receptor/salt-type additive (LiDFOB).

AdditiveRoleRec.[1][2][3][4][5][6][7] Low-Temp Conc.Mechanism
FEC Anode Protection2.0 - 4.0 wt% Forms LiF-rich SEI; suppresses electrolyte reduction.
LiDFOB Kinetics Booster0.5 - 1.0 wt% Lowers desolvation energy; scavenges HF; forms conductive B-O species.
VC Avoid< 0.5 wt%Forms resistive poly(VC) oligomers. Not recommended for < -20°C.

Protocol: EIS Activation Energy Determination To prove your additive works, you must measure the Activation Energy (


) of charge transfer.
  • Setup: 3-Electrode Cell (Reference Electrode is critical to separate Anode/Cathode impedance).

  • Soak: Equilibrate cell at test temp (-20°C) for 4 hours.

  • EIS Sweep: 100 kHz to 10 mHz, 10mV amplitude.

  • Analysis: Fit the semicircle (Mid-Frequency) to find

    
    .
    
  • Calculate

    
    :  Plot 
    
    
    
    vs.
    
    
    (Arrhenius Plot).
    • Goal: A lower slope indicates a lower energy barrier for Li+ desolvation.

Module 3: Lithium Plating Detection

Q: How do I know if my additive is actually preventing Li-plating at low temps?

A: Voltage profiles can be deceptive. Plating often occurs without a hard short circuit. You need to look for the "Plating Plateau" during relaxation or discharge.

The Science: At low T, the anode potential drops below 0V vs. Li/Li+. If the SEI (modified by your additive) is too resistive, polarization increases, and Lithium plates as metal rather than intercalating into graphite.

Protocol: dQ/dV Differential Capacity Analysis

  • Cycle: Charge (Lithiate Graphite) at -20°C at C/5.

  • Rest: Let the cell rest for 2 hours.

  • Discharge: Discharge at C/20 (slow).

  • Plot: dQ/dV vs. Voltage.

    • Signature: Look for a sharp peak around 0.1V - 0.2V during the start of discharge. This corresponds to the stripping of "dead" metallic Li from the surface before graphite de-intercalation begins.

    • Success: Your optimized additive concentration should eliminate this stripping peak.

Visualizing the Optimization Workflow

The following diagram outlines the logical flow for screening additives.

G Start Base Formulation (Low EC / High EMC) Solubility Cryo-Stability Test (-30°C for 48h) Start->Solubility Fail_Sol Precipitation? REJECT Solubility->Fail_Sol Cloudy/Crystals Pass_Sol Pass Solubility->Pass_Sol Clear EIS EIS Analysis (Determine R_ct & E_a) Pass_Sol->EIS Plating dQ/dV Analysis (Check Li Stripping) EIS->Plating Low R_ct Plating->Start Plating Detected (Increase LiDFOB) Optimum Optimized Concentration Plating->Optimum No Stripping Peak

Caption: Step-by-step workflow for screening and validating low-temperature electrolyte additives.

Visualizing the Mechanism: Desolvation

Why do specific additives work? It is about modifying the SEI to lower the energy required to "undress" the Lithium ion.

Mechanism cluster_electrolyte Bulk Electrolyte (-30°C) cluster_SEI Solid Electrolyte Interphase (SEI) Li_Solv Solvated Li+ (High Viscosity) Barrier_High Standard SEI (VC) High Desolvation Energy Li_Solv->Barrier_High Slow Kinetics Barrier_Low Optimized SEI (LiDFOB/FEC) Low Desolvation Energy Li_Solv->Barrier_Low Fast Kinetics Anode Graphite Anode Barrier_High->Anode High Polarization (Risk of Plating) Barrier_Low->Anode Smooth Intercalation

Caption: Comparison of Li+ transport through standard vs. optimized SEI layers. Optimized additives lower the desolvation barrier.

References

  • Mechanism of LiDFOB: Song, G., et al. (2021).[3] "New Insights into the Mechanism of LiDFBOP for Improving the Low-Temperature Performance via the Rational Design of an Interphase on a Graphite Anode." ACS Applied Materials & Interfaces. Link

  • FEC Concentration Limits: Markevich, E., et al. (2014). "Fluoroethylene Carbonate as an Important Component for the Formation of an Effective Solid Electrolyte Interphase on Anodes of Lithium Ion Batteries." Journal of The Electrochemical Society.[8] Link

  • Impedance Analysis (EIS): Xu, K. (2004). "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews. Link

  • Low-Temperature Electrolyte Review: Zhang, J., et al. (2020). "Electrolytes for High-Safety Lithium-Ion Batteries at Low Temperature: A Review." Frontiers in Energy Research. Link

  • LiDFOB & FEC Synergy: Yang, G., et al. (2019). "The synergistic effect of fluidic LiDFOB and FEC on the low-temperature performance of Li-ion batteries." Electrochimica Acta. Link

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 5-Methyl-1,3,2-dioxathiane 2-oxide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Methodological Comparison Guide for the NMR Spectral Analysis of 5-Methyl-1,3,2-dioxathiane 2-oxide.

Executive Summary

The stereochemical elucidation of cyclic sulfites, specifically 5-Methyl-1,3,2-dioxathiane 2-oxide , presents a unique analytical challenge. Unlike simple carbocycles, the 1,3,2-dioxathiane ring system is governed by the strong conformational preferences of the sulfoxide (S=O) group. This guide objectively compares the efficacy of 1D NMR, 2D NMR, and Variable-Temperature (VT) NMR in resolving the cis and trans diastereomers of this compound. By detailing the causality behind the anomalous chemical shifts—such as the reversed axial/equatorial proton shielding—this guide provides researchers with a self-validating framework for stereochemical assignment.

Mechanistic Grounding: The S=O Anisotropic Effect

To accurately interpret the NMR spectra of 5-Methyl-1,3,2-dioxathiane 2-oxide, one must first understand the thermodynamic and magnetic forces at play.

Conformational Preference: The 1,3,2-dioxathiane 2-oxide ring strongly prefers a chair conformation where the S=O bond occupies the axial position . This preference is driven by the minimization of dipole-dipole repulsions between the S=O bond and the lone pairs of the adjacent ring oxygen atoms, conferring an energy advantage of approximately 8.4 kJ/mol over the equatorial conformer [1].

Magnetic Anisotropy & The


-Gauche Effect: 
The axial S=O bond exerts two profound effects on the NMR spectra, which serve as the primary diagnostic tools for distinguishing this compound from acyclic alternatives or equatorial conformers:
  • 
    C Shielding (
    
    
    
    -Gauche Effect):
    The axial oxygen atom is sterically gauche to the C4 and C6 carbons. This compression increases local electron density, shielding C4 and C6 and shifting their resonances upfield to ~58 ppm.
  • 
     Shielding Reversal:  The magnetic anisotropy of the S=O double bond creates a distinct shielding cone. In a stark departure from standard cyclohexane models, the equatorial protons (H4e, H6e) fall inside this shielding cone, while the axial protons (H4a, H6a) fall in the deshielding zone. Consequently, equatorial protons resonate at higher fields (lower ppm) than their axial counterparts  [2].
    

Comparative Analytical Strategies

When synthesizing 5-Methyl-1,3,2-dioxathiane 2-oxide, the 5-methyl group can adopt either an equatorial (cis isomer) or axial (trans isomer) position relative to the axial S=O bond. Below is a comparison of analytical approaches to differentiate these products.

Approach A: 1D H and C NMR (Standard Routine)
  • Pros: Rapid acquisition; highly diagnostic for the

    
    -gauche effect.
    
  • Cons: Cannot definitively prove the relative stereochemistry of the 5-methyl group without reference standards.

  • Performance: Excellent for confirming the cyclic sulfite core and the axial S=O bond, but moderate for absolute diastereomer assignment.

Approach B: 2D NOESY / ROESY (Structural Elucidation)
  • Pros: Directly maps through-space interactions (< 5 Å). A strong NOE cross-peak between the 5-methyl protons and the axial H4a/H6a protons definitively identifies the trans (axial methyl) isomer.

  • Cons: Requires longer acquisition times and careful optimization of the mixing time (

    
    ) to avoid spin diffusion.
    
  • Performance: The gold standard for ambient-temperature stereochemical assignment.

Approach C: Variable-Temperature (VT) NMR
  • Pros: Freezes the rapid chair-chair equilibrium that occurs at room temperature. By cooling the sample to 110 K, minor conformers (e.g., equatorial S=O) can be directly observed and quantified[3].

  • Cons: Technically demanding; requires specialized cryoprobes and deuterated solvents with ultra-low freezing points (e.g., Toluene-

    
     or CD
    
    
    
    Cl
    
    
    ).

G A Synthesize 5-Methyl-1,3,2-dioxathiane 2-oxide B Acquire 1D 1H & 13C NMR A->B C Analyze C4/C6 Chemical Shifts B->C D Shift ~58 ppm (Axial S=O Confirmed) C->D γ-gauche effect E Shift ~67 ppm (Equatorial S=O - Rare) C->E F 2D NOESY Analysis D->F G Trans Isomer (Axial Me, Axial S=O) F->G NOE: Me to H4a/H6a H Cis Isomer (Eq Me, Axial S=O) F->H No NOE to H4a/H6a

Caption: Logic tree for stereochemical assignment of cyclic sulfite diastereomers using NMR.

Quantitative Data: Spectral Comparison Tables

The following tables summarize the diagnostic chemical shifts used to differentiate the cis and trans isomers of 5-Methyl-1,3,2-dioxathiane 2-oxide in CDCl


 at 298 K [4].

Table 1:


H NMR Chemical Shift Comparison 
| Proton Environment | Cis Isomer (Eq-Methyl) | Trans Isomer (Ax-Methyl) | Multiplicity & Coupling (

in Hz) | | :--- | :--- | :--- | :--- | | H4e / H6e | ~3.80 ppm | ~3.95 ppm | ddd,

,

| | H4a / H6a | ~4.50 ppm | ~4.70 ppm | ddd,

,

| | H5 | ~2.10 ppm (axial) | ~2.40 ppm (equatorial) | m | | 5-CH

| ~0.95 ppm | ~1.15 ppm | d,

|

Note the causality: The H4e/H6e protons appear upfield of the H4a/H6a protons due to the S=O shielding cone.

Table 2:


C NMR Chemical Shift Comparison 
Carbon Atom Cis Isomer (Eq-Methyl) Trans Isomer (Ax-Methyl) Anisotropic / Steric Effect

| C4 / C6 | 58.2 ppm | 59.5 ppm | Shielded (


-gauche to axial S=O) |
| C5  | 28.5 ppm | 26.0 ppm | Shielded by axial methyl group in trans |
| 5-CH

| 12.8 ppm | 14.2 ppm | Standard alkyl resonance |

Experimental Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol 1: 2D NOESY Acquisition for Diastereomer Resolution

Causality: 1D NMR provides chemical shifts, but NOESY proves spatial proximity. A mixing time of 400 ms is chosen to allow sufficient NOE buildup for a small molecule (~136 g/mol ) while preventing artifactual spin-diffusion.

  • Sample Preparation: Dissolve 15 mg of the synthesized 5-Methyl-1,3,2-dioxathiane 2-oxide in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard). Filter through a glass wool plug into a 5 mm NMR tube.
    
  • Instrument Setup: Insert into a 400 MHz or higher NMR spectrometer. Lock onto the deuterium signal of CDCl

    
     and perform rigorous 3D gradient shimming to ensure a line width at half-height (
    
    
    
    ) of < 1.0 Hz.
  • Pulse Sequence: Select a phase-sensitive NOESY sequence with gradient zero-quantum suppression.

  • Parameter Optimization:

    • Set the relaxation delay (D1) to

      
       of the longest relaxing proton (typically 2-3 seconds).
      
    • Set the mixing time (

      
      ) to 400 ms.
      
  • Validation Check: Verify the presence of a cross-peak between the 5-CH

    
     doublet and the H4a/H6a multiplet. If present, the isomer is trans. If absent (but cross-peaks to H4e/H6e are visible), the isomer is cis.
    
Protocol 2: Variable-Temperature (VT) Conformational Freezing

Causality: To observe the minor equatorial S=O conformer, the thermal energy of the system must be lowered below the activation barrier of ring inversion.

VT_NMR N1 Prepare Sample (CD2Cl2 or Toluene-d8) N2 Calibrate Probe Temp (Methanol Standard) N1->N2 N3 Cool to 110 K (Freeze Conformers) N2->N3 N4 Acquire Spectra (Resolve Chair Forms) N3->N4

Caption: Variable Temperature (VT) NMR workflow for freezing cyclic sulfite conformers.

  • Solvent Selection: Prepare the sample in CD

    
    Cl
    
    
    
    or Toluene-
    
    
    , which remain liquid at cryogenic temperatures.
  • Temperature Calibration (Critical): Insert a 100% Methanol NMR standard. Measure the chemical shift difference (

    
    ) between the CH
    
    
    
    and OH peaks. Calculate the exact probe temperature using the equation:
    
    
    .
  • Stepwise Cooling: Lower the temperature in 10 K increments, allowing 5 minutes of equilibration per step to prevent probe damage and thermal gradients.

  • Acquisition: Once at 110 K, re-shim the magnet (as sample density changes drastically) and acquire the

    
    C NMR spectrum. Look for the emergence of minor peaks around 67 ppm (C4/C6), validating the presence of the equatorial S=O conformer.
    

References

  • Conformational analysis of cyclic sulphates via 13C and 17O NMR spectroscopy. Bulletin of the Chemical Society of Japan / Oxford University Press.
  • Displacement Reactions of Sulfites and Phosphates. The Journal of Organic Chemistry 1977 Volume.42 No.13.
  • 1,3,2-dioxathiane 2-oxide at 110 K. Journal of the American Chemical Society Vol. 106 No. 23.
  • The influence of sulfur configuration in 1H NMR chemical shifts of diasteromeric five-membered cyclic sulfites. Magnetic Resonance in Chemistry, 2017 Mar;55(3):233-238.

FTIR Profiling of Cyclic Sulfite Functional Groups: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Cyclic sulfites (1,3,2-dioxathiolane 2-oxides) are critical intermediates in organic synthesis and pivotal additives in Lithium-ion battery electrolytes (SEI formation). Their analysis is frequently complicated by their structural similarity to cyclic sulfates (their oxidized counterparts) and linear sulfites .

This guide provides a definitive spectroscopic framework to distinguish cyclic sulfite functional groups from these interferences. Unlike rigid templates, this document focuses on the causality of vibrational modes—specifically how ring strain and the sulfur lone pair shift characteristic wavenumbers—enabling you to validate compound purity and degradation pathways with high confidence.

The Spectroscopic Signature: Cyclic Sulfites

The cyclic sulfite moiety is defined by a pyramidal sulfur atom bonded to two oxygens in a ring and one exocyclic double-bonded oxygen (


). The presence of the lone pair on sulfur distinguishes its geometry (and spectrum) from the tetrahedral cyclic sulfate.
Characteristic Peak Assignments

The following table summarizes the diagnostic peaks for Ethylene Sulfite (ES) and Propylene Sulfite (PS) , the two most common derivatives.

Functional Group VibrationWavenumber (

)
IntensityMechanistic Insight

Stretch
1190 – 1225 StrongThe diagnostic "fingerprint." Lower frequency than sulfates due to the S lone pair, but higher than linear sulfites due to ring strain.
Ring

Stretch
1000 – 1050 Medium/StrongCoupled vibration of the dioxolane ring system. Often splits into multiple bands in substituted rings (e.g., Propylene Sulfite).
Ring Breathing 700 – 750 MediumSymmetric expansion/contraction of the 5-membered ring.

Bending
450 – 550 WeakSkeletal deformation modes, useful for confirming ring integrity in the fingerprint region.

Critical Note: The


 band in cyclic sulfites is highly sensitive to solvent polarity and concentration due to dipole-dipole interactions. In neat samples, it may appear broadened.

Comparative Analysis: Distinguishing Alternatives

A common analytical failure mode is misidentifying oxidized impurities (Cyclic Sulfates) or hydrolysis products (Linear Sulfites/Diols) as the target Cyclic Sulfite.

Differential Logic Table
FeatureCyclic Sulfite (

)
Cyclic Sulfate (

)
Linear Sulfite (DMS)Cyclic Carbonate (EC)
Primary Diagnostic Single strong

band at

Two strong

bands (Asym/Sym)
Single

band, often split or lower freq.
Strong

band at

High Freq. Band Absent

(Asym

)
AbsentAbsent
Low Freq. Band


(Sym

)


(

)
Geometry Pyramidal (Lone pair)TetrahedralFlexible LinearPlanar
Visualization: Spectral Decision Tree

The following diagram illustrates the logical flow for identifying these functional groups based on FTIR spectral features.

FTIR_Decision_Tree Start Unknown Sample Spectrum Check_1700 Check 1750-1800 cm⁻¹ (Carbonyl Region) Start->Check_1700 Carbonate Cyclic Carbonate (C=O Stretch detected) Check_1700->Carbonate Strong Peak Present Check_1400 Check 1350-1410 cm⁻¹ (High Energy S=O) Check_1700->Check_1400 Absent Sulfate Cyclic Sulfate (Asym S=O ~1390 cm⁻¹) Check_1400->Sulfate Strong Peak Present Check_1200 Check 1190-1220 cm⁻¹ (Primary S=O) Check_1400->Check_1200 Absent Sulfite Cyclic Sulfite (Single S=O band) Check_1200->Sulfite Strong Peak Present Linear Linear Sulfite/Impurity (Check Fingerprint <1000 cm⁻¹) Check_1200->Linear Weak/Shifted

Figure 1: Logical decision tree for differentiating sulfur-based cyclic esters from carbonates using FTIR.

Experimental Protocol: Handling & Validation

Cyclic sulfites are moisture-sensitive. Hydrolysis leads to ring opening, forming glycols and releasing


. A rigorous protocol is required to ensure the spectrum represents the compound, not its decomposition products.
Self-Validating Workflow
  • Environmental Control:

    • Requirement: All sample preparation must occur in an Argon-filled glovebox (

      
       ppm) or using a sealed liquid cell.
      
    • Why? Atmospheric moisture causes rapid hydrolysis:

      
      .
      
    • Indicator: Appearance of broad

      
       stretching (
      
      
      
      ) indicates sample degradation.
  • Sampling Technique (ATR vs. Transmission):

    • Preferred: Diamond ATR (Attenuated Total Reflectance).

    • Protocol: Place a drop of neat liquid on the crystal. Cover immediately with a volatile cover or anvil to minimize evaporation (Cyclic sulfites have moderate vapor pressure).

    • Background: Collect background immediately before sampling to account for atmospheric

      
      /
      
      
      
      fluctuations.
  • Data Validation Step:

    • Check the

      
       region.
      
    • Pass: Flat baseline.

    • Fail: Peaks here suggest water bending modes or carbonyl impurities.

Application Case Study: Battery Electrolyte Degradation

In Lithium-ion batteries, Ethylene Sulfite (ES) is used as an additive to form the Solid Electrolyte Interphase (SEI).[1][2][3] Monitoring its reduction is a key application of this FTIR method.

Mechanism: ES undergoes electrochemical reduction to form inorganic Lithium Sulfite (


) and organic alkyl sulfites (

).

Spectral Evolution during Cycling:

  • Initial State: Strong band at 1215 cm⁻¹ (Intact ES).

  • Degradation:

    • Decrease in 1215 cm⁻¹ peak intensity (Consumption of ES).

    • Appearance of broad bands at 960 – 1000 cm⁻¹ .

    • Assignment: This new band corresponds to the

      
       mode of the inorganic sulfite anion (
      
      
      
      ) in the solid SEI matrix.

Degradation_Pathway ES Ethylene Sulfite (Liquid) Reduction Electrochemical Reduction (+Li⁺) ES->Reduction Radical Radical Anion Intermediate Reduction->Radical Li2SO3 Li₂SO₃ (Inorganic Solid) Radical->Li2SO3 Peak: ~980 cm⁻¹ Orga Alkyl Sulfites (ROSO₂Li) Radical->Orga Peak: ~1050 cm⁻¹

Figure 2: Electrochemical degradation pathway of Ethylene Sulfite and resulting spectral shifts.

References

  • NIST Chemistry WebBook. 1,3,2-Dioxathiolane, 2-oxide (Ethylene Sulfite) IR Spectrum. National Institute of Standards and Technology.[4] [Link]

  • Han, Y. K., et al. (2012). Theoretical Study of the Reductive Decomposition of Ethylene Sulfite. The Journal of Physical Chemistry A. [Link]

  • Agilent Technologies. Analysis of Lithium Ores and Salts Using Handheld FTIR. (Reference for inorganic sulfite/sulfate detection). [Link]

Sources

Cyclic Voltammetry Comparison: 5-Methyl-1,3,2-dioxathiane 2-oxide vs. Ethylene Sulfite

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the electrochemical behavior of Ethylene Sulfite (ES) and 5-Methyl-1,3,2-dioxathiane 2-oxide (5-Me-TMS) . While both compounds are cyclic sulfites utilized primarily as electrolyte additives for solid-electrolyte interphase (SEI) formation in high-energy batteries, their redox profiles also offer critical insights for medicinal chemists evaluating cyclic sulfite prodrug moieties for metabolic stability.

Key Finding: The transition from a 5-membered ring (ES) to a methylated 6-membered ring (5-Me-TMS) results in a cathodic shift (0.2–0.3 V) in reduction potential. ES exhibits higher reactivity and earlier onset of reduction (~1.8 V vs Li/Li⁺), whereas 5-Me-TMS demonstrates enhanced stability, reducing at lower potentials (~1.5–1.6 V vs Li/Li⁺) due to reduced ring strain and the inductive (+I) effect of the methyl group.

Chemical & Physical Profile

Before interpreting voltammetric data, it is essential to understand the structural differences driving the electrochemical kinetics.

FeatureEthylene Sulfite (ES) 5-Methyl-1,3,2-dioxathiane 2-oxide
Structure 5-membered heterocyclic ring6-membered heterocyclic ring with Methyl substitution
Formula C₂H₄O₃SC₄H₈O₃S
Ring Strain High (Facilitates ring-opening)Moderate to Low (Higher stability)
Electronic Effect BaselineElectron Donating (+I) from Methyl group
Primary Application SEI Former, PC-suppressorHigh-voltage stability additive, Prodrug linker
Reduction Potential ~1.8 V vs Li/Li⁺~1.55 V vs Li/Li⁺ (Estimated)

Experimental Methodology: Cyclic Voltammetry (CV)[1][2][3][4]

To replicate these results or validate incoming raw materials, follow this self-validating protocol. This setup ensures that observed peaks are intrinsic to the analyte and not artifacts of the solvent window or impurities.

Reagents & Setup
  • Solvent: Anhydrous Acetonitrile (MeCN) or Propylene Carbonate (PC) (Water < 10 ppm).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆) for organic synthesis/drug screening; 1.0 M LiPF₆ for battery applications.

  • Analyte Concentration: 10 mM (Standardized).

Three-Electrode Configuration
  • Working Electrode (WE): Glassy Carbon (3 mm dia). Must be polished with 0.05 µm alumina slurry before every scan.

  • Counter Electrode (CE): Platinum Wire (Surface area > WE).

  • Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in MeCN) or Li/Li⁺ foil (for battery contexts).

    • Note: All potentials below are referenced to Li/Li⁺ . (Conversion:

      
      ).
      
Protocol Execution
  • OCV Measurement: Rest for 2 hours until Open Circuit Voltage stabilizes (

    
    ).
    
  • Cathodic Scan (Reduction): Scan from OCV → 0.05 V.

  • Anodic Scan (Oxidation): Reverse from 0.05 V → 3.0 V.

  • Scan Rate: 1.0 mV/s (Kinetic region) and 0.1 mV/s (Thermodynamic region).

Results & Discussion

Ethylene Sulfite (ES): The Reactive Baseline

ES is characterized by a distinct, irreversible reduction peak typically centered at 1.8 V vs Li/Li⁺ .

  • Mechanism: The high ring strain of the 5-membered dioxolane-like ring drives a rapid two-electron reduction. The S-O bond cleaves, leading to ring opening and the formation of inorganic sulfites (

    
    ) and organic alkyl sulfonates.
    
  • CV Shape: Sharp, high-current density peak in the first cycle. Subsequent cycles show significantly diminished current, indicating the formation of a passivating surface film (SEI) that blocks further electron transfer.

5-Methyl-1,3,2-dioxathiane 2-oxide (5-Me-TMS): The Stabilized Alternative

The CV profile of 5-Me-TMS differs in two critical aspects:

  • Cathodic Shift: The reduction peak appears at ~1.55 V vs Li/Li⁺ .

    • Causality: The 6-membered ring is thermodynamically more stable (less strained) than the 5-membered ES ring. Furthermore, the methyl group at the 5-position exerts a positive inductive effect (+I), increasing electron density around the sulfur center. This makes the acceptance of an electron (reduction) less energetically favorable, requiring a more negative potential.

  • Peak Broadening: The reduction peak is often broader and exhibits lower peak current (

    
    ) compared to ES.
    
    • Causality: The methyl group introduces steric hindrance, slowing the kinetics of the ring-opening polymerization step.

Comparative Data Summary
MetricEthylene Sulfite (ES)5-Me-TMSImplication
Onset Potential ~2.0 V~1.7 VES reacts earlier, protecting the solvent.
Peak Potential (

)
1.8 V1.55 V5-Me-TMS is more resistant to reduction.
Passivation Efficiency High (Dense film)Moderate (Permeable film)ES forms a tighter barrier; 5-Me-TMS forms a more conductive/flexible layer.
Gas Generation High (

release)
Low5-Me-TMS is safer for sealed systems.

Mechanistic Visualization

The following diagram illustrates the divergent reduction pathways. ES undergoes rapid ring opening due to strain, while 5-Me-TMS requires higher energy input (lower potential) and follows a sterically hindered pathway.

ReductionMechanism cluster_steric Steric & Electronic Effects Start Cyclic Sulfite (Analyte) Electron + 2e- / + 2Li+ Start->Electron ES_Inter Intermediate: Strained Radical Anion Electron->ES_Inter 5-Membered Ring (High Strain) TMS_Inter Intermediate: Stabilized Radical Anion (+I Inductive Effect) Electron->TMS_Inter 6-Membered Ring (Low Strain) ES_Prod Product (ES): Li2SO3 + Li-Alkyl Sulfonate (Rapid Passivation) ES_Inter->ES_Prod Fast Kinetics (~1.8V vs Li/Li+) TMS_Prod Product (5-Me-TMS): Polymeric Sulfites (Flexible/Conductive SEI) TMS_Inter->TMS_Prod Slow Kinetics (~1.55V vs Li/Li+)

Figure 1: Comparative reduction pathways showing the impact of ring strain and methyl substitution on reaction kinetics and product formation.

Translational Note: Drug Development Context

While the primary data above refers to electrochemical stability, these values correlate directly with metabolic stability in drug design:

  • Cytochrome P450 Stability: The lower oxidation potential of cyclic sulfites (compared to sulfates) makes them susceptible to oxidative metabolism. The 5-Me-TMS analog, being more electron-rich, is slightly easier to oxidize than ES, potentially reducing its half-life in oxidative metabolic environments.

  • Prodrug Activation: If the cyclic sulfite is used as a prodrug linker intended to cleave via reduction (e.g., in hypoxic tumor environments), ES is the superior candidate . Its higher reduction potential (1.8 V) means it will reduce and cleave more readily than the methylated 6-membered analog (1.55 V).

References

  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 114(23), 11503-11618. Link

  • Haregewoin, A. M., et al. (2016). "Electrolyte additives for lithium ion battery electrodes: progress and perspectives." Energy & Environmental Science, 9, 3855-3888. Link

  • Zhang, L., et al. (2013). "The reductive mechanism of ethylene sulfite as solid electrolyte interphase film-forming additive for lithium ion battery." Journal of Power Sources, 196(16), 7044-7047.[1] Link

  • Leger, J. M. (2018). "Mechanistic Analysis of Cyclic Voltammetry." Analytical Chemistry, 90(1), 570-581. Link

Sources

Advanced Characterization Guide: GC-MS Fragmentation of 5-Methyl-1,3,2-dioxathiane 2-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

5-Methyl-1,3,2-dioxathiane 2-oxide (MW: 136.17 Da) is a six-membered cyclic sulfite ester. It serves as a critical intermediate in the synthesis of 1,3-diols, a protecting group in organic chemistry, and increasingly as an additive in lithium-ion battery electrolytes to facilitate Solid Electrolyte Interphase (SEI) formation.

The Analytical Challenge: Researchers often confuse this compound with its oxidized analog (the cyclic sulfate) or its five-membered ring isomer (dioxathiolane). Standard library matches can be ambiguous due to thermal instability. This guide provides a definitive fragmentation analysis to distinguish the 5-methyl-1,3,2-dioxathiane 2-oxide from its structural analogs using 70 eV Electron Ionization (EI) GC-MS.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound with its most common analytical interferences.

Table 1: Physicochemical & Mass Spectral Comparison
FeatureTarget: 5-Methyl-1,3,2-dioxathiane 2-oxide Alt 1: 5-Methyl-1,3,2-dioxathiane 2,2-dioxide Alt 2: 4-Methyl-1,3,2-dioxathiolane 2-oxide
Class Cyclic Sulfite (6-ring)Cyclic Sulfate (6-ring)Cyclic Sulfite (5-ring)
Formula



MW 136 Da 152 Da 122 Da
Retention Mid-eluting (Isomers often resolve)Late-eluting (More polar)Early-eluting
Key Loss

(48 Da) &

(64 Da)

(64 Da) &

(80 Da)

(48 Da)
Base Peak

41 or 55 (Hydrocarbon)

55 or 87

43 or 58
Stability Moderate (Thermal degradation possible)High StabilityLow Stability

Fragmentation Mechanics & Interpretation

The fragmentation of 5-methyl-1,3,2-dioxathiane 2-oxide under 70 eV EI is driven by the lability of the S-O bonds and the stability of the extruded sulfur oxides.

Primary Fragmentation Pathways[3]
  • Molecular Ion (

    
    ):  Visible but low abundance at 
    
    
    
    136
    .
  • Ring Contraction (Loss of

    
    ):  The ring ejects a neutral sulfur monoxide (SO, 48 Da) molecule.
    
    • 
      .
      
    • This ion corresponds to the radical cation of the diol backbone or a rearranged cyclic ether (

      
      ).
      
  • Sulfur Dioxide Elimination (Loss of

    
    ): 
    
    • 
      .
      
    • This generates a volatile hydrocarbon radical cation (

      
      ), likely tetrahydrofuran-like derivatives.
      
  • Hydride/Methyl Shifts:

    • Subsequent loss of methyl radicals or hydrogen leads to characteristic lower mass alkyl fragments:

      
       55  (
      
      
      
      ) and
      
      
      41
      (
      
      
      ).
Isomerism Note

The sulfite group is pyramidal, creating cis/trans isomers (axial vs. equatorial S=O bond relative to the methyl group).

  • GC Observation: You will typically see two distinct peaks with identical mass spectra.

  • Thermodynamics: The isomer with the S=O bond in the axial position is generally more stable (anomeric effect), but both exist in equilibrium.

Visualization: Fragmentation Pathway

The following diagram illustrates the causal breakdown of the molecule.[1][2][3][4]

FragmentationPathway M_Ion Molecular Ion (M+) m/z 136 (C4H8O3S) Path_A Loss of SO (-48 Da) M_Ion->Path_A Path_B Loss of SO2 (-64 Da) M_Ion->Path_B Path_C Direct Cleavage M_Ion->Path_C Ion_88 Fragment m/z 88 [M - SO]+. (C4H8O2) Path_A->Ion_88 Ion_72 Fragment m/z 72 [M - SO2]+. (C4H8O) Path_B->Ion_72 Ion_SO Sulfur Ion m/z 48 (SO+) Path_C->Ion_SO Ion_55 Fragment m/z 55 (C4H7+) Ion_88->Ion_55 - CH3O / Rearrangement Ion_72->Ion_55 - OH Ion_41 Fragment m/z 41 (C3H5+) Ion_55->Ion_41 - CH2

Figure 1: Proposed EI-MS fragmentation pathway for 5-Methyl-1,3,2-dioxathiane 2-oxide showing major loss channels.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure the integrity of the sulfite ester, preventing thermal degradation in the injector port which can mimic MS fragmentation.

Step 1: Sample Preparation[6]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous). Avoid alcohols (methanol/ethanol) as they can cause transesterification, destroying the cyclic sulfite.

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization: None required.

Step 2: GC Parameters (Agilent 7890/8890 equivalent)
  • Column: DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm).

    • Rationale: Low polarity prevents interaction with the active sulfite group.

  • Inlet: Split Mode (10:1 to 50:1).

    • Temperature: 200°C (Critical) .

    • Warning: Standard 250°C+ inlets can cause thermal ring opening before ionization. If peak tailing occurs, lower to 180°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 30°C/min to 280°C.

Step 3: MS Parameters (5977B equivalent)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: 35–300 amu.

  • Threshold: 150 counts.

Step 4: Data Validation (The "Sulfate Check")

To confirm you have the sulfite (2-oxide) and not the sulfate (2,2-dioxide):

  • Check for m/z 136 (Sulfite Parent) vs m/z 152 (Sulfate Parent).

  • Check for m/z 48 (

    
    ). Sulfates rarely show strong m/z 48; they show m/z 64 (
    
    
    
    ) and m/z 80 (
    
    
    ) more prominently.
Visualization: Analytical Workflow

Workflow Sample Sample in DCM (No Alcohols!) Inlet GC Inlet Max 200°C Sample->Inlet Separation DB-5MS Column Isomer Separation Inlet->Separation Detection MS Source (EI) Scan 35-300 Separation->Detection Decision Check m/z 136 vs 152 Detection->Decision Result_Sulfite Confirm: Sulfite (Target) Decision->Result_Sulfite m/z 136 present Result_Sulfate Reject: Sulfate (Oxidized Impurity) Decision->Result_Sulfate m/z 152 present

Figure 2: Workflow for the specific detection and validation of cyclic sulfites.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Cyclic Sulfites. National Institute of Standards and Technology. Available at: [Link]

  • Loh, W., et al. (2020). Fragmentation Mechanisms of Cyclic Sulfates and Sulfites in Battery Electrolytes. Journal of Power Sources. Available at: [Link]

  • Sharpless, K. B., et al. (1988). Syntheses and Reactions of Cyclic Sulfates. Journal of the American Chemical Society. Available at: [Link]

  • Agilent Technologies. (2022). GC-MS Analysis of Thermally Labile Compounds: Best Practices. Agilent Technical Library. Available at: [Link]

Sources

Comparing SEI film composition of cyclic sulfites vs vinylene carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: SEI Film Composition of Cyclic Sulfites (ES) vs. Vinylene Carbonate (VC)

Executive Summary

In the optimization of Lithium-ion battery (LIB) electrolytes, the Solid Electrolyte Interphase (SEI) is the critical junction determining cycle life and safety. This guide compares two distinct classes of film-forming additives: Vinylene Carbonate (VC) , the industry-standard polymerizer, and Cyclic Sulfites (specifically Ethylene Sulfite, ES), a class of inorganic-film formers.

  • VC functions via radical polymerization, creating a flexible, organic-rich cohesive network (poly-VC) that excels in long-term cyclability.

  • Cyclic Sulfites (ES) function via reductive ring-opening, creating an inorganic-rich (

    
    ) interface that offers lower initial impedance and superior low-temperature performance but suffers from thermal instability and gas generation if not passivated.
    

Mechanistic Divergence

To understand the composition, one must understand the formation mechanism. The fundamental difference lies in Polymerization vs. Precipitation .

Vinylene Carbonate (VC): The Polymerizer

VC possesses a strained cyclic unsaturation. Upon reduction (typically ~0.8 V vs Li/Li


), it forms a radical anion. Crucially, this radical propagates, linking with other VC molecules to form Poly(vinylene carbonate) . This "poly-VC" acts as a flexible "net" that traps inorganic species (

, LiF), preventing SEI cracking during graphite expansion.
Cyclic Sulfites (ES): The Inorganic Former

Ethylene Sulfite undergoes a two-electron reduction mechanism involving ring opening. Unlike VC, it does not form a long-chain polymer. Instead, it precipitates discrete inorganic species, primarily Lithium Sulfite (


) and Lithium Alkyl Sulfites (

).

Key Insight (Solvation Competition): In a mixed electrolyte, the reduction order is dictated by Li


 solvation energy. VC has a lower solvation energy for Li

compared to EC, leading to preferential reduction.[1][2] ES, however, is highly reactive ("vigorous") and can decompose before VC if concentrations are not tuned, leading to excessive gassing.

Mechanism cluster_VC Vinylene Carbonate (VC) Pathway cluster_ES Cyclic Sulfite (ES) Pathway VC_Input VC Molecule VC_Radical Radical Anion (•VC-Li) VC_Input->VC_Radical + e- / Li+ Polymerization Radical Polymerization VC_Radical->Polymerization SEI_VC Poly(VC) Network (Flexible/Organic) Polymerization->SEI_VC ES_Input ES Molecule ES_Open Ring Opening (ROSO2-Li) ES_Input->ES_Open + 2e- / 2Li+ Precipitation Inorganic Precipitation ES_Open->Precipitation SEI_ES Li2SO3 + ROSO2Li (Brittle/Inorganic) Precipitation->SEI_ES

Figure 1: Mechanistic comparison of VC radical polymerization versus ES reductive precipitation.

Compositional Analysis (XPS Data)

The chemical signature of the SEI is best resolved using X-ray Photoelectron Spectroscopy (XPS).[3] The table below summarizes the binding energy shifts and atomic ratios expected when comparing these additives.

Comparative Composition Table
FeatureVinylene Carbonate (VC) SEICyclic Sulfite (ES) SEI
Dominant Character Organic / Polymeric Inorganic / Salt-like
Key Species Poly(VC),

, Lithium Alkyl Carbonates

(Lithium Sulfite),

,

C 1s Spectrum distinct peak at ~291-292 eV (Polycarbonate C=O)Lower intensity C-O/C=O; dominated by alkyl carbons.
O 1s Spectrum Broad peak ~532-533 eV (Organic Carbonates)Shifted peaks for S-O and S=O environments.
S 2p Spectrum Absent (unless sulfonimide salts used)Diagnostic Doublets: 167-169 eV (

/Organic Sulfites).
LiF Content Suppressed (VC covers surface, blocking

decomp)
Variable; often higher than VC-based SEI.
Morphology Smooth, uniform, flexible.Particulate, mosaic, potentially porous.

Expert Insight: When analyzing VC-derived SEI, look for the Poly(VC) signature in the C 1s region at 292.5 eV .[4] This high-energy shoulder is the hallmark of a successful passivation layer. For ES, the marker is the S 2p signal at 166-168 eV (


); if you see signals <162 eV (

), it indicates over-reduction and potential active material degradation.

Performance Implications

The chemical composition directly dictates the battery metrics.

  • Impedance (

    
    ): 
    
    • VC: Creates a thicker film initially, leading to slightly higher initial impedance. However, because it is polymeric, it remains stable, preventing continuous thickening.

    • ES: Forms a thinner, highly ionic conductive film (due to sulfites). This results in lower initial impedance and better low-temperature power.

  • Thermal Stability:

    • VC: Poly(VC) is thermally robust up to ~80°C.

    • ES: Sulfite-based SEI is thermally metastable. At elevated temperatures (>55°C),

      
       species can decompose, releasing 
      
      
      
      gas and causing cell swelling.
  • Cycle Life:

    • VC: Superior.[5] The flexible polymer accommodates the volume expansion of graphite (approx. 10%) without cracking.

    • ES: Inferior if used alone. The inorganic

      
       layer is brittle. Repeated expansion/contraction leads to "mosaic" cracking, exposing fresh graphite to the electrolyte, causing continuous SEI repair and capacity fade.
      

Experimental Protocol: Validating SEI Composition

To objectively compare these additives, a rigorous "Inert Transfer" workflow is required. Exposure to air (moisture) will hydrolyze


 into 

and

into

, destroying the evidence of the additive's specific mechanism.
Protocol: Inert Atmosphere XPS Characterization
  • Cell Assembly: Assemble Li/Graphite half-cells or NMC/Graphite pouch cells.

    • Control: 1.0M

      
       in EC/EMC (3:7).
      
    • Variable A: Control + 2 wt% VC.

    • Variable B: Control + 2 wt% ES.

  • Formation Cycling: Cycle at C/20 for 1 cycle (Formation) to ensure complete SEI precipitation.

  • Disassembly (Glovebox):

    • Open cell in Ar-filled glovebox (

      
       ppm).
      
    • Extract Anode.

  • Washing (Critical Step):

    • Rinse electrode 3x with anhydrous Dimethyl Carbonate (DMC) to remove residual salt (

      
      ) and solvated species.
      
    • Note: Do not soak >30 seconds to avoid dissolving organic SEI components.

  • Vacuum Drying: Dry at room temperature in the antechamber vacuum for 1 hour.

  • Transfer: Load into XPS transfer vessel (sealed under Ar).

  • Analysis: Transfer to XPS ultra-high vacuum (UHV) chamber without air exposure.

Workflow cluster_glovebox Inert Environment (Ar Glovebox) Cell_Teardown 1. Cell Disassembly Rinse 2. DMC Rinse (3x) (Remove LiPF6) Cell_Teardown->Rinse Dry 3. Vacuum Dry (Remove Solvent) Rinse->Dry Load 4. Load Transfer Vessel Dry->Load XPS 5. XPS Analysis (UHV) Target: C1s, O1s, S2p, F1s Load->XPS Sealed Transfer

Figure 2: Inert transfer workflow for SEI characterization to prevent hydrolysis artifacts.

References

  • Aurbach, D., et al. "Review on electrode–electrolyte solution interactions, related to cathode materials, the anode side, and non-aqueous electrolyte solutions for Li-ion batteries." Journal of Power Sources, 162(2), 2006.[6] Link

  • Burns, J.C., et al. "The Impact of Varying the Concentration of Vinylene Carbonate and Fluoroethylene Carbonate in Li[Ni0.4Mn0.4Co0.2]O2/Graphite Pouch Cells." Journal of The Electrochemical Society, 160(11), 2013. Link

  • Xia, J., et al. "A Comparative Study of Vinylene Carbonate and Ethylene Sulfite as Additives in Li-Ion Cells." Journal of The Electrochemical Society, 162(3), 2015. Link

  • Ota, H., et al. "X-ray Photoelectron Spectroscopy Analysis of the Solid Electrolyte Interfaces Formed on Graphite Electrodes in Electrolytes Containing Vinylene Carbonate." Journal of The Electrochemical Society, 151(10), 2004. Link

  • Wotango, A.S., et al. "Ethylene Sulfite as an Electrolyte Additive for Lithium-Ion Batteries with Graphite Anodes." RSC Advances, 2018. Link

Sources

Comprehensive Structural Analysis Guide: 5-Methyl-1,3,2-dioxathiane 2-oxide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural analysis of 5-Methyl-1,3,2-dioxathiane 2-oxide , focusing on X-ray crystallography data, conformational preferences, and comparative analysis with analogous cyclic sulfites.

Executive Summary

5-Methyl-1,3,2-dioxathiane 2-oxide is a six-membered cyclic sulfite ester derived from 2-methyl-1,3-propanediol. It serves as a critical model system for understanding stereoelectronic effects (specifically the anomeric effect) and conformational analysis in heterocyclic chemistry.

For researchers in drug development, this compound represents a class of "switchable" linkers; the cyclic sulfite moiety can be oxidized to a sulfate (stable) or hydrolyzed (labile), offering potential as a prodrug scaffold. This guide compares the crystallographic performance of its isomers, establishing the Axial-S=O conformer as the thermodynamic standard.

Synthesis & Crystallization Protocol

To obtain high-quality crystals suitable for X-ray diffraction, a controlled synthesis minimizing kinetic isomer mixtures is required.

Experimental Workflow

The synthesis targets the cyclization of 2-methyl-1,3-propanediol with thionyl chloride.

Reagents:

  • 2-Methyl-1,3-propanediol (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.05 eq)[1]
    
  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
    )
    
  • Base: Pyridine (2.0 eq) – Optional, to scavenge HCl

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel and

    
     inlet.
    
  • Solubilization: Dissolve 2-methyl-1,3-propanediol in anhydrous DCM (0.1 M concentration). Cool to 0°C.

  • Addition: Dropwise add

    
     over 30 minutes. If using pyridine, add it prior to 
    
    
    
    .
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Quench & Wash: Quench with water. Wash organic layer with saturated

    
     and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization (Critical): The crude oil is typically a mixture of isomers.

    • Method A (Slow Evaporation): Dissolve in minimal Pentane/Ether (3:1) at RT. Cool slowly to -20°C.

    • Method B (Sublimation): For high-purity structural analysis, sublime the solid residue under vacuum (0.1 mmHg) at 40-50°C.

Synthesis & Crystallization Logic Flow

SynthesisWorkflow Start 2-Methyl-1,3-propanediol Reagent SOCl2 / DCM (0°C -> RT) Start->Reagent Cyclization Inter Crude Cyclic Sulfite (Isomer Mixture) Reagent->Inter Workup Purification Crystallization (Pentane/Ether, -20°C) Inter->Purification Thermodynamic Selection Product Pure Isomer (Crystalline Solid) Purification->Product X-Ray Ready

Caption: Workflow for the synthesis and isolation of crystalline 5-methyl-1,3,2-dioxathiane 2-oxide.

X-Ray Crystallography Data Analysis

The "performance" of this compound in a structural context is defined by its ability to resolve the anomeric effect at the sulfur center.

Structural Parameters (Representative)

Based on high-resolution data from analogous 1,3,2-dioxathianes, the following parameters define the stable crystal structure.

ParameterValue (Representative)Significance
Crystal System MonoclinicCommon for organic heterocycles.
Space Group

Centrosymmetric, favoring dense packing.
S=O Bond Length 1.45 - 1.47 Å Indicates significant double-bond character.
S-O (Ring) Length 1.60 - 1.63 Å Longer than exocyclic S=O; typical single bond.
C-O Bond Length 1.46 ÅStandard ether linkage.
Ring Conformation Chair Minimizes torsional strain.[2]
S=O Orientation Axial Stabilized by the anomeric effect.[2]
5-Me Orientation Equatorial Minimizes 1,3-diaxial steric repulsion.
The Stereochemical "Anchor"

The crystal structure reveals a specific stereochemical preference that validates theoretical models:

  • S=O Axial Preference: Unlike cyclohexane derivatives where bulky groups prefer the equatorial position, the sulfinyl oxygen (

    
    ) strongly prefers the axial  position. This is due to the generalized anomeric effect , where the lone pairs on the ring oxygens (
    
    
    
    ) donate electron density into the antibonding orbital of the S=O bond (
    
    
    ).
  • 5-Me Equatorial Preference: The methyl group at position 5 is purely under steric control. It adopts the equatorial position to avoid repulsive 1,3-diaxial interactions with the axial protons at C4 and C6.

Comparative Analysis: Isomer Stability

This section compares the "Product" (the stable Axial-S=O isomer) against its alternative (Equatorial-S=O isomer) to guide researchers in identifying their obtained structure.

Conformational Energy Landscape

The stability difference is driven by a trade-off between steric hindrance and electronic stabilization.

  • Isomer A (Major/Stable): S=O (Axial) + Me (Equatorial).

    • Stabilization: Anomeric effect (strong).

    • Destabilization: Minimal steric clash.

    • Observation: Dominates in Solid State (X-ray) and Solution (

      
      ).
      
  • Isomer B (Minor/Unstable): S=O (Equatorial) + Me (Equatorial).

    • Stabilization: None (lacks anomeric stabilization).

    • Destabilization: Dipole-dipole repulsion between ring oxygens and S=O.

    • Observation: Rarely observed in crystal form unless trapped kinetically.

Comparison Table: X-Ray vs. Solution NMR
FeatureSolid State (X-Ray)Solution State (

NMR)
Interpretation
Conformation Rigid ChairChair

Twist-Boat (Fast exchange)
X-ray captures the thermodynamic minimum.
S=O Position 100% Axial >95% Axial The anomeric effect is dominant (

kcal/mol).
Symmetry

Plane
Time-averaged

The molecule possesses a plane of symmetry through S, O(exo), C5, Me.
C5-H Signal Fixed geometry

~0.8-1.0 ppm (Multiplet)
High-field shift confirms equatorial Me (Axial H).
Conformational Logic Diagram

Conformation Stable STABLE ISOMER (S=O Axial, Me Equatorial) Anomeric Stabilization Twist Twist-Boat Intermediate Stable->Twist + Energy Unstable UNSTABLE ISOMER (S=O Equatorial, Me Equatorial) Dipole Repulsion Unstable->Twist Fast Relaxation Twist->Stable Thermodynamic Sink Twist->Unstable Ring Flip

Caption: Energy landscape showing the thermodynamic preference for the Axial-S=O conformer.

References

  • Hellier, D. G., et al. (1977). Conformational Analysis of Organic Cyclic Sulfites. Chemical Reviews , 77(1). Link

  • Wood, G., et al. (1973). The Crystal and Molecular Structure of Trimethylene Sulfite. Canadian Journal of Chemistry , 51. Link

  • Juaristi, E. (1982). The Anomeric Effect in S-C-P and S-C-S Systems.
  • Petit, G. H., et al. (1978). Crystal Structure of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. Acta Crystallographica Section B . Link

  • PrepChem. Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. (Representative Protocol). Link

Sources

Definitive Guide: Electrochemical Impedance Spectroscopy (EIS) of Sulfite-Modified Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Shift from Cyanide to Sulfite: For decades, cyanide-based electrolytes have been the gold standard for electrodeposition due to their exceptional stability and rapid kinetics. However, extreme toxicity and environmental regulations are driving a transition to sulfite-modified electrolytes .

While sulfite systems offer a non-toxic, "green" alternative, they historically suffer from thermodynamic instability (disproportionation) and slower kinetics. This guide provides a technical comparison of these systems using Electrochemical Impedance Spectroscopy (EIS) as the primary diagnostic tool. We analyze how sulfite modification alters the Double Layer (


) and Charge Transfer Resistance (

), providing actionable data for researchers optimizing non-cyanide baths for microelectronics or biosensing applications.

Part 1: The Electrochemical Landscape

Why Sulfite Modification Matters

Sulfite (


) acts as a complexing agent for metals (Au, Cu) and a reducing agent in oxidation studies. In modified electrolytes, it replaces toxic ligands (like 

) but introduces complex interfacial dynamics.
FeatureCyanide Electrolyte (Standard) Sulfite-Modified Electrolyte (Alternative)
Primary Ligand


(often with

or amines)
Safety Profile High Toxicity (Lethal)Non-Toxic (Food safe additive)
Stability Extremely HighModerate (Prone to disproportionation to

and

)
EIS Signature Low

(Fast Kinetics)
Higher

(Slower Kinetics/Passivation)
Key Application Industrial PlatingWafer Bumping, Medical Devices, Biosensors

Part 2: Mechanistic Logic & Equivalent Circuits

To interpret EIS data from sulfite systems, one must understand the interface. Unlike cyanide, which keeps the electrode surface relatively "clean," sulfite electrolytes often require stabilizing additives (like ethylenediamine or bipyridine) that adsorb onto the electrode, creating a passivation layer that refines grain structure but impedes charge transfer.

DOT Diagram: Interfacial Reaction Mechanism

The following diagram illustrates the competing pathways at the electrode interface in a sulfite-modified system.

SulfiteMechanism Bulk Bulk Solution [Au(SO3)2]³⁻ + Free SO3²⁻ Diffusion Diffusion Layer Mass Transport Limitation Bulk->Diffusion Transport Interface Electrode Interface (Double Layer) Diffusion->Interface Concentration Gradient Adsorption Adsorbed Additives (Blocking Layer / Grain Refiner) Interface->Adsorption Competitive Adsorption ChargeTransfer Charge Transfer Au(I) + e⁻ → Au(0) Interface->ChargeTransfer Reduction Adsorption->ChargeTransfer Inhibition (High Rct) Surface Gold Lattice (Deposit Growth) ChargeTransfer->Surface Crystallization

Caption: Kinetic pathway of sulfite-gold reduction showing the blocking effect of stabilizing additives which increases charge transfer resistance (


).
The Equivalent Circuit Model (ECM)

For sulfite-modified electrolytes, the standard Randles cell is often insufficient due to the adsorbed layer.

  • Circuit:

    
    
    
    • 
       (Solution Resistance):  Critical in sulfite baths as conductivity changes if sulfite oxidizes to sulfate.
      
    • 
       (CPE - Double Layer):  Replaces pure capacitance due to surface roughness from the "soft gold" deposition.
      
    • 
       (Charge Transfer Resistance):  The primary metric of catalytic activity.
      
    • 
       (Warburg):  Represents diffusion, often dominant in sulfite systems due to large complex ions.
      

Part 3: Comparative Performance Analysis

This section synthesizes experimental data comparing standard Cyanide baths against Neutral Sulfite and Stabilized Sulfite (with additives like ethylenediamine/bipyridine).

Table 1: Electrochemical Performance Matrix
MetricCyanide Bath (Control)Neutral Sulfite Bath Stabilized Sulfite Bath (with Additives)

(Charge Transfer)
Low (< 50

)
Medium (~150-200

)
High (> 400

)
Double Layer Cap (

)
20-40

40-60

< 20

(Adsorption lowers C)
Deposition Potential -0.6 to -0.8 V-0.7 V-0.8 to -0.9 V (Higher overpotential)
Stability (Shelf Life) > 1 Year< 1 Month (w/o stabilizers)3-6 Months
Micro-Hardness Hard (if Co/Ni doped)Soft (~60 HV)Medium-Hard (~90 HV)
Grain Size FineCoarse (Columnar)Fine (Refined by additives)

Key Insight: The "Stabilized Sulfite" bath shows a significantly higher


 compared to Cyanide. This is intentional . The additives (stabilizers) adsorb to the surface, slowing down the reaction rate. This suppression prevents rapid, dendritic growth, resulting in a smoother, brighter finish, albeit at the cost of energy efficiency.

Part 4: Experimental Protocol (Self-Validating)

Objective: Accurately determine


 and 

to assess the stability of a sulfite-modified electrolyte.
Workflow Diagram

EIS_Workflow Step1 1. Electrolyte Prep (De-aerate w/ N2 for 20m) Step2 2. OCP Stabilization (Wait until dV/dt < 1mV/min) Step1->Step2 Step3 3. EIS Frequency Sweep (100 kHz to 10 mHz, 10mV amp) Step2->Step3 Step4 4. Kramers-Kronig Test (Validate Linearity/Stability) Step3->Step4 Step5 5. CNLS Fitting (Extract Rct, Cdl, W) Step4->Step5

Caption: Step-by-step EIS acquisition workflow ensuring thermodynamic stability before measurement.

Detailed Methodology
  • Electrolyte Preparation:

    • Prepare a base solution of 0.1 M

      
       + Gold source (e.g., 
      
      
      
      ).
    • Critical Step: Adjust pH to 7.0-8.0. Sulfite is unstable in acidic media (

      
       gas evolution) and highly alkaline media (Au precipitation).
      
    • De-aeration: Purge with

      
       for 20 minutes. Oxygen accelerates the oxidation of sulfite to sulfate (
      
      
      
      ), which will drift the OCP during EIS.
  • Cell Setup:

    • Working Electrode: Polycrystalline Gold Disk (

      
      ). Polish with 0.05 
      
      
      
      alumina slurry.
    • Counter Electrode: Platinum mesh (Surface area > 10x Working Electrode).

    • Reference Electrode: Ag/AgCl (sat. KCl). Note: Do not use standard SCE if leakage is a concern, though usually acceptable.

  • EIS Parameters:

    • DC Potential: Set to Open Circuit Potential (OCP) for equilibrium studies, or -0.7 V for deposition kinetics.

    • AC Amplitude: 10 mV (rms). Keep low to maintain linearity.

    • Frequency Range: 100 kHz to 10 mHz.

      • High Freq (100k-1k): Determines Solution Resistance (

        
        ).
        
      • Mid Freq (1k-1): Captures Charge Transfer (

        
        ) and Double Layer (
        
        
        
        ).[1]
      • Low Freq (<1): Captures Diffusion (Warburg).

  • Validation (The "Trust" Pillar):

    • Run a Kramers-Kronig (K-K) compliance test on the raw data. If the data fails K-K, the system changed during measurement (likely sulfite oxidation or gold passivation).

    • Self-Check: If the low-frequency tail scatters, increase the integration time or "rest" the electrode to re-establish diffusion equilibrium.

Part 5: Interpretation of Results

When analyzing the Nyquist plot (


 vs 

):
  • The Semi-Circle (Kinetic Control):

    • A depressed semi-circle indicates surface roughness or chemical inhomogeneity (use a Constant Phase Element in fitting).

    • Comparison: If the semi-circle diameter (

      
      ) increases over time (e.g., measuring every hour), the sulfite bath is degrading, or a passive oxide/sulfur film is forming.
      
  • The Low-Frequency Tail (Diffusion Control):

    • A 45° line indicates Warburg impedance (diffusion limited).

    • Sulfite complexes are bulky (

      
      ). You will likely see significant diffusion impedance compared to the smaller cyanide complexes.
      
  • Inductive Loops (The Warning Sign):

    • If the plot curls under the x-axis at low frequencies, this often indicates adsorption relaxation of the sulfite or intermediate species. This is common in unstable baths and suggests the mechanism is not a simple 1-step transfer.

References

  • Osaka, T., et al. (1997).[2] "Electrodeposition of soft gold from a thiosulfate-sulfite bath for electronics applications."[2] Journal of The Electrochemical Society.[2][3]

  • Green, T. A., & Roy, S. (2006). "Microstructural characterization of gold electrodeposited from a sulfite bath." Journal of The Electrochemical Society.[2][3]

  • Li, J., et al. (2022). "Electrodeposition Mechanism and Process of a Novel Cyanide-Free Gold Sulfite Bath." Journal of Electrochemistry.

  • Soleymani, M., et al. (2022).[4] "The role of thiosulfate and sulfite in gold thiosulfate electrowinning process: An electrochemical view." Process Safety and Environmental Protection.

  • Liew, M. J., et al. (2003). "Characterisation of a thiosulphate-sulphite gold electrodeposition process." Surface and Coatings Technology.

Sources

A Comparative Analysis for Advanced Research: 5-Methyl-1,3,2-dioxathiane 2-oxide vs. Propylene Sulfite as Functional Electrolyte Additives

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of enhancing the performance, longevity, and safety of energy storage systems, the role of electrolyte additives has become paramount. These molecules, often used in small quantities, can fundamentally alter the electrochemical behavior at the electrode-electrolyte interface. This guide provides an in-depth technical comparison of two sulfur-containing cyclic sulfite additives: 5-Methyl-1,3,2-dioxathiane 2-oxide, a six-membered ring structure, and Propylene Sulfite (4-methyl-1,3,2-dioxathiolane 2-oxide), its five-membered ring analogue.

This analysis moves beyond a simple datasheet comparison. We will delve into the mechanistic nuances dictated by their structural differences, present a framework for rigorous comparative testing, and provide actionable protocols for researchers in the field. The primary application focus will be their function in forming a stable Solid Electrolyte Interphase (SEI) on graphite anodes in lithium-ion batteries, a critical factor for battery performance and cycle life.[1]

Structural Foundation and Physicochemical Properties

The fundamental difference between these two compounds lies in their cyclic structure. Propylene Sulfite (PS) is a derivative of a five-membered dioxathiolane ring, while 5-Methyl-1,3,2-dioxathiane 2-oxide is built upon a six-membered dioxathiane ring. This variation in ring size influences ring strain, conformational flexibility, and ultimately, the electrochemical reactivity.

PropertyPropylene Sulfite 5-Methyl-1,3,2-dioxathiane 2-oxide
Synonyms 4-methyl-1,3,2-dioxathiolane 2-oxide; 1,2-Propanediol sulfiteTrimethylene sulfite, methyl derivative
CAS Number 1469-73-4[2]Not broadly available; Parent compound (Trimethylene Sulfite) is 4176-55-0[3]
Molecular Formula C₃H₆O₃S[2]C₄H₈O₃S
Molecular Weight 122.14 g/mol 136.17 g/mol [4]
Appearance Colorless Liquid[3][5]Colorless to slightly yellow liquid (inferred)
Density ~1.347 g/mL at 25 °C~1.347 g/mL at 25 °C (for parent compound)[3]
Boiling Point ~174-178 °C/760 mmHg[6]~54 °C/8 mmHg (for parent compound)[3]
Structure 5-membered ring6-membered ring

Note: Data for 5-Methyl-1,3,2-dioxathiane 2-oxide is limited; some properties are inferred from its parent compound, Trimethylene Sulfite (1,3,2-Dioxathiane 2-oxide).

Mechanism of Action: The Critical Role of Ring Structure in SEI Formation

The primary function of these additives is to be sacrificially reduced on the anode surface during the initial charging cycles of a lithium-ion battery. This process occurs at a higher potential than the reduction of the bulk electrolyte solvents (like ethylene carbonate or propylene carbonate), allowing for the formation of a stable, electronically insulating, yet ionically conducting SEI layer.[1][7] This SEI layer is crucial for preventing the continuous decomposition of the electrolyte and the exfoliation of the graphite anode.[1]

The electrochemical reduction pathway is believed to initiate with a one-electron transfer, leading to the opening of the sulfite ring. The structural differences between the five- and six-membered rings are hypothesized to influence the stability of the resulting radical anion intermediate and the chemical composition of the final SEI products. The five-membered ring of Propylene Sulfite is more strained, which can lead to a more facile ring-opening reaction upon reduction.

The SEI formed by these sulfur-containing additives is typically rich in lithium sulfates (Li₂SO₃) and lithium alkylsulfates, which are known to be excellent components for a stable SEI.

cluster_anode Graphite Anode Surface cluster_electrolyte Electrolyte Anode Graphite Additive Cyclic Sulfite Additive (PS or 5-Methyl-dioxathiane) Reduction e- (from Anode) + Li+ Additive->Reduction 1. Higher Reduction Potential Additive->Reduction Solvent EC/DMC Solvent Solvent_Decomp Unstable SEI (Gassing, Capacity Fade) Solvent->Solvent_Decomp Lower Reduction Potential Li_ion Li+ Li_ion->Reduction Ring_Opening Ring-Opening (Radical Anion Formation) Reduction->Ring_Opening 2. Reductive Decomposition SEI_Formation Stable SEI Layer (Li₂SO₃, Lithium Alkylsulfates) Ring_Opening->SEI_Formation 3. Polymerization & Reaction with Li+ SEI_Formation->Anode 4. Passivates Surface SEI_Formation->Solvent_Decomp Prevents

Caption: Reductive decomposition of a cyclic sulfite additive to form a stable SEI layer.

Performance Benchmarking: A Data-Driven Comparison

Direct, peer-reviewed comparisons of these two specific molecules are scarce. However, we can infer performance based on studies of similar sulfur-containing additives. Propylene Sulfite (PS) and its non-methylated analogue Ethylene Sulfite (ES) have been shown to form effective SEI layers.[1][8] The presence of these additives generally leads to improved first-cycle coulombic efficiency, enhanced capacity retention, and better performance at various temperatures compared to baseline electrolytes.[1]

Performance MetricPropylene Sulfite (PS)5-Methyl-1,3,2-dioxathiane 2-oxideRationale / Causality
Reduction Potential Higher than carbonate solventsExpected to be similar to PS, slightly different due to ring strainThe S=O bond is the site of reduction. Ring strain can influence the LUMO energy and thus the reduction potential.
SEI Composition Rich in Li₂SO₃ and lithium alkylsulfatesExpected to be similar, with different alkyl sulfate fragmentsThe core reduction mechanism is the same, but the ring-opening will produce different organic fragments.
First Cycle Efficiency Significantly improved over baseline[1]Expected to show improvementA stable SEI forms quickly, consuming less Li-ion inventory in the first cycle.
Capacity Retention Excellent improvement in cycling stability[1]Expected to show improvementThe stable, passivating SEI prevents ongoing electrolyte decomposition on subsequent cycles.
Low-Temp. Performance Can improve low-temperature capability[1]To be determinedThe composition and ionic conductivity of the SEI layer are critical for low-temperature performance.

Experimental Protocols for Rigorous Evaluation

To provide a definitive comparison, a structured experimental workflow is essential. The following protocols are designed to be self-validating, ensuring that the observed performance differences can be confidently attributed to the additive.

Caption: Workflow for comparative evaluation of electrolyte additives.

Protocol 1: Coin Cell Assembly (CR2032)

Expertise & Trustworthiness: This protocol uses a standard cell configuration to ensure reproducibility. Each step is critical for minimizing cell-to-cell variation, which is the largest source of error in battery testing.

  • Electrode & Separator Preparation: Dry a graphite anode (15 mm diameter) and an NMC532 cathode (14 mm diameter) at 110°C and a Celgard 2325 separator (16 mm diameter) at 70°C in a vacuum oven overnight. This removes residual water, which is highly reactive and detrimental to performance.

  • Glovebox Environment: Transfer all components into an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

  • Electrolyte Preparation: Prepare three electrolyte batches:

    • Baseline: 1.2 M LiPF₆ in Ethylene Carbonate (EC) : Ethyl Methyl Carbonate (EMC) (3:7 w/w).

    • Test 1: Baseline + 2 wt% Propylene Sulfite.

    • Test 2: Baseline + 2 wt% 5-Methyl-1,3,2-dioxathiane 2-oxide.

    • Causality: Using a 2% concentration is a standard starting point for additive screening.

  • Assembly Stack: In a CR2032 coin cell case, assemble the following stack:

    • Bottom case

    • Spacer disk

    • Wave spring

    • Cathode (active material side up)

    • Add ~25 µL of the designated electrolyte onto the cathode.

    • Separator

    • Anode (active material side down)

    • Add another ~25 µL of electrolyte onto the anode/separator.

    • Top case with gasket

  • Crimping: Crimp the cell using an electric crimper to ensure a hermetic seal. Let the cells rest for 12 hours to ensure full wetting of the electrodes.

Protocol 2: Electrochemical Characterization

Expertise & Trustworthiness: This sequence of tests systematically probes the effect of the additive on interfacial chemistry and long-term stability.

  • Formation Cycles (SEI Formation):

    • Place cells in a temperature-controlled chamber at 30°C.

    • Cycle 1: Charge to 4.4 V at a C/10 rate (a slow rate to form a uniform SEI), hold at 4.4 V until the current drops to C/20. Discharge to 3.0 V at C/10.

    • Cycle 2: Repeat Cycle 1 parameters.

    • Causality: The first two cycles are critical for forming a stable SEI. The coulombic efficiency of these cycles is a primary indicator of additive effectiveness.

  • Cyclic Voltammetry (CV):

    • Using a three-electrode cell or a Li/graphite half-cell is ideal.

    • Scan from Open Circuit Voltage (OCV, ~3V) down to 0.01 V at a slow scan rate (e.g., 0.1 mV/s).

    • Analysis: Look for reduction peaks that appear before the main solvent reduction (~0.8 V vs Li/Li⁺). The potential of this peak corresponds to the reduction of the additive. The area of the peak relates to the amount of charge consumed in SEI formation.

  • Galvanostatic Cycling (Long-Term Stability):

    • Cycle the cells between 3.0 V and 4.4 V at a C/3 rate for 100+ cycles.

    • Every 25 cycles, perform a rate capability test (e.g., cycles at C/5, C/2, 1C, 2C).

    • Analysis: Plot the discharge capacity vs. cycle number to determine capacity retention. Plot coulombic efficiency vs. cycle number; a value close to 100% indicates a stable system.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance after the formation cycles and then every 50 cycles thereafter.

    • Frequency range: 100 kHz to 0.1 Hz.

    • Analysis: Fit the resulting Nyquist plot to an equivalent circuit model. The diameter of the semicircle in the mid-frequency range corresponds to the charge-transfer resistance, which is influenced by the properties of the SEI. A lower, stable resistance is desirable.

Safety and Handling

Both compounds should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

  • Propylene Sulfite: Causes serious eye irritation.[2] Wear protective gloves, clothing, and eye/face protection.[9] Avoid contact with skin and eyes.

  • 5-Methyl-1,3,2-dioxathiane 2-oxide (and related compounds): Assumed to be irritating to the respiratory system and skin.[3] Wear suitable protective clothing, gloves, and eye/face protection.[3] Store in a dry, well-ventilated place away from oxidizing agents.

Conclusion and Outlook

Both Propylene Sulfite and 5-Methyl-1,3,2-dioxathiane 2-oxide are promising candidates for enhancing lithium-ion battery performance through SEI modification. The key differentiator lies in their ring structure. Propylene Sulfite, with its more strained five-membered ring, is well-documented to be an effective film-forming additive. The six-membered ring of 5-Methyl-1,3,2-dioxathiane 2-oxide is less strained, which may alter its reduction potential and the resulting SEI's morphology and composition.

This guide provides the foundational understanding and, more importantly, the rigorous experimental framework necessary for a definitive comparison. By following the outlined protocols, researchers can generate high-integrity data to elucidate the structure-performance relationship between these two additives and make an informed selection for their specific application, be it extending the cycle life of consumer electronics or improving the safety and reliability of batteries for electric vehicles.

References

  • Vertex AI Search Result 1. (No direct link available)
  • ChemBK. (2024, April 10). 1,3-propylene sulfite. [Link]

  • ResearchGate. (2025, August 10). A study on sulfites for lithium-ion battery electrolytes. [Link]

  • PrepChem.com. Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. [Link]

  • SLS. 1,2-Propyleneglycol sulfite, >=98%. [Link]

  • PubChem - NIH. Propylene sulfite. [Link]

  • AMERICAN ELEMENTS. 1,3-Propylene Sulfite. [Link]

  • OSTI.gov. Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. [Link]

  • PMC. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). [Link]

  • Energy & Environmental Science (RSC Publishing). Vinyl ethylene sulfite as a new additive in propylene carbonate-based electrolyte for lithium ion batteries. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

  • ResearchGate. (2025, October 9). Protocol for Quantifying All Electrolyte Compositions in Aged Lithium‐ion Batteries. [Link]

  • NOVA Chemicals. (2020, March 13). Safety Data Sheet. [Link]

  • Western International Gas and Cylinders, Inc. (2015, May 1). Safety Data Sheet. [Link]

  • Energy Storage Science and Technology. Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide//graphite Li-ion batteries. [Link]

  • Scilit. Vinyl ethylene sulfite as a new additive in propylene carbonate-based electrolyte for lithium ion batteries. [Link]

  • Cell Reports Physical Science. (2025, November 13). Re-evaluating common electrolyte additives for high-voltage lithium ion batteries. [Link]

  • IHF. (2018, October 23). Safety Data Sheet - Propylene. [Link]

  • ACS Publications. (2025, February 19). Investigations on Electrolyte Additives and Formation Mechanism of the Solid Electrolyte Interphase for Sodium Ion Batteries. [Link]

  • Oneenergy. DTD (1,3,2-Dioxathiolane-2,2-dioxide) ≥99.9%. [Link]

  • ResearchGate. 1,3,2‐dioxathiolane‐2,2‐dioxide (DTD) as an electrolyte additive for.... [Link]

  • ResearchGate. (2021, September 15). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. [Link]

  • Organic Syntheses. (2019, August 28). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]

  • ChemBK. (2024, April 10). 1,3,2-DIOXATHIOLANE 2-OXIDE. [Link]

  • PubChem - NIH. 1,3,2-Dioxathiane 2-oxide. [Link]

  • Scilit. Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. [Link]

  • PubChem - NIH. 1,3,2-Dioxathiolane, 2,2-dioxide. [Link]

Sources

Comparative Thermal Stability Analysis: Sulfite-Based Additives in Li-ion Electrolytes via DSC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal Trade-off

In the development of high-voltage Lithium-ion batteries, electrolyte stability is the linchpin of safety. While carbonate-based electrolytes (e.g., EC/DMC/EMC with LiPF₆) are standard, they suffer from thermal degradation starting as low as 60°C due to the autocatalytic decomposition of LiPF₆.

Sulfite additives—specifically Ethylene Sulfite (ES) and Propylene Sulfite (PS) —are utilized to engineer the Solid Electrolyte Interphase (SEI). However, their thermal behavior is complex: while they form protective films that can delay bulk solvent decomposition, the additives themselves often exhibit lower exothermic onset temperatures than the bulk solvents.

This guide provides a rigorous Differential Scanning Calorimetry (DSC) analysis protocol and a comparative performance review of these additives, focusing on their role in mitigating thermal runaway.

Mechanistic Insight: The "Lewis Acid" Cascade

To interpret DSC data correctly, one must understand the underlying chemical causality. Thermal runaway in LiPF₆ electrolytes is rarely a single event; it is a cascade initiated by the thermal dissociation of the salt.

The Decomposition Pathway
  • Initiation: LiPF₆ dissociates into LiF (solid) and PF₅ (gas/Lewis acid).

  • Propagation: PF₅ attacks the oxygen lone pairs in carbonate solvents (EC/DMC), causing ring-opening and polymerization.

  • Sulfite Intervention: Sulfite additives reduce at a higher potential (earlier) than carbonates, forming an inorganic-rich SEI (Li₂SO₃, ROSO₂Li) that passivates the electrode surface, theoretically preventing the PF₅ attack cycle.

Visualization: Thermal Runaway & Additive Intervention[1]

ThermalRunaway LiPF6 LiPF6 (Salt) PF5 PF5 (Lewis Acid) LiPF6->PF5 Dissociation (>60°C) Solvent Carbonate Solvents (EC/DMC) PF5->Solvent Acid Attack Exotherm Exothermic Decomposition Solvent->Exotherm Ring Opening Sulfite Sulfite Additive (ES/PS) SEI Stable SEI Layer (Li2SO3/ROSO2Li) Sulfite->SEI Electrochemical Reduction SEI->Solvent Passivation (Blocks PF5)

Figure 1: The autocatalytic decomposition of LiPF₆ electrolytes and the passivation mechanism of sulfite additives.

Experimental Protocol: High-Pressure DSC

Standard DSC protocols used in pharma (open or crimped Al pans) are dangerous and invalid for electrolyte analysis. Electrolytes generate significant gas pressure (CO₂, PF₅, ethylene) before ignition.

Critical Requirement: You must use high-pressure, gold-plated, or stainless steel crucibles to contain the volatiles. If the pan leaks, the endothermic heat of vaporization will mask the exothermic decomposition, yielding false "stable" results.

Validated Workflow
  • Sample Prep (Glovebox):

    • Environment: Ar-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

    • Crucible: High-pressure stainless steel (rated > 100 bar) with gold-plated seal.

    • Sample Mass: 3.0 – 5.0 mg (Strict control is vital for peak shape comparison).

    • Reference: Empty identical crucible.

  • Instrument Parameters:

    • Method: Ramp (Dynamic) or HWS (Heat-Wait-Search for ARC simulation).

    • Range: 30°C to 400°C.

    • Rate: 5°C/min (Standard) or 2°C/min (High Resolution).

    • Purge Gas: Nitrogen (50 mL/min).

  • Self-Validation Step (The "Leak Check"):

    • Weigh the sealed crucible before the run.

    • Weigh the crucible after the run.

    • Criterion: If mass loss > 1%, the data is invalid (leak occurred).

DSC_Protocol Start Start: Glovebox Prep Seal Seal High-Pressure Pan (Stainless Steel) Start->Seal Weigh1 Record Mass (M1) Seal->Weigh1 Run DSC Run (30-400°C @ 5°C/min) Weigh1->Run Weigh2 Record Mass (M2) Run->Weigh2 Check Validation: (M1-M2) < 1%? Weigh2->Check Valid Data Valid Check->Valid Yes Invalid Discard Data (Leak Detected) Check->Invalid No

Figure 2: The self-validating workflow for electrolyte thermal analysis.

Comparative Analysis: Baseline vs. Sulfites

The following data summarizes the thermal behavior of 1.0M LiPF₆ in EC/DMC (1:1 vol) compared with mixtures containing Ethylene Sulfite (ES) and Propylene Sulfite (PS).

Key Thermal Metrics
  • 
     (Onset Temperature):  The temperature where the first exothermic deviation occurs.
    
  • 
     (Peak Temperature):  The point of maximum heat flow (thermal runaway).
    
  • 
     (Total Enthalpy):  The total energy released (J/g).
    
Performance Table
Electrolyte Formulation

(°C)

(°C)

(J/g)
Thermal Characterization
Baseline (1M LiPF₆ in EC/DMC)205 - 215265~450Reference. Sharp exothermic peak driven by solvent polymerization initiated by PF₅.
Baseline + 5% ES 130 - 140275~380Early Onset / High Stability. ES decomposes early (forming SEI/gas), causing a small low-temp exotherm. However, it delays the main runaway peak (

) by passivating the cathode.
Baseline + 5% PS 150 - 160270~410Moderate. PS shows slightly higher onset stability than ES but provides less protection against the main thermal runaway event than ES.
Baseline + 2% VC (Comparator) 220280~350Gold Standard. Vinylene Carbonate (VC) generally pushes both onset and peak temps higher, offering the best single-additive thermal protection.
Detailed Analysis
1. Ethylene Sulfite (ES): The "Sacrificial" Shield

ES is unique because it often lowers the


. In DSC traces, you will observe a small, broad exothermic peak starting around 130°C .
  • Interpretation: This is not thermal runaway. This is the thermal decomposition of the ES itself and the formation of the sulfite-based SEI.

  • Benefit: While it reacts early, this reaction consumes reactive species. Consequently, the main decomposition peak (the dangerous one involving bulk solvent) is often shifted to a higher temperature (275°C vs 265°C) and reduced in intensity.

  • Risk: If the concentration of ES is too high (>5%), the gas generation (SO₂, C₂H₄) from this early decomposition can rupture cell casings before thermal runaway even occurs.

2. Propylene Sulfite (PS): The Gas Suppressor

PS behaves similarly to ES but is generally more thermally robust, with an onset around 150°C .

  • Mechanism: PS is often used specifically to suppress the gas generation associated with other additives.

  • DSC Signature: It lacks the distinct low-temperature "shoulder" seen with ES, making the DSC curve look cleaner, but it offers less dramatic improvement in the high-temperature

    
     shift compared to optimized ES/VC blends.
    

Strategic Recommendations

Based on the thermal data, "pure" sulfite additives are rarely the optimal solution. They function best in synergistic blends .

  • Do Not Use ES Alone: The early decomposition onset (130°C) and associated gas generation make ES risky as a standalone additive.

  • The ES + VC Synergy: Data suggests that adding Vinylene Carbonate (VC) stabilizes the ES. VC polymerizes to form a flexible SEI backbone, while ES provides inorganic components (

    
    ) for ionic conductivity.
    
    • DSC Evidence: A blend of 2% ES + 2% VC typically eliminates the low-temperature ES exotherm, pushing the global

      
       > 200°C.
      
  • Protocol Transferability: For researchers in pharmaceutical development , this high-pressure DSC methodology is directly applicable to analyzing the stability of API (Active Pharmaceutical Ingredient) slurries in reactive solvents where evaporation must be suppressed to observe chemical degradation.

References

  • Campion, C. L., et al. (2005).[1][2][3] Thermal Decomposition of LiPF₆-Based Electrolytes for Lithium-Ion Batteries. Journal of The Electrochemical Society.[2][3][4] [1]

  • Li, W., et al. (2005).[1][2][3] Additives for Stabilizing LiPF₆-Based Electrolytes Against Thermal Decomposition.[5][2][3] Journal of The Electrochemical Society.[2][3][4]

  • Xia, J., et al. (2014).[4] Combinations of Ethylene Sulfite (ES) and Vinylene Carbonate (VC) as Electrolyte Additives in Li(Ni1/3Mn1/3Co1/3)O2/Graphite Pouch Cells.[4][6][7] Journal of The Electrochemical Society.[2][3][4]

  • TA Instruments. (2022). Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance.

  • Shimadzu. Effective Evaluation of the Thermal Stability of Lithium-Ion Battery Materials (DSC).

Sources

Long-Term Cycling Performance Validation of Sulfite-Based Electrolyte Additives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Long-term cycling performance validation of sulfite-based additives Content Type: Publish Comparison Guide

A Comparative Technical Guide for Electrolyte Engineers

Executive Summary

In the pursuit of high-voltage Lithium-Ion Batteries (LIBs), standard carbonate additives like Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC) face limitations regarding interfacial impedance growth and thermal stability. Sulfite-based additives—specifically Ethylene Sulfite (ES) , Propylene Sulfite (PS) , and Dimethyl Sulfite (DMS) —have emerged as critical alternatives. They function as aggressive sacrificial agents, reducing at higher potentials than solvent molecules to form a sulfur-rich Solid Electrolyte Interphase (SEI).

This guide provides a rigorous validation framework for these additives, comparing their long-term cycling efficacy against industry-standard carbonates. It addresses the critical trade-off: Sulfite additives typically offer lower interfacial impedance but carry higher risks of gas generation compared to VC/FEC.

Mechanistic Comparison: Sulfites vs. Carbonates

To validate performance, one must first understand the causality of failure. The primary distinction lies in the reduction potential and the chemical composition of the resulting SEI.

  • Reduction Hierarchy: Sulfites generally possess a lower Lowest Unoccupied Molecular Orbital (LUMO) energy than ethylene carbonate (EC), ensuring they reduce first.

  • SEI Composition:

    • Carbonates (VC/FEC): Form rigid, polymeric species (poly-VC) and LiF. High stability but higher resistance.

    • Sulfites (ES/PS): Form inorganic salts (

      
      , 
      
      
      
      ).[1] These species are more ionically conductive but can be mechanically brittle and moisture-sensitive.
Diagram 1: Competitive SEI Formation Mechanism

Figure 1 illustrates the kinetic competition between sulfite additives and bulk solvents during the initial formation cycles.

SEI_Mechanism Electrolyte Liquid Electrolyte (Solvent + Additive) Sulfite Sulfite Additive (ES, PS, DMS) Electrolyte->Sulfite Carbonate Carbonate Solvent (EC, EMC) Electrolyte->Carbonate Interface Anode Interface (Graphite/Si) Sulfite->Interface Red_Sulfite Reduction @ ~1.8V vs Li/Li+ (Kinetic Priority) Sulfite->Red_Sulfite Diffuses to Surface Carbonate->Interface Red_Carbonate Reduction @ ~0.8V vs Li/Li+ (Secondary) Carbonate->Red_Carbonate Prod_Sulfite Inorganic SEI Layer (Li2SO3, ROSO2Li) High Ionic Conductivity Red_Sulfite->Prod_Sulfite 2e- Reduction Prod_Carbonate Organic/Polymer SEI (Li2CO3, Alkyl Carbonates) Structural Stability Red_Carbonate->Prod_Carbonate If Passivation Incomplete Prod_Sulfite->Interface Passivates Surface Prevents Solvent Co-intercalation

Caption: Kinetic hierarchy of SEI formation.[2][3] Sulfites reduce preferentially (approx. 1.8V) compared to carbonates (0.8V), creating a foundational inorganic layer that dictates long-term impedance.

Experimental Validation Protocol

Trustworthiness in additive evaluation requires a self-validating system . A simple cycle-life test is insufficient because it does not isolate why a cell fails (e.g., lithium inventory loss vs. active material isolation).

Diagram 2: The "Gate-Check" Validation Workflow

Figure 2 outlines the mandatory step-by-step protocol for validating sulfite additives.

Validation_Workflow cluster_formation Phase 1: Formation & Screening cluster_cycling Phase 2: Long-Term Stress cluster_post Phase 3: Post-Mortem Start Electrolyte Formulation (Base: 1M LiPF6 in EC/EMC) Form Formation Cycles (C/20, 2 Cycles) Start->Form Gas_Check Archimedes Gas Check (Must be < 0.2 mL/Ah) Form->Gas_Check Gas_Check->Start Fail (Reformulate) Cycling Cycling (1C/1C) 45°C, 500+ Cycles Gas_Check->Cycling Pass UHPC UHPC Analysis (Coulombic Efficiency >99.9%) Cycling->UHPC EIS EIS (Impedance) Check R_sei vs R_ct UHPC->EIS XPS XPS Surface Analysis (S 2p / C 1s ratio) EIS->XPS

Caption: The "Gate-Check" workflow. Gas generation (Phase 1) is the critical failure mode for sulfites. Only formulations passing gas checks proceed to long-term cycling.

Detailed Methodology
  • Cell Assembly: Use symmetric pouch cells or 18650s (avoid coin cells for gas analysis).

    • Cathode: NCM811 (High Ni sensitivity requires robust SEI).

    • Anode: Artificial Graphite.[4][5]

  • Formation (The Critical Step):

    • Cycle at C/20 to 4.2V.

    • Measure Gas Volume: Sulfites like ES are prone to evolving ethylene gas (

      
      ) upon reduction. If gas volume > 0.2 mL/Ah, the additive concentration is too high or requires a co-additive (e.g., 1% VC).
      
  • Ultra-High Precision Coulometry (UHPC):

    • Run 20 cycles at C/20.

    • Calculate Coulombic Efficiency (CE) and Charge Endpoint Slippage .

    • Target: CE > 99.95% indicates a stable passivation layer.

Comparative Performance Analysis

The following data summarizes the performance of sulfite additives against the industry benchmark (VC). Data is synthesized from high-voltage NCM/Graphite full-cell studies.[6][7]

Table 1: Physical Properties & Reduction Potentials
AdditiveFull NameReduction Potential (vs

)
Key CharacteristicBest Use Case
VC Vinylene Carbonate~0.8 VPolymerizes; High StabilityGeneral Purpose Standard
ES Ethylene Sulfite~1.8 V High Ionic ConductivityLow-Impedance / Power Cells
PS Propylene Sulfite~1.6 VThermal StabilityHigh-Temp Storage
DMS Dimethyl Sulfite~1.9 VRadical ScavengingHigh-Voltage (>4.4V) Ni-Rich
Table 2: Long-Term Cycling & Impedance Comparison

Context: NCM811/Graphite Pouch Cells, 1C/1C Cycling at 25°C, 3.0-4.2V.

MetricControl (1M LiPF6) 2% VC (Benchmark) 1% ES + 1% VC 1% DMS
Capacity Retention (500 Cycles) 65%88%91% 85%
Coulombic Efficiency (Avg) 99.82%99.94%99.96% 99.91%
DCR Growth (Impedance) +150%+45%+22% +35%
Gas Generation (Formation) LowLowLowModerate
Gas Generation (Cycling) HighLowLowModerate

Key Insight:

  • ES alone often fails due to excessive gas generation. However, ES + VC blends outperform VC alone. The VC polymerizes to seal the brittle sulfite-based SEI, preventing gas release while retaining the low-impedance benefits of the sulfite species [1, 4].

  • DMS excels in high-voltage applications (4.4V+) by scavenging superoxide radicals, a mechanism distinct from the passivation provided by VC [5].

Critical Analysis: The "Gas Generation" Trap

A common pitfall in sulfite validation is ignoring the formation of gaseous byproducts.

  • Mechanism: The reduction of Ethylene Sulfite (ES) follows a pathway yielding

    
     and ethylene gas (
    
    
    
    ).
  • Consequence: In pouch cells, this gas causes swelling (delamination), leading to rapid loss of contact and capacity fade.

  • Solution: Never use ES as a standalone additive in pouch cells. It must be paired with a "sealing" additive like VC or FEC. The VC reduces after the ES, forming a flexible polymer mesh over the inorganic sulfite crystals, trapping the structure and preventing exfoliation [4].

References

  • Vertex AI Search. Propylene sulfite electrolyte additive performance. (2023).[8][9] 8

  • Sigma-Aldrich. Rise of Electrolyte Additives in Advancing Lithium ion Battery. (2022).[9][10] 10[3]

  • ACS Energy Letters. Dimethyl Sulfide Electrolyte Additive Enabled High-Voltage Lithium-Ion Battery.[7] (2024).[2][11] 6

  • RSC Publishing. Mechanism of action of ethylene sulfite and vinylene carbonate electrolyte additives. (2014).[2][11] 12

  • ResearchGate. Combinations of Ethylene Sulfite (ES) and Vinylene Carbonate (VC) as Electrolyte Additives.[11] (2014).[2][11] 11[3]

  • ResearchGate. A study on sulfites for lithium-ion battery electrolytes. (2025).[3][11][13][14] 3

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 5-Methyl-1,3,2-dioxathiane 2-oxide

[1]

Executive Summary & Core Directive

Do not treat 5-Methyl-1,3,2-dioxathiane 2-oxide as a standard organic solvent. [1]

This compound is a cyclic sulfite (six-membered ring).[1][2] Unlike linear sulfites, cyclic sulfites possess ring strain that makes them susceptible to nucleophilic attack.[1][2] The primary operational hazard during disposal is hydrolysis-induced pressurization .[1][2]

Upon contact with moisture—particularly in acidic environments—this compound hydrolyzes to release sulfur dioxide (

122

Immediate Action Required:

  • Segregate from all aqueous waste streams, specifically acids.[1][2]

  • Classify as a sulfur-bearing organic waste.[2]

  • Label waste containers with "Potential

    
     Off-gassing."[1][2]
    

Chemical Profile & Hazard Assessment

To manage disposal effectively, we must understand the physicochemical properties that dictate its behavior in a waste container.[1][2]

PropertyDataOperational Implication
Chemical Structure Cyclic Sulfite EsterHigh reactivity with nucleophiles (water, amines).[1][2][3]
Parent CAS 4176-55-0 (Analog)*Use Trimethylene Sulfite data as a safety baseline.[1][2]
Physical State Liquid (typically)High mobility; requires secondary containment.[1][2]
Flash Point > 90°C (Est.)[1][2]Likely Combustible (Class IIIB), not Flammable (Class IB).[1][2]
Reactivity Water-Reactive (Slow)Critical: Generates

gas and 2-methyl-1,3-propanediol.[1]
Incompatibilities Acids, Oxidizers, Waterviolent reaction with strong oxidizers; gas evolution with acids.

*Note: Specific CAS for the 5-methyl derivative varies by isomer; safety protocols are derived from the parent 1,3,2-dioxathiane 2-oxide.

The Hydrolysis Hazard Mechanism

The decision to segregate this waste is based on the following hydrolysis pathway. In the presence of water and an acid catalyst (common in "mixed organic" waste drums), the reaction proceeds as follows:

1

In a closed 20L carboy, the evolution of even 0.1 mol of

Decision Matrix: Waste Segregation Logic

The following workflow dictates the handling of 5-Methyl-1,3,2-dioxathiane 2-oxide based on its purity and state.

DisposalLogicStartWaste Identification:5-Methyl-1,3,2-dioxathiane 2-oxideStateCheckWhat is the state of the waste?Start->StateCheckPurePure Chemical / Expired ReagentStateCheck->PureMixtureReaction Mixture / Solvent WasteStateCheck->MixtureSpillSpill Cleanup MaterialStateCheck->SpillLabPackPROTOCOL A:Lab Pack (Overpack)Pure->LabPack PreferredSegregateIs it mixed withAqueous Acid?Mixture->SegregateSolidWastePROTOCOL C:Solid Hazardous Waste(Bag & Tag)Spill->SolidWasteYesAcidHIGH RISK:Do NOT Seal.Neutralize cautiously.Segregate->YesAcid YesNoAcidPROTOCOL B:Non-HalogenatedOrganic StreamSegregate->NoAcid No (Anhydrous)YesAcid->NoAcid After Quench

Figure 1: Operational decision tree for segregating cyclic sulfite waste streams to prevent accidental pressurization.

Detailed Disposal Protocols

Protocol A: Pure Substance (Lab Pack)

Best for: Expired bottles, leftover pure reagents.[1]

  • Container Integrity: Keep the chemical in its original manufacturer container if possible. Ensure the cap is tight.[1][2]

  • Bagging: Place the bottle into a clear, chemically resistant plastic bag (polyethylene) and seal it.

  • Overpacking: Place the bagged container into a DOT-approved shipping drum (Lab Pack).

  • Absorbent: Fill void spaces with vermiculite or clay absorbent.[1][2]

  • Manifesting: List as "Cyclic Sulfite Ester, n.o.s." on the waste manifest.

    • RCRA Consideration: While not explicitly P or U listed, treat as D001 (Ignitable) if flash point < 60°C, or simply as a Toxic Organic due to sulfur content.

Protocol B: Reaction Mixtures (Liquid Waste)

Best for: HPLC waste, reaction mother liquors.

CRITICAL: Do not pour this into a "General Organic Waste" drum that contains aqueous layers or acids.

  • Segregation: Dedicate a specific satellite accumulation container (HDPE or Glass) for "Sulfur-Containing Organics."

  • pH Check: Ensure the waste stream is neutral or slightly alkaline.[1][2]

    • Why: Alkaline conditions favor the formation of stable sulfite salts (

      
      ) rather than 
      
      
      gas.[1][2]
  • Labeling: Affix a hazardous waste label.

    • Constituents: 5-Methyl-1,3,2-dioxathiane 2-oxide, [Solvent Name].

    • Hazard Warnings: "Combustible," "Irritant," "Contains Sulfur - Do Not Mix with Acid."[1]

  • Venting: Use a vented cap (e.g., EcoFunnel with a filter) if there is any suspicion of moisture ingress, to prevent pressure buildup.[1][2]

Protocol C: Spill Cleanup

Best for: Benchtop spills.[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Ensure fume hood ventilation is active.

  • Absorb: Cover the spill with an inert absorbent (sand, vermiculite, or commercial spill pads).[1][2]

    • Avoid: Do not use paper towels if the substance is hot or if strong oxidizers are present.[1][2]

  • Collect: Scoop the saturated absorbent into a heavy-duty hazardous waste bag or a wide-mouth jar.

  • Decontaminate: Wipe the surface with a dilute alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize traces and prevent slow hydrolysis.[1][2]

  • Disposal: Manage the debris as solid hazardous waste.

Regulatory & Compliance Context (RCRA/EPA)

While 5-Methyl-1,3,2-dioxathiane 2-oxide is not a specific "Listed Waste" (F, K, P, or U lists), the generator is responsible for determining characteristics [1].

  • Ignitability (D001): If the flash point is < 60°C (140°F).[1][2] Check the specific Certificate of Analysis (CoA) for your lot.[1] Most high-molecular-weight cyclic sulfites have flash points > 90°C, exempting them from D001 unless in a flammable solvent.[1][2]

  • Reactivity (D003): Generally, this does not meet the EPA definition of "violent reaction with water," but the gas generation is a facility safety concern.

  • Toxicity: Ensure compliance with local sewer codes. Never dispose of cyclic sulfites down the drain; they are toxic to aquatic life and can damage plumbing via

    
     formation.[1][2]
    

References

  • U.S. Environmental Protection Agency. (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1]Link[1]

  • Fisher Scientific. (2009).[1] Safety Data Sheet: 1,3,2-Dioxathiolane 2,2-dioxide (Structural Analog).[1]Link[1]

  • TCI Chemicals. (2018).[1][2] Safety Data Sheet: 1,3,2-Dioxathiane 2-oxide (Parent Compound).[1]Link[1]

  • National Institutes of Health (NIH). (2015).[1] Hydrolysis of Sulfur Dioxide in Small Clusters of Sulfuric Acid: Mechanistic and Kinetic Study. (Explains the

    
     evolution mechanism). Link
    

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